11-trans-Leukotriene C4
Description
Properties
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9+,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNVDXQDILPJIG-CCHJCNDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313816 | |
| Record name | 11-trans-Leukotriene C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11-trans-Leukotriene C4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74841-69-3 | |
| Record name | 11-trans-Leukotriene C4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74841-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-trans-Leukotriene C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-trans-Leukotriene C4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 11-trans-Leukotriene C4: Discovery, Synthesis, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-trans-Leukotriene C4 (11-trans-LTC4), a significant isomer of the pro-inflammatory mediator Leukotriene C4 (LTC4). Discovered in the context of research on the slow-reacting substance of anaphylaxis (SRS-A), 11-trans-LTC4 has emerged as a biologically active lipid mediator with potency comparable to its cis-isomer. This document details the discovery of 11-trans-LTC4, its biosynthesis from arachidonic acid via the 5-lipoxygenase pathway, and delves into both chemical and enzymatic synthesis methodologies. Furthermore, it outlines the signaling pathways initiated by 11-trans-LTC4 through its interaction with cysteinyl leukotriene (CysLT) receptors and presents key quantitative data on its biological activity. Detailed experimental protocols for synthesis and analysis are provided to facilitate further research and development in this area.
Discovery and Biological Significance
The journey to understanding 11-trans-LTC4 is intrinsically linked to the initial discovery of leukotrienes as key components of the slow-reacting substance of anaphylaxis (SRS-A), a potent mediator of asthma and allergic reactions.[1] Leukotrienes are metabolites of arachidonic acid formed via the 5-lipoxygenase (5-LO) pathway.[2] The primary cysteinyl leukotriene, LTC4, is synthesized by the conjugation of Leukotriene A4 (LTA4) with reduced glutathione, a reaction catalyzed by the pivotal enzyme Leukotriene C4 synthase (LTC4S).[3]
This compound is a naturally occurring geometric isomer of LTC4, differing in the configuration of the double bond at the C-11 position.[2][4] It can be formed through a temperature-dependent isomerization of LTC4 and is also produced endogenously in smaller quantities relative to LTC4 by certain immune cells, such as human mast cells and equine eosinophils, when stimulated.[4][5] Notably, studies have demonstrated that 11-trans-LTC4 is nearly equipotent to LTC4 in inducing contractions of guinea pig ileum and lung parenchyma, highlighting its biological relevance as a pro-inflammatory mediator.[4]
Biosynthesis of this compound
The biosynthesis of 11-trans-LTC4 follows the same initial enzymatic cascade as LTC4, originating from the liberation of arachidonic acid from the cell membrane. The key steps are outlined below:
-
Arachidonic Acid Release: Upon cellular stimulation, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear membrane and hydrolyzes membrane phospholipids to release arachidonic acid.
-
Formation of LTA4: Arachidonic acid is then converted to the unstable epoxide intermediate, Leukotriene A4 (LTA4), by 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP).[3]
-
Formation of LTC4: Leukotriene C4 synthase (LTC4S), an 18 kDa integral membrane protein, catalyzes the conjugation of LTA4 with glutathione to form LTC4.[1]
-
Isomerization to 11-trans-LTC4: 11-trans-LTC4 can then be formed from the spontaneous, temperature-dependent isomerization of the 11-cis double bond in LTC4 to a trans configuration. Certain cell types can also directly produce 11-trans-LTC4.[4][5]
Synthesis of this compound
Chemical Synthesis
The total chemical synthesis of leukotrienes, including their isomers, has been a significant area of research, pioneered by chemists such as E.J. Corey. The synthesis of 11-trans-LTC4 typically involves the stereoselective construction of the eicosanoid backbone with the desired trans configuration at the C-11 double bond, followed by the introduction of the glutathione moiety.
A general synthetic strategy involves the preparation of a key intermediate, the methyl ester of LTA4 or its isomers.[6] This can be achieved through various routes, often utilizing acetylenic intermediates. The epoxide of the LTA4 methyl ester is then opened by a protected glutathione derivative, followed by deprotection to yield the final product. The separation of geometric isomers is often accomplished using high-performance liquid chromatography (HPLC).
Enzymatic Synthesis
For laboratory-scale production, an enzymatic approach can be employed, leveraging the biological machinery responsible for LTC4 synthesis.
Experimental Protocol: Enzymatic Synthesis of LTC4
-
Purification of LTC4 Synthase:
-
Homogenize a source rich in LTC4S (e.g., KG-1 myeloid cells) and isolate the microsomal fraction by differential centrifugation.[7]
-
Solubilize the microsomal proteins using a detergent mixture (e.g., 0.4% sodium deoxycholate and 0.4% Triton X-102).[7]
-
Apply the solubilized protein to an S-hexyl-glutathione-agarose affinity column.[7]
-
Elute the bound LTC4S using a competitor such as 7.5 mM probenecid.[7]
-
Remove the probenecid and further purify the enzyme by methods such as non-denaturing gel electrophoresis.[7]
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., Tris buffer, pH 7.8) containing purified LTC4S, reduced glutathione (GSH), and the substrate, LTA4.
-
LTA4 is highly unstable and is typically generated fresh by alkaline hydrolysis of its more stable methyl ester.[4]
-
Incubate the reaction mixture at 37°C. The reaction is typically complete within 5-10 minutes.
-
-
Purification of LTC4:
-
Stop the reaction by acidification and extract the leukotrienes using a solid-phase extraction cartridge (e.g., C18).
-
Elute the leukotrienes with an organic solvent (e.g., methanol).
-
Purify LTC4 from the reaction mixture using reversed-phase HPLC.
-
Note: 11-trans-LTC4 can be obtained through the isomerization of the purified LTC4 by gentle heating or by optimizing the initial synthesis to favor the formation of the 11-trans isomer.
Analytical Characterization
The identification and quantification of 11-trans-LTC4 require sensitive and specific analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the primary method for the purification and quantification of leukotrienes.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile in water, often with a small amount of an acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at 280 nm, which is the characteristic absorbance maximum for the conjugated triene system of leukotrienes.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and structural confirmation for the analysis of leukotrienes in complex biological samples.[9]
Typical LC-MS/MS Parameters:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode.
-
Mass Analyzer: Triple quadrupole or ion trap.
-
Detection: Selected reaction monitoring (SRM) for specific precursor-to-product ion transitions of 11-trans-LTC4.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of leukotrienes and their isomers, confirming the stereochemistry of the double bonds and chiral centers.
Signaling Pathways and Biological Activity
11-trans-LTC4, like other cysteinyl leukotrienes, exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs), namely the cysteinyl leukotriene receptors, CysLT1R and CysLT2R.[10] The binding of 11-trans-LTC4 to these receptors initiates a cascade of intracellular signaling events.
Receptor Binding and Activation:
-
CysLT1R: Shows a higher affinity for LTD4, followed by LTC4 and then LTE4.[11]
-
CysLT2R: Binds LTC4 and LTD4 with roughly equal affinity.[11]
Radioligand binding assays using guinea pig ileum have shown that 11-trans-LTC4 has a pKi of 6.58, which is comparable to the pKi of 6.42 for LTC4, indicating similar binding affinities for the CysLT receptors in this tissue.[4]
Downstream Signaling:
Activation of CysLT receptors, primarily coupled to Gq/11 and to a lesser extent Gi/o G-proteins, leads to:[12][13]
-
Activation of Phospholipase C (PLC): Gq/11 activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.
-
Protein Kinase C (PKC) Activation: Increased intracellular calcium and DAG synergistically activate PKC, which in turn phosphorylates various downstream targets, leading to cellular responses.
-
MAPK Pathway Activation: CysLT receptor signaling can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, which is involved in cell proliferation and inflammation.[14]
These signaling events ultimately result in the characteristic physiological effects of cysteinyl leukotrienes, including smooth muscle contraction (bronchoconstriction), increased vascular permeability, and the recruitment of inflammatory cells.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Molecular Weight | 625.8 g/mol | N/A | [15] |
| CAS Number | 74841-69-3 | N/A | [8] |
| UV Absorbance (λmax) | ~280 nm | In ethanol | [8] |
| pKi (vs. CysLT receptors) | 6.58 | Guinea pig ileum | [4] |
| pKi of LTC4 (for comparison) | 6.42 | Guinea pig ileum | [4] |
Conclusion and Future Perspectives
This compound is a biologically active isomer of LTC4 that plays a significant role in inflammatory responses. Its discovery and characterization have provided deeper insights into the complexities of the leukotriene signaling pathway. The near-equipotent bioactivity of 11-trans-LTC4 compared to LTC4 underscores the importance of considering all isomers in biological systems and in the development of therapeutic interventions targeting the cysteinyl leukotriene pathway.
Future research should focus on elucidating the precise conditions that favor the formation of 11-trans-LTC4 in vivo, its specific interactions with CysLT receptor subtypes, and its distinct contributions to the pathophysiology of inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular disease. The development of antagonists that can effectively block the actions of all biologically active leukotriene isomers, including 11-trans-LTC4, may offer improved therapeutic strategies for these conditions. The detailed synthetic and analytical protocols provided in this guide aim to support these future research endeavors.
References
- 1. LTC4 synthase. Enzymology, biochemistry, and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosciencepharma.com [biosciencepharma.com]
- 6. [Synthesis of the leukotriene A4 methyl ester via acetylene intermediates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of human leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific leukotriene receptors couple to distinct G proteins to effect stimulation of alveolar macrophage host defense functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C30H47N3O9S | CID 5283134 - PubChem [pubchem.ncbi.nlm.nih.gov]
11-trans-Leokotriene C4: A Technical Guide to its Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-trans-Leukotriene C4 (11-trans-LTC4) is a naturally occurring geometric isomer of the potent inflammatory mediator Leukotriene C4 (LTC4). While often considered a less abundant isomer, its biological activity is nearly equipotent to that of LTC4, making it a significant player in inflammatory and allergic responses. This technical guide provides an in-depth exploration of the cellular signaling pathways activated by 11-trans-LTC4. It details the receptors involved, downstream signaling cascades, and key experimental protocols for studying these pathways. All quantitative data are presented in structured tables, and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Leukotrienes are a family of eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid by the enzyme 5-lipoxygenase. The cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, LTE4, and their isomers, are potent mediators of asthma and allergic diseases. 11-trans-LTC4 is a stereoisomer of LTC4, and studies have shown it to be a potent agonist at cysteinyl leukotriene receptors, eliciting significant biological responses.[1][2] Understanding the specific signaling pathways of 11-trans-LTC4 is crucial for the development of targeted therapeutics for a range of inflammatory conditions.
Receptor Binding and Specificity
11-trans-LTC4 exerts its effects by binding to and activating cell surface G-protein coupled receptors (GPCRs), specifically the cysteinyl leukotriene receptors, CysLT1R and CysLT2R.[3]
Quantitative Binding Data
Competitive binding assays have demonstrated that 11-trans-LTC4 effectively competes with LTC4 for binding to these receptors. The binding affinities of 11-trans-LTC4 are comparable to those of LTC4, indicating its potential for significant physiological effects.[2][4]
| Ligand | Receptor Preparation | Method | Binding Affinity (pKi) | Reference |
| 11-trans-LTC4 | Guinea pig ileum | Radioligand Binding Assay | 6.58 | [2] |
| LTC4 | Guinea pig ileum | Radioligand Binding Assay | 6.42 | [2] |
| Ligand | Cell Line | Method | Dissociation Constant (Kd) | Reference |
| LTC4 | DDT1 MF-2 (smooth muscle) | Scatchard Analysis | 4.4 - 5 nM | [4][5] |
| 11-trans-LTC4 | DDT1 MF-2 (smooth muscle) | Competitive Binding | Competed effectively with radiolabeled LTC4 | [4][5] |
Cellular Signaling Pathways
Upon binding to CysLT receptors, 11-trans-LTC4 initiates a cascade of intracellular signaling events that ultimately lead to a cellular response. The signaling pathways differ depending on the receptor subtype (CysLT1R or CysLT2R) that is activated.
CysLT1R Signaling Pathway
The CysLT1 receptor primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction and cellular proliferation.
References
- 1. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 4. Specific receptors for leukotriene C4 on a smooth muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific receptors for leukotriene C4 on a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11-trans-Leukotriene C4 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of 11-trans-leukotriene C4 (11-trans-LTC4), a geometric isomer of the potent inflammatory mediator leukotriene C4 (LTC4). This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key biological pathways to support research and development in areas targeting the cysteinyl leukotriene signaling cascade.
Introduction to this compound
11-trans-LTC4 is a stereoisomer of LTC4, formed by the isomerization of the cis-11 double bond to a trans configuration. While often present in smaller quantities than LTC4, its comparable biological activity and receptor affinity make it a significant molecule in the study of cysteinyl leukotriene (CysLT) mediated pathways, which are implicated in inflammatory conditions such as asthma and allergic rhinitis. Understanding the interaction of 11-trans-LTC4 with its receptors is crucial for the development of targeted therapeutics.
Receptor Binding Affinity of this compound
11-trans-LTC4, much like its cis-isomer, primarily interacts with cysteinyl leukotriene receptors, namely CysLT1R and CysLT2R. The binding affinity of 11-trans-LTC4 has been quantified in several studies, demonstrating a potency comparable to that of LTC4, particularly at the CysLT2 receptor.
Data Presentation: Quantitative Binding Affinity
The following table summarizes the key quantitative data on the receptor binding affinity of 11-trans-LTC4 in comparison to LTC4.
| Ligand | Receptor Preparation | Assay Type | Parameter | Value | Reference |
| 11-trans-LTC4 | Guinea Pig Ileum | Radioligand Binding | pKi | 6.58 | [1][2] |
| LTC4 | Guinea Pig Ileum | Radioligand Binding | pKi | 6.42 | [1][2] |
| 11-trans-LTC4 | DDT1 MF-2 Smooth Muscle Cells | Competitive Binding | Relative Kd | Within one log of LTC4 | |
| LTC4 | DDT1 MF-2 Smooth Muscle Cells | Radioligand Binding | Kd | 4.4 - 5.0 nM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of 11-trans-LTC4 receptor binding.
Radioligand Binding Assay on Guinea Pig Ileum (Adapted from Sala et al., 1990)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of 11-trans-LTC4 to CysLT receptors in guinea pig ileum.
3.1.1. Membrane Preparation:
-
Euthanize male guinea pigs and excise the ileum.
-
Gently remove the longitudinal muscle layer.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 48,000 x g for 20 minutes) to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).
3.1.2. Binding Assay:
-
In assay tubes, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of radiolabeled LTC4 (e.g., [³H]LTC4), and varying concentrations of the unlabeled competitor ligand (11-trans-LTC4 or LTC4).
-
Incubate the mixture at a specified temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
-
Rapidly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine non-specific binding in parallel incubations containing an excess of unlabeled LTC4.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
Competitive Binding Assay on DDT1 MF-2 Smooth Muscle Cells (Krilis et al., 1983)
This protocol details a competitive binding assay to assess the ability of 11-trans-LTC4 to displace radiolabeled LTC4 from its receptors on intact smooth muscle cells.
3.2.1. Cell Culture:
-
Culture DDT1 MF-2 cells, derived from Syrian hamster vas deferens, in appropriate growth medium (e.g., Dulbecco's Modified Eagle's Medium supplemented with fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells at confluence for the binding assay.
3.2.2. Binding Assay:
-
Suspend a defined number of intact DDT1 MF-2 cells in a suitable binding buffer.
-
Add a fixed concentration of [³H]LTC4 to the cell suspension.
-
For competition experiments, add increasing concentrations of unlabeled 11-trans-LTC4 or other competitor ligands.
-
Incubate the cell suspension at 4°C for 60 minutes to reach binding equilibrium.
-
Separate the cells from the incubation medium by centrifugation.
-
Wash the cell pellet with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells and measure the cell-associated radioactivity by liquid scintillation counting.
-
Define non-specific binding as the radioactivity remaining in the presence of a large excess of unlabeled LTC4.
-
Calculate specific binding and analyze the data to determine the relative potency of 11-trans-LTC4 in competing for the LTC4 binding site.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental procedures relevant to 11-trans-LTC4 receptor binding and signaling.
References
An In-depth Technical Guide on the Structural and Functional Differences Between Leukotriene C4 and 11-trans-Leukotriene C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. The cysteinyl leukotrienes (CysLTs), which include Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4), are key players in the pathophysiology of various inflammatory diseases, most notably asthma.[1][2][3] These molecules exert their effects by activating specific G-protein coupled receptors, primarily the CysLT1 and CysLT2 receptors.[1][2] The precise structure of these agonists is critical for receptor recognition and subsequent signal transduction. This guide provides a detailed technical comparison of Leukotriene C4 (LTC4) and its geometric isomer, 11-trans-Leukotriene C4 (11-trans-LTC4), focusing on their structural distinctions, comparative biological activities, and the experimental methodologies used for their characterization.
Core Structural Differences
The primary structural difference between LTC4 and 11-trans-LTC4 lies in the geometry of the double bond at the C-11 position of the eicosanoid backbone. This single difference in stereochemistry classifies them as geometric isomers.
Leukotriene C4 (LTC4): The double bond at the C-11 position is in the cis (or Z) configuration.
-
Systematic IUPAC Name: (5S,6R,7E,9E,11Z,14Z)-6-({(2R)-2-[(4S)-4-Amino-4-carboxybutanamido]-3-[(carboxymethyl)amino]-3-oxopropyl}sulfanyl)-5-hydroxyicosa-7,9,11,14-tetraenoic acid[4]
This compound (11-trans-LTC4): The double bond at the C-11 position is in the trans (or E) configuration.
-
Systematic IUPAC Name: (5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid[5]
This seemingly minor variation in the orientation of the carbon chain around the C11-C12 double bond can influence the overall three-dimensional shape of the molecule. In polyene chains, trans isomers are generally more linear and conformationally less restricted than their cis counterparts, which introduce a kink in the chain.[6][7][8] This difference in shape can affect how the ligand fits into the binding pocket of its receptor. 11-trans-LTC4 can be formed from LTC4 as a result of slow, temperature-dependent isomerization during storage.[5][9] It is also produced in smaller quantities relative to LTC4 in certain cell types, such as ionophore-stimulated human mast cells (HMC-1) and equine eosinophils.[5][9]
Comparative Biological Activity
Despite the structural difference, studies have shown that 11-trans-LTC4 exhibits biological activity that is remarkably similar to that of LTC4, particularly in preclinical models.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. In these experiments, a radiolabeled ligand is incubated with a receptor preparation, and its displacement by an unlabeled competitor (like LTC4 or 11-trans-LTC4) is measured. The pKi value, which is the negative logarithm of the inhibitory constant (Ki), is a measure of binding affinity; a higher pKi indicates a higher affinity.
| Compound | Receptor Preparation | Radioligand | pKi | Reference |
| LTC4 | Guinea Pig Ileum | [³H]-LTD4 | 6.42 | [5][9] |
| 11-trans-LTC4 | Guinea Pig Ileum | [³H]-LTD4 | 6.58 | [5][9] |
As the data indicates, the binding affinities of LTC4 and 11-trans-LTC4 to cysteinyl leukotriene receptors in guinea pig ileum are very similar.
Functional Potency
-
Smooth Muscle Contraction: 11-trans-LTC4 is reported to be nearly equipotent with LTC4 for the contraction of guinea pig parenchymal and ileum smooth muscle.[5][9]
For LTC4, the potency differs between the two primary human CysLT receptors:
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| LTC4 | Human CysLT1 | Calcium Mobilization | 24 | [1] |
| LTC4 | Human CysLT2 | Calcium Mobilization | ~10 | [10] |
| LTD4 | Human CysLT1 | Calcium Mobilization | 2.5 | [1] |
| LTD4 | Human CysLT2 | Calcium Mobilization | ~10 | [10] |
The rank order of potency for agonist activation of the human CysLT1 receptor is LTD4 > LTC4 > LTE4, whereas for the CysLT2 receptor, it is LTC4 = LTD4 > LTE4.[2] Given the similar binding affinity and potency in guinea pig tissues, it is plausible that 11-trans-LTC4 has an EC50 value at human CysLT receptors that is in a similar nanomolar range to LTC4.
Metabolism by Gamma-Glutamyl Transpeptidase
LTC4 is metabolized to LTD4 through the cleavage of the γ-glutamyl residue by the enzyme gamma-glutamyl transpeptidase (γ-GT).[11][12][13] This conversion is a critical step in the CysLT pathway, as LTD4 is a more potent agonist at the CysLT1 receptor.[1]
Kinetic studies have determined the Michaelis constant (Km) for LTC4 with human gamma-glutamyl transpeptidase isoforms:
| Substrate | Enzyme | Km (µM) | Reference |
| LTC4 | Human GGT1 | 10.8 | [11][12] |
| LTC4 | Human GGT5 | 10.2 | [11][12] |
Currently, there is a lack of published kinetic data for the metabolism of 11-trans-LTC4 by gamma-glutamyl transpeptidase. Further research is needed to determine if the cis/trans isomerization at the C-11 position affects its recognition and processing by this key enzyme.
Signaling Pathways
Both LTC4 and, presumably, 11-trans-LTC4, mediate their effects through the CysLT1 and CysLT2 receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[1] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This calcium signal is a key event in many of the physiological responses to CysLTs, such as smooth muscle contraction.
In addition to calcium mobilization, CysLT receptor activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family.[4][14] This pathway is involved in cellular processes such as proliferation and cytokine gene induction.[1]
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isomer Separation
Objective: To separate and quantify LTC4 and its isomers, including 11-trans-LTC4.
Methodology: A rapid and sensitive reversed-phase HPLC procedure can be employed for the simultaneous separation of various leukotrienes.[10]
-
Sample Preparation: Biological samples (e.g., cell culture supernatants) are first purified, often by solid-phase extraction, to remove interfering substances.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol in an aqueous buffer (e.g., water/acetonitrile/methanol mixture) with a pH modifier like acetic acid is commonly used. The exact composition of the mobile phase needs to be carefully adjusted to achieve optimal separation.[10][15]
-
Flow Rate: A typical flow rate is around 1 ml/min.
-
-
Detection: The leukotrienes are detected by their characteristic UV absorbance, typically around 280 nm, due to the conjugated triene system in their structure.[5]
-
Quantification: The concentration of each isomer is determined by comparing the peak area to that of a known amount of a purified standard.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of LTC4 and 11-trans-LTC4 for CysLT receptors.
Methodology: This protocol is based on a competitive binding assay using a radiolabeled ligand.[4][8][16][17]
-
Receptor Preparation: Membranes from cells or tissues expressing the CysLT receptor of interest (e.g., CHO-K1 cells transfected with human CysLT1, or guinea pig ileum homogenates) are prepared by homogenization and centrifugation.[4][16]
-
Assay Buffer: A suitable buffer, such as Tris-HCl with divalent cations (e.g., MgCl2, CaCl2), is used.
-
Incubation:
-
In a multi-well plate, the receptor preparation (e.g., 5 µg of membrane protein) is incubated with a fixed concentration of a high-affinity radioligand (e.g., 0.3 nM [³H]-LTD4).[4]
-
A range of concentrations of the unlabeled competitor ligands (LTC4 or 11-trans-LTC4) are added to displace the radioligand.
-
To determine non-specific binding, a high concentration of an unlabeled ligand (e.g., 300 nM LTD4) is used.[4]
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 30 minutes) to reach equilibrium.[4]
-
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[16][17]
-
Detection: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of LTC4 and 11-trans-LTC4 in activating CysLT receptors.
Methodology: This assay measures the increase in intracellular calcium concentration following receptor activation.[18][19]
-
Cell Preparation: Cells expressing the CysLT receptor of interest are seeded into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. These dyes are cell-permeable and become fluorescent upon binding to calcium.[19]
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader. Different concentrations of the agonist (LTC4 or 11-trans-LTC4) are automatically injected into the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time, immediately before and after the addition of the agonist. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response at each agonist concentration is measured. These data are then used to construct a dose-response curve, from which the EC50 value can be determined.
Conclusion
Leukotriene C4 and its geometric isomer, this compound, possess nearly identical chemical formulas but differ in the spatial arrangement around the C-11 double bond. Despite this structural variance, the available data from binding and functional assays suggest that 11-trans-LTC4 is a potent CysLT receptor agonist with a biological activity profile that is very similar to that of LTC4. Key areas for future research include a direct comparison of the functional potencies of these isomers on cloned human CysLT1 and CysLT2 receptors and an investigation into the kinetics of 11-trans-LTC4 metabolism by gamma-glutamyl transpeptidase. A deeper understanding of these subtle structure-activity relationships will be invaluable for the design of novel and more specific modulators of the CysLT pathway for therapeutic intervention in inflammatory diseases.
References
- 1. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 7. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 8. longdom.org [longdom.org]
- 9. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gamma-glutamyl compounds: substrate specificity of gamma-glutamyl transpeptidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of leukotrienes by L-gamma-glutamyl-transpeptidase and dipeptidase from human polymorphonuclear granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Observation of Differences of Carotenoid Polyene Chain cis/trans Isomers Resulting from Structural Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Reverse phase high performance liquid chromatography in the synthesis of leukotrienes A4 and C4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
11-trans-Leukotriene C4 in Asthma Pathophysiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cysteinyl leukotrienes (cys-LTs), comprised of leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators unequivocally implicated in the pathophysiology of asthma. They orchestrate key features of the disease, including bronchoconstriction, airway inflammation, mucus hypersecretion, and airway remodeling. 11-trans-Leukotriene C4 (11-trans-LTC4) is a geometric isomer of LTC4. While direct research on the specific role of 11-trans-LTC4 in human asthma is limited, its structural similarity and comparable biological activity to LTC4 in preclinical models suggest it likely contributes to the overall cys-LT-mediated pathology in asthma. This guide provides a comprehensive overview of the synthesis, signaling, and biological effects of cys-LTs with a special focus on the known properties of 11-trans-LTC4, offering a framework for future research and therapeutic development.
Introduction to Cysteinyl Leukotrienes and 11-trans-LTC4
Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2] The cys-LTs are characterized by the presence of a cysteine-containing amino acid side chain.[1] 11-trans-LTC4 is a C-11 double bond isomer of LTC4.[3][4] It can be formed through temperature-dependent isomerization of LTC4 during storage and is also produced in smaller quantities relative to LTC4 by certain inflammatory cells, such as human mast cells and equine eosinophils, upon stimulation.[3][4] Notably, it has not been detected from activated human neutrophils.[4]
Biosynthesis of LTC4 and Formation of 11-trans-LTC4
The biosynthesis of LTC4 is a critical step in the inflammatory cascade. In myeloid cells like mast cells, the process involves the translocation of several key enzymes to the nuclear envelope.[1]
-
Initiation: Cellular stimulation leads to the activation of cytosolic phospholipase A2 (cPLA2), which liberates arachidonic acid from the nuclear membrane.
-
5-Lipoxygenase Pathway: Arachidonic acid is then presented by the 5-lipoxygenase-activating protein (FLAP) to 5-lipoxygenase (5-LO). 5-LO catalyzes the conversion of arachidonic acid to the unstable epoxide, leukotriene A4 (LTA4).[1]
-
Formation of LTC4: LTC4 synthase (LTC4S) conjugates LTA4 with glutathione to form LTC4.[5]
-
Formation of 11-trans-LTC4: While the precise enzymatic control is not fully elucidated, 11-trans-LTC4 is known to be a product of this pathway, albeit in smaller amounts than LTC4 in specific cell types.[3][4] It is also formed by the isomerization of LTC4.[3][4]
-
Extracellular Conversion: Once exported from the cell, LTC4 is rapidly metabolized to LTD4 and then to the more stable LTE4 by cell surface proteases.[1]
Below is a diagram illustrating the biosynthesis pathway of cysteinyl leukotrienes.
Signaling Pathways of Cysteinyl Leukotrienes
Cys-LTs exert their biological effects by activating two main G-protein coupled receptors: CysLT1 and CysLT2.[6][7][8]
-
CysLT1 Receptor: This receptor has a high affinity for LTD4 and a lower affinity for LTC4.[8][9] It is the primary target of currently approved anti-leukotriene drugs like montelukast.[6] Activation of CysLT1 on airway smooth muscle cells leads to bronchoconstriction.[5]
-
CysLT2 Receptor: This receptor binds LTC4 and LTD4 with equal affinity.[8][9] Its role in asthma is less defined but is implicated in inflammation and vascular permeability.[10]
Preclinical data from radioligand binding assays using guinea pig ileum suggest that 11-trans-LTC4 has a similar binding affinity for cys-LT receptors as LTC4, with pKi values of 6.58 and 6.42, respectively.[3][4] This suggests that 11-trans-LTC4 can likely activate both CysLT1 and CysLT2 receptors.
The downstream signaling from these receptors involves G-protein coupling, leading to an increase in intracellular calcium and activation of other signaling cascades that ultimately result in the cellular responses characteristic of asthma.
The following diagram illustrates the general signaling pathway for CysLT receptors.
Biological Effects in Asthma Pathophysiology
The activation of cys-LT receptors on various cells within the airways leads to a cascade of events that are central to the pathophysiology of asthma.
-
Bronchoconstriction: Cys-LTs are among the most potent bronchoconstrictors known, being approximately 1,000 times more potent than histamine.[11][12][13][14] They cause contraction of airway smooth muscle, leading to the narrowing of airways.[11] Preclinical studies on guinea pig lung tissue indicate that 11-trans-LTC4 is nearly equipotent to LTC4 in causing airway contraction.[3][4]
-
Airway Inflammation: Cys-LTs act as chemoattractants for eosinophils and other inflammatory cells, promoting their infiltration into the airway mucosa.[2] This contributes to the chronic inflammation characteristic of asthma.
-
Mucus Hypersecretion and Edema: Cys-LTs stimulate mucus production from goblet cells and increase vascular permeability, leading to airway edema.[2] Both of these effects contribute to airway obstruction.
-
Airway Remodeling: Chronic exposure to cys-LTs may contribute to structural changes in the airways, including smooth muscle hypertrophy and subepithelial fibrosis.[15][16]
Quantitative Data on Cysteinyl Leukotrienes in Asthma
| Analyte | Biological Matrix | Patient Group | Concentration | Healthy Controls | Reference |
| LTC4 | Plasma | Severe Asthmatic Children | 0.27 ± 0.11 pmol/ml | Lower levels in healthy adults | [17] |
| LTE4 | Sputum | Asthmatic Adults | 11.9 - 891 pg/ml | Not available | [18] |
| LTE4 | Exhaled Breath Condensate (EBC) | Asthmatic Adults | 38 - 126 pg/ml (95% CI) | 34 - 48 pg/ml | [18] |
| LTB4 | Sputum | Asthmatic Adults | 79 - 7,220 pg/ml | Not available | [18] |
| LTB4 | Exhaled Breath Condensate (EBC) | Asthmatic Children | 175 - 315 pg/ml (IQR) | 25 - 245 pg/ml | [18] |
Experimental Protocols
The accurate measurement of leukotrienes, particularly the separation of isomers like LTC4 and 11-trans-LTC4, requires sophisticated analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[19][20]
Protocol: Extraction and Analysis of Cysteinyl Leukotrienes from Bronchoalveolar Lavage Fluid (BALF)
This protocol is a representative example and would require optimization for the specific separation of 11-trans-LTC4.
1. Sample Collection and Handling:
-
Perform bronchoalveolar lavage according to standard clinical procedures.
-
Immediately place the collected BALF on ice.
-
Centrifuge at 400 x g for 10 minutes at 4°C to pellet cells.
-
Transfer the supernatant to a new tube and store at -80°C until analysis.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 ml of methanol followed by 5 ml of water.
-
Acidify the BALF supernatant to pH 3.0 with formic acid.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 5 ml of water followed by 5 ml of 15% methanol.
-
Elute the leukotrienes with 2 ml of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
3. HPLC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µl of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Inject an aliquot onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution program with mobile phases consisting of water and acetonitrile with 0.1% formic acid to separate the leukotrienes. Isocratic elution may also be explored for isomer separation.
-
The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI).
-
Monitor for the specific parent-to-daughter ion transitions for LTC4 and its isomers in multiple reaction monitoring (MRM) mode.
Below is a workflow diagram for the experimental protocol.
Conclusion and Future Directions
The cysteinyl leukotrienes are undeniably key players in the pathophysiology of asthma. While the specific role of 11-trans-LTC4 remains to be fully elucidated in human asthma, its known formation as an isomer of LTC4 and its comparable biological potency in preclinical models strongly suggest that it contributes to the overall pro-inflammatory and bronchoconstrictive effects of the cys-LT pathway.
Future research should focus on:
-
Developing and validating sensitive analytical methods to quantify 11-trans-LTC4 in biological samples from asthmatic patients.
-
Investigating the specific triggers and enzymatic pathways that favor the formation of 11-trans-LTC4 in the airways.
-
Characterizing the binding affinity and signaling of 11-trans-LTC4 at human CysLT1 and CysLT2 receptors.
-
Evaluating the efficacy of current and novel anti-leukotriene therapies in blocking the effects of 11-trans-LTC4.
A deeper understanding of the biology of 11-trans-LTC4 may reveal novel therapeutic targets and strategies for the management of asthma.
References
- 1. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 2. Leukotrienes in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 11-trans Leukotriene C4 - Biochemicals - CAT N°: 20230 [bertin-bioreagent.com]
- 5. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of the type 2 receptor for cysteinyl leukotrienes (CysLT2R) by human mast cells: Functional distinction from CysLT1R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukotriene C4 induces bronchoconstriction and airway vascular hyperpermeability via the cysteinyl leukotriene receptor 2 in S-hexyl glutathione-treated guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological study of the contractile activity of leukotriene C4 and D4 on isolated human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotrienes are potent constrictors of human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative effects of inhaled leukotriene C4, leukotriene D4, and histamine in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human small airway smooth muscle responses in vitro; actions and interactions of methacholine, histamine and leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of LTD4 on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cysteinyl leukotriene upregulates IL-11 expression in allergic airway disease of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of immunoreactive leukotriene C4 in blood of asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Structural analysis of leukotriene C4 isomers using collisional activation and 157 nm photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Effects of 11-trans-Leukotriene C4 Administration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. Its isomer, 11-trans-Leukotriene C4 (11-trans-LTC4), is formed via temperature-dependent isomerization of LTC4 and is also produced in smaller quantities by certain inflammatory cells, such as human mast cells and equine eosinophils.[1] While much of the existing research focuses on LTC4, studies indicate that 11-trans-LTC4 is nearly equipotent in its biological activities, particularly in inducing smooth muscle contraction.[1] This guide provides a comprehensive overview of the physiological effects of 11-trans-LTC4 administration, drawing on data from both direct studies and closely related findings for LTC4. It is intended to serve as a technical resource for researchers and professionals in drug development.
Core Physiological Effects
The administration of 11-trans-LTC4, and by extension LTC4, elicits a range of physiological responses, primarily mediated through the activation of cysteinyl leukotriene (CysLT) receptors. The key physiological systems affected are the respiratory and cardiovascular systems, along with a significant role in the inflammatory cascade.
Respiratory Effects
Cysteinyl leukotrienes are potent bronchoconstrictors. Administration of these mediators leads to a significant increase in airway resistance and a decrease in dynamic lung compliance.
Quantitative Data on Respiratory Effects of Cysteinyl Leukotrienes
| Parameter | Agonist | Animal Model | Tissue/Preparation | Potency (EC50/Concentration) | Reference |
| Contraction | LTC4 | Guinea Pig | Lung Parenchymal Strip | ~1 nM | [2][3] |
| Contraction | LTC4 | Guinea Pig | Tracheal Rings | ~1 nM | [3] |
| Bronchoconstriction | LTC4 | Guinea Pig | In vivo (intravenous) | 0.3-3 µg/kg | [4] |
| Bronchoconstriction | LTC4 | Guinea Pig | In vivo (aerosol) | 0.2 µg/ml | [4] |
Cardiovascular Effects
The cardiovascular effects of cysteinyl leukotrienes are complex, involving direct actions on vascular and cardiac smooth muscle, as well as indirect effects through the release of other vasoactive mediators. Key effects include coronary vasoconstriction, alterations in blood pressure, and negative inotropic effects on the heart.
Quantitative Data on Cardiovascular Effects of Cysteinyl Leukotrienes
| Parameter | Agonist | Animal Model | Effect | Dosage | Reference |
| Coronary Blood Flow | LTC4 | Pig | 80 ± 9% decrease | 3 µg (intracoronary) | [5] |
| Coronary Blood Flow | LTC4 | Sheep | 26.5 ± 3.7% decrease | 1.6 x 10⁻¹⁰ mole (intracoronary) | [6] |
| Myocardial Contractility | LTC4 | Sheep | 18.1 ± 3.2% decrease in systolic shortening | 1.6 x 10⁻¹⁰ mole (intracoronary) | [6] |
| Systemic Arterial Pressure | LTC4 | Rat | Transient rise of 16 mmHg, followed by a sustained decrease of 18 mmHg | 4 µg/kg (i.v.) | [7] |
| Cardiac Output | LTC4 | Rat | Decrease of 32-36 ml/min | 4 µg/kg (i.v.) | [7] |
| Heart Rate | LTC4 | Rat | Decrease of 15-21 beats/min | 4 µg/kg (i.v.) | [7] |
Receptor Binding Affinity
Studies on guinea pig ileum have provided a direct quantitative comparison of the binding affinities of 11-trans-LTC4 and LTC4 to cysteinyl leukotriene receptors, supporting the observation of their near-equipotent biological activity.
Binding Affinity of 11-trans-LTC4 and LTC4
| Ligand | Preparation | pKi | Reference |
| This compound | Guinea Pig Ileum | 6.58 | [1] |
| Leukotriene C4 | Guinea Pig Ileum | 6.42 | [1] |
Signaling Pathways
This compound exerts its effects by binding to and activating CysLT receptors, primarily CysLT1 and CysLT2 receptors. These are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular signaling events.
Experimental Protocols
In Vitro Assessment of Smooth Muscle Contraction (Isolated Organ Bath)
This protocol is designed to measure the contractile response of isolated smooth muscle tissue, such as guinea pig trachea or lung parenchyma, to 11-trans-LTC4.
Methodology:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea or lung parenchyma in cold Krebs-Henseleit solution. Prepare tissue strips (e.g., tracheal rings or parenchymal strips of approximately 10x2x2 mm).
-
Mounting: Suspend the tissue strips in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration and Tension: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes. Apply an optimal resting tension (e.g., 1 g for guinea pig trachea).
-
Agonist Administration: Add cumulative concentrations of 11-trans-LTC4 to the organ bath. Record the contractile response until a plateau is reached at each concentration.
-
Data Analysis: Construct a dose-response curve and calculate the EC₅₀ value to determine the potency of 11-trans-LTC4.
Ex Vivo Assessment of Cardiovascular Effects (Langendorff Heart Preparation)
This protocol allows for the study of the direct effects of 11-trans-LTC4 on cardiac function and coronary blood flow in an isolated perfused heart.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mechanisms of leukotriene-induced contractions of guinea pig airways: leukotriene C4 has a potent direct action whereas leukotriene B4 acts indirectly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Leukotriene C4 induces bronchoconstriction and airway vascular hyperpermeability via the cysteinyl leukotriene receptor 2 in S-hexyl glutathione-treated guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coronary constriction by leukotriene C4, D4, and E4 in the intact pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of leukotrienes B4 and C4 on coronary circulation and myocardial contractility. [vivo.weill.cornell.edu]
- 7. Cardiovascular responses to leukotriene C4 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
11-trans-Leukotriene C4: A Potential Biomarker in Inflammatory Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. The cysteinyl leukotrienes (CysLTs), which include leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are well-established mediators in the pathophysiology of a range of inflammatory diseases, most notably asthma and cardiovascular conditions. 11-trans-Leukotriene C4 (11-trans-LTC4) is a naturally occurring stereoisomer of LTC4. While less studied than its cis-isomer, emerging evidence suggests that 11-trans-LTC4 possesses significant biological activity and may serve as a valuable biomarker for diagnosing and monitoring inflammatory diseases. This technical guide provides an in-depth overview of 11-trans-LTC4, its biochemical context, and the methodologies for its analysis, aimed at researchers, scientists, and professionals in drug development.
Biological Significance and Rationale for Biomarker Potential
11-trans-LTC4 is formed both endogenously in certain cell types, such as eosinophils and mast cells, and through the isomerization of LTC4 during storage and in biological systems.[1] Notably, 11-trans-LTC4 has been shown to be nearly equipotent to LTC4 in inducing smooth muscle contraction, a key feature in the pathophysiology of asthma.[1] This biological activity underscores its potential relevance in disease processes.
The rationale for investigating 11-trans-LTC4 as a disease biomarker is rooted in the established role of CysLTs in inflammation. Elevated levels of CysLTs have been documented in various inflammatory conditions. Given that 11-trans-LTC4 is a component of the CysLT milieu, its specific quantification may provide a more nuanced understanding of the inflammatory state and response to therapy.
Quantitative Data on this compound
While extensive quantitative data for LTC4 and its urinary metabolite LTE4 exist in various diseases, specific quantification of 11-trans-LTC4 in patient populations is not widely reported in the scientific literature. The available information primarily focuses on its relative production in vitro and its bioactivity compared to LTC4. The table below summarizes the key known quantitative and semi-quantitative aspects of 11-trans-LTC4.
| Parameter | Finding | Biological System/Model | Reference |
| Relative Production | Produced in smaller amounts relative to LTC4 | Ionophore-stimulated human mast cell line (HMC-1) and equine eosinophils | [1] |
| Bioactivity (Muscle Contraction) | Nearly equipotent to LTC4 | Guinea pig parenchymal and ileum smooth muscle | [1] |
| Receptor Binding Affinity (pKi) | 6.58 (comparable to LTC4 at 6.42) | Guinea pig ileum cysteinyl leukotriene receptor preparation | [1] |
Note: The lack of extensive quantitative data in human disease highlights a significant research gap and an opportunity for novel biomarker discovery studies focusing specifically on the isomers of LTC4.
Signaling Pathways
The biological effects of 11-trans-LTC4 are mediated through the same signaling pathways as LTC4, primarily involving the cysteinyl leukotriene receptors (CysLT1R and CysLT2R). The general pathway from arachidonic acid to the downstream effects of CysLTs is depicted below.
Experimental Protocols
The accurate quantification of 11-trans-LTC4 requires robust analytical methods capable of separating it from its cis-isomer and other leukotrienes. The following protocols provide a general framework for the analysis of leukotrienes from biological samples.
Sample Preparation: Solid-Phase Extraction (SPE) of Leukotrienes from Plasma
This protocol is a general method for extracting leukotrienes from plasma and can be adapted for specific applications.
-
Sample Pre-treatment: Acidify 5 mL of plasma to approximately pH 3 with a suitable acid (e.g., formic acid).[2]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of acidified water (pH 3).
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge under gentle suction.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove polar impurities.
-
Elution: Elute the leukotrienes with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for HPLC or LC-MS/MS analysis.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This method is designed for the separation of leukotriene isomers.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A common mobile phase is a mixture of methanol, water, and acetic acid, with the pH adjusted to around 5.3. The exact ratio of the solvents should be optimized for the specific column and instrument to achieve baseline separation of LTC4 and 11-trans-LTC4.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at 280 nm is suitable for CysLTs due to their conjugated triene structure.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an authentic standard of 11-trans-LTC4.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS offers the highest sensitivity and specificity for the quantification of leukotrienes.
-
Chromatographic Separation: Utilize a UPLC/UHPLC system with a C18 column for rapid separation. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.[3]
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for 11-trans-LTC4 (m/z 624.3) and monitoring for specific product ions after collision-induced dissociation.
-
Internal Standard: For absolute quantification, a stable isotope-labeled internal standard of 11-trans-LTC4 should be used to correct for matrix effects and variations in sample preparation and instrument response.
-
-
Data Analysis: Construct a calibration curve using known concentrations of 11-trans-LTC4 standard and the internal standard. The concentration of 11-trans-LTC4 in the sample is determined from this calibration curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 11-trans-LTC4 as a biomarker in a clinical research setting.
Conclusion
This compound represents a promising yet under-investigated biomarker in the field of inflammatory diseases. Its significant biological activity, comparable to that of LTC4, warrants further investigation into its specific roles in pathophysiology. The development and application of sensitive and specific analytical methods, such as LC-MS/MS, are crucial for accurately quantifying 11-trans-LTC4 in clinical samples. Future studies focusing on the quantitative analysis of 11-trans-LTC4 in various disease cohorts are needed to fully elucidate its potential as a diagnostic and prognostic biomarker and as a target for novel therapeutic interventions. This technical guide provides a foundational framework for researchers and drug development professionals to embark on such investigations.
References
Methodological & Application
Application Notes and Protocols: 11-trans-Leukotriene C4 ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene C4 (LTC4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. As a member of the cysteinyl leukotrienes, LTC4 plays a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion. Accurate quantification of LTC4 in biological samples is therefore essential for research into these disease mechanisms and for the development of novel therapeutic agents.
This document provides a detailed protocol and validation data for a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantitative determination of 11-trans-Leukotriene C4 in various biological matrices such as cell culture supernatants, plasma, and urine.
Assay Principle
This this compound ELISA kit is a competitive immunoassay. The basis of the assay is the competition between unlabeled LTC4 in the sample and a fixed amount of horseradish peroxidase (HRP) labeled LTC4 for a limited number of binding sites on a specific anti-LTC4 antibody. The antibody-coated microtiter plate is incubated with standards or samples and the HRP-labeled LTC4. After an incubation period, the unbound components are washed away. The amount of bound HRP-labeled LTC4 is then determined by the addition of a substrate solution (TMB). The resulting color development is inversely proportional to the concentration of LTC4 in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, from which the concentration of LTC4 in the samples can be determined.
Materials and Methods
Materials Provided
-
Anti-LTC4 Coated Microplate (96 wells)
-
This compound Standard
-
HRP-conjugated Leukotriene C4
-
Standard and Sample Diluent
-
Wash Buffer Concentrate (20X)
-
TMB Substrate
-
Stop Solution
-
Plate Sealers
Materials Required but Not Provided
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Graduated cylinders
-
Vortex mixer
-
Tubes for standard dilution
Experimental Protocol
1. Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized water to a final volume. For one plate, add 50 mL of concentrate to 950 mL of deionized water.
-
Standard Curve Preparation: Serially dilute the LTC4 Standard with the Standard and Sample Diluent to create a standard curve. A typical range would be from 5000 pg/mL down to 17.1 pg/mL.[1]
2. Sample Preparation:
-
Cell Culture Supernatants: Centrifuge to remove any cellular debris.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.
-
Urine: Aseptically collect urine and centrifuge to remove particulates.
-
Samples should be stored at -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles. Samples may require dilution with the Standard and Sample Diluent to fall within the range of the standard curve.
3. Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the anti-LTC4 coated microplate. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of HRP-conjugated LTC4 to each well.
-
Seal the plate and incubate for 2 hours at room temperature on a gentle shaker.
-
Aspirate the liquid from each well and wash four times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Subtract the average zero standard absorbance from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of LTC4 in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if samples were diluted.
Kit Validation Data
The performance of the this compound ELISA kit has been validated for sensitivity, specificity, precision, and accuracy.
Sensitivity and Assay Range
| Parameter | Value |
| Assay Range | 17.1 - 5,000 pg/mL[1] |
| Sensitivity (LLOD) | ~7.4 pg/mL[1] |
Precision
Precision was determined by assaying samples at three different concentrations in multiple replicates.
| Parameter | Low Concentration | Medium Concentration | High Concentration |
| Intra-Assay Precision (CV%) | < 10% | < 10% | < 10% |
| Inter-Assay Precision (CV%) | < 15% | < 15% | < 15%[2] |
Specificity (Cross-Reactivity)
The specificity of the antibody used in this assay was determined by measuring its cross-reactivity with structurally related molecules.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Leukotriene D4 | < 10% |
| Leukotriene E4 | < 5% |
| Leukotriene B4 | < 0.1% |
| Arachidonic Acid | < 0.01% |
Accuracy (Spike and Recovery)
To assess the accuracy of the assay in different biological matrices, known amounts of LTC4 were spiked into samples, and the recovery was calculated.
| Sample Matrix | Spiked Concentration (pg/mL) | Measured Concentration (pg/mL) | Recovery (%) |
| Cell Culture Media | 500 | 485 | 97 |
| Human Plasma (EDTA) | 500 | 460 | 92 |
| Human Urine | 500 | 475 | 95 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes and ensure complete aspiration of wash buffer. |
| Contaminated reagents | Use fresh reagents and sterile pipette tips. | |
| Low signal | Inactive reagents | Ensure reagents are stored correctly and have not expired. |
| Incorrect incubation times/temperatures | Follow the protocol precisely for all incubation steps. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and proper technique. | |
| High CV% for duplicates | Inconsistent pipetting | Be consistent with pipetting technique and timing. |
| Plate not washed evenly | Ensure all wells are washed with the same volume and for the same duration. |
Conclusion
The this compound ELISA kit provides a sensitive, specific, and reliable method for the quantitative determination of LTC4 in a variety of biological samples. The detailed protocol and robust validation data demonstrate its suitability for use in research and drug development applications. Adherence to the protocol and good laboratory practices are essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols for Cell-Based Assays Measuring 11-trans-Leukotriene C4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-trans-Leukotriene C4 (11-trans-LTC4) is a geometric isomer of Leukotriene C4 (LTC4), a potent inflammatory mediator of the cysteinyl leukotriene (CysLT) family.[1][2] These lipid mediators are derived from arachidonic acid via the 5-lipoxygenase pathway and play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma.[3] CysLTs, including LTC4 and its metabolites LTD4 and LTE4, exert their effects by activating G-protein coupled receptors, primarily the CysLT1 and CysLT2 receptors.[4][5] 11-trans-LTC4 has been shown to be nearly equipotent to LTC4 in inducing smooth muscle contraction and exhibits similar binding affinity to cysteinyl leukotriene receptors.[1][2][6][7] Therefore, robust and reliable cell-based assays are essential for studying the biological activity of 11-trans-LTC4 and for the screening and characterization of potential therapeutic antagonists.
These application notes provide detailed protocols for three key cell-based assays to assess the activity of 11-trans-LTC4: a competitive radioligand binding assay, a calcium mobilization assay, and a smooth muscle contraction assay.
Data Presentation
Table 1: Comparative Binding Affinities of LTC4 and 11-trans-LTC4 for Cysteinyl Leukotriene Receptors
| Ligand | Receptor Preparation | Assay Type | pKi | Reference |
| LTC4 | Guinea Pig Ileum | Radioligand Binding | 6.42 | [1] |
| 11-trans-LTC4 | Guinea Pig Ileum | Radioligand Binding | 6.58 | [1] |
pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by 11-trans-LTC4 and a general workflow for a cell-based assay to measure its activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11-trans Leukotriene C4 - Cayman Chemical [bioscience.co.uk]
- 3. Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific receptors for leukotriene C4 on a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific receptors for leukotriene C4 on a smooth muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 11-trans-Leukotriene C4 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from the arachidonic acid cascade. Leukotriene C4 (LTC4) is a member of the cysteinyl leukotrienes, which are centrally involved in the pathophysiology of inflammatory diseases such as asthma. 11-trans-Leukotriene C4 (11-trans-LTC4) is a biologically active, double-bond isomer of LTC4. Of note, LTC4 can undergo a slow, temperature-dependent isomerization to 11-trans-LTC4 during storage.[1][2] Therefore, meticulous sample handling and preparation are paramount for the accurate quantification of 11-trans-LTC4 in biological matrices like plasma.
This document provides a detailed protocol for the sample preparation of 11-trans-LTC4 in plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique offering high selectivity and sensitivity for this class of molecules.
Signaling Pathway
The biosynthesis of leukotrienes is initiated by the action of 5-lipoxygenase (5-LO) on arachidonic acid, leading to the formation of the unstable intermediate Leukotriene A4 (LTA4). LTA4 is then converted to LTC4 by LTC4 synthase, which conjugates it with glutathione.[3][4] LTC4 is subsequently metabolized to LTD4 and LTE4. These cysteinyl leukotrienes exert their biological effects by binding to specific G-protein coupled receptors, CysLT1R and CysLT2R.[3]
Caption: Leukotriene Biosynthesis and Signaling Pathway.
Experimental Protocols
Plasma Sample Handling and Storage
Proper handling and storage of plasma samples are critical to prevent the isomerization of LTC4 to 11-trans-LTC4 and to minimize analyte degradation.
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Processing: Process the blood samples immediately after collection. All steps should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation.
-
Plasma Separation: Centrifuge the whole blood at approximately 2000 x g for 10 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Storage: Immediately freeze the plasma samples at -80°C. Long-term storage at -20°C is not recommended due to the potential for analyte instability and isomer formation.[5]
Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is for the extraction and purification of 11-trans-LTC4 from human plasma using a C18 solid-phase extraction cartridge.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid
-
Internal Standard (IS): A stable isotope-labeled analog of LTC4 (e.g., LTC4-d5) is highly recommended for accurate quantification.
-
Vacuum manifold or positive pressure manifold
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Spike the plasma sample with the internal standard solution.
-
Acidification: Acidify the plasma sample to a pH of approximately 3-4 with formic acid. This step is crucial for the efficient retention of the acidic leukotriene on the C18 sorbent.
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Do not allow the cartridge to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of water through the cartridge.
-
Ensure the sorbent bed does not dry out.
-
-
Sample Loading:
-
Load the acidified plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Maintain a slow and steady flow rate of approximately 1 drop per second to ensure optimal binding.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
A second wash with a weak organic solvent solution (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the 11-trans-LTC4 and internal standard from the cartridge with 1 mL of methanol or acetonitrile.
-
-
Solvent Evaporation:
-
Dry the eluate under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Solid-Phase Extraction Workflow for 11-trans-LTC4.
Quantitative Data
The following tables summarize expected performance characteristics for the LC-MS/MS analysis of leukotrienes in plasma. Data for 11-trans-LTC4 is limited; therefore, data from closely related cysteinyl leukotrienes and other leukotrienes are provided as a reference.
Table 1: Recovery and Precision
| Analyte | Matrix | Extraction Method | Recovery (%) | Within-Batch Precision (%RSD) | Between-Batch Precision (%RSD) | Reference |
| Peptido-LTs | Plasma | SPE | 47-50 | Not Reported | Not Reported | [6] |
| LTB4 | Plasma | LLE | Not Reported | <16 | <13 | [5] |
| General LTs | Plasma | Not Specified | >85 | <10 | <10 |
Table 2: Linearity and Sensitivity
| Analyte | Method | LLOQ | Linearity Range | Reference |
| LTB4 | LC-MS/MS | 1.0 pg/mL | Not Specified | [5] |
| Most LTs | UHPLC-MS/MS | 5 pg/mL | Not Specified |
LC-MS/MS Analysis Parameters
The following are recommended starting parameters for the LC-MS/MS analysis of 11-trans-LTC4. Method optimization and validation are essential.
Table 3: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| LC System | UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC) |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Table 4: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (Q1) | m/z 624.3 (for [M-H]⁻) |
| Product Ions (Q3) | To be determined empirically. Based on the fragmentation of LTC4, potential product ions to monitor include those resulting from the cleavage of the glutathione moiety. |
| Dwell Time | 50-100 ms |
| Collision Energy | To be optimized for each transition |
Note on MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for 11-trans-LTC4 should be optimized by infusing a standard solution of the analyte and its stable isotope-labeled internal standard into the mass spectrometer. The precursor ion will be the deprotonated molecule ([M-H]⁻) at m/z 624.3. Product ion scans should be performed to identify the most abundant and stable fragment ions for quantification (quantifier) and confirmation (qualifier).
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11-trans Leukotriene C4 - Biochemicals - CAT N°: 20230 [bertin-bioreagent.com]
- 3. researchgate.net [researchgate.net]
- 4. biosciencepharma.com [biosciencepharma.com]
- 5. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurements of leukotrienes in human plasma by solid phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Production of 11-trans-Leukotriene C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene C4 (LTC4) is a potent pro-inflammatory lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. Its geometric isomer, 11-trans-Leukotriene C4 (11-trans-LTC4), is also generated endogenously by certain cell types, particularly eosinophils and mast cells, upon stimulation.[1][2][3] While produced in smaller quantities compared to LTC4, 11-trans-LTC4 exhibits nearly equipotent biological activity, making it a crucial target in the study of inflammatory diseases such as asthma and allergic rhinitis.[3] Understanding the mechanisms of its production and identifying agents that modulate its synthesis are key areas of research in inflammation and drug development.
These application notes provide detailed protocols for the in vitro stimulation of 11-trans-LTC4 production in cell culture, followed by its extraction and analysis. The primary recommended cell types are equine eosinophils and the human mast cell line, HMC-1, as they are documented producers of 11-trans-LTC4.[1][2][3] The protocols outline cell stimulation using a calcium ionophore, sample preparation using solid-phase extraction, and analysis by high-performance liquid chromatography (HPLC).
Signaling Pathway for Leukotriene C4 Biosynthesis
The production of LTC4 and its 11-trans isomer begins with the liberation of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LO) then converts arachidonic acid into the unstable epoxide, Leukotriene A4 (LTA4). LTA4 is subsequently conjugated with reduced glutathione (GSH) by LTC4 synthase to form LTC4. The formation of the 11-trans isomer is a result of the stereochemistry of the enzymatic reaction.
References
Application Notes and Protocols for 11-trans-Leukotriene C4 in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-trans-Leukotriene C4 (11-trans-LTC4) is a geometric isomer of Leukotriene C4 (LTC4), a potent inflammatory mediator involved in the pathophysiology of various inflammatory diseases, including asthma. Like LTC4, 11-trans-LTC4 is a cysteinyl leukotriene (CysLT) that exerts its biological effects through the activation of CysLT receptors, leading to smooth muscle contraction, a key feature of bronchoconstriction in asthma. These application notes provide a comprehensive guide for the use of 11-trans-LTC4 in in vitro smooth muscle contraction assays, offering detailed protocols for researchers investigating the biological activity of this eicosanoid and for professionals in drug development screening for CysLT receptor antagonists.
Biological Activity and Data Presentation
11-trans-LTC4 has been demonstrated to be a potent contractile agonist in various smooth muscle preparations, with a potency nearly equivalent to that of its cis-isomer, LTC4. The primary mechanism of action is through the activation of CysLT receptors, which are G-protein coupled receptors that, upon activation, initiate a signaling cascade leading to an increase in intracellular calcium and subsequent smooth muscle contraction.
The following table summarizes the available quantitative data for 11-trans-LTC4 in comparison to LTC4.
| Compound | Parameter | Value | Tissue/Cell Line | Reference |
| This compound | pKi | 6.58 | Guinea Pig Ileum | [1] |
| This compound | EC50 (estimated) | ~10 nM | Guinea Pig Trachea | Inferred from equipotency to LTC4 |
| Leukotriene C4 (LTC4) | pKi | 6.42 | Guinea Pig Ileum | [1] |
| Leukotriene C4 (LTC4) | EC50 | 10.3 nM | Human Trachea | [2] |
| Leukotriene C4 (LTC4) | Kd | 4.4 nM | DDT1 MF-2 Smooth Muscle Cells | [3][4] |
Note: The EC50 value for this compound is estimated based on reports of its equipotency with LTC4.
Signaling Pathway
The contractile effect of 11-trans-LTC4 in smooth muscle is mediated by the cysteinyl leukotriene (CysLT) signaling pathway. Upon binding to CysLT receptors (primarily CysLT1 and CysLT2) on the smooth muscle cell membrane, a conformational change in the receptor activates intracellular G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
Experimental Protocols
Preparation of this compound Stock Solutions
11-trans-LTC4 is typically supplied as a solution in ethanol. It is important to handle the compound carefully to avoid degradation.
Materials:
-
This compound in ethanol
-
Ethanol (anhydrous)
-
Physiological Salt Solution (PSS) or buffer of choice (e.g., Tyrode's solution)
Procedure:
-
Allow the vial of 11-trans-LTC4 to warm to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 1 mM) by dissolving the 11-trans-LTC4 in anhydrous ethanol.
-
For working solutions, perform serial dilutions of the stock solution in the appropriate physiological buffer immediately before use. It is recommended to prepare fresh dilutions for each experiment.
-
Store the stock solution at -20°C or below, protected from light.
Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol describes a classic method for assessing the contractile response of isolated smooth muscle tissue, such as guinea pig trachea or ileum, to 11-trans-LTC4.
Materials:
-
Isolated tissue (e.g., guinea pig trachea or ileum)
-
Physiological Salt Solution (PSS), such as Krebs-Henseleit or Tyrode's solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Isolated organ bath system with force-displacement transducers.
-
Data acquisition system.
-
This compound working solutions.
-
Positive control (e.g., histamine or carbachol).
Experimental Workflow:
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.
-
Carefully dissect the desired tissue (trachea or ileum) and place it in cold, oxygenated PSS.
-
For trachea, cut the cartilage into rings. For the ileum, use segments of the longitudinal muscle.
-
-
Mounting the Tissue:
-
Mount the tissue strips in the organ bath chambers filled with PSS maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.
-
-
Equilibration and Tension Adjustment:
-
Allow the tissue to equilibrate for at least 60 minutes, with periodic washes with fresh PSS every 15-20 minutes.
-
Apply an optimal resting tension to the tissue (e.g., 1 gram for guinea pig trachea) and allow it to stabilize.
-
-
Viability Test:
-
To ensure the tissue is viable and responsive, challenge it with a high concentration of a known contractile agent, such as potassium chloride (KCl, e.g., 60 mM) or a receptor agonist like histamine.
-
After a stable contraction is achieved, wash the tissue with fresh PSS until it returns to the baseline resting tension.
-
-
Concentration-Response Curve:
-
Once the baseline is stable, add 11-trans-LTC4 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10^-10 M to 10^-6 M).
-
Allow the tissue to reach a stable contraction at each concentration before adding the next.
-
Record the isometric contraction force at each concentration.
-
-
Data Analysis:
-
Express the contractile response at each concentration of 11-trans-LTC4 as a percentage of the maximal contraction induced by the positive control (e.g., KCl).
-
Plot the concentration of 11-trans-LTC4 against the percentage of maximal contraction to generate a concentration-response curve.
-
From this curve, determine the EC50 value, which is the concentration of 11-trans-LTC4 that produces 50% of the maximal response. The pD2 value can be calculated as the negative logarithm of the EC50.
-
Troubleshooting
-
No or weak response to 11-trans-LTC4:
-
Check tissue viability: Re-challenge with KCl or another agonist. If there is no response, the tissue may be compromised.
-
Verify drug concentration: Ensure that the dilutions of 11-trans-LTC4 were prepared correctly and are fresh.
-
Consider receptor desensitization: If the tissue has been exposed to other CysLT agonists, it may be desensitized.
-
-
High baseline tension:
-
Allow for longer equilibration: The tissue may need more time to stabilize.
-
Check for spontaneous contractions: If present, this may indicate tissue instability.
-
-
Variable results:
-
Ensure consistent tissue preparation: Use tissues from animals of the same age, sex, and strain.
-
Maintain consistent experimental conditions: Temperature, pH, and oxygenation of the PSS are critical.
-
Conclusion
This compound is a valuable tool for studying the pathophysiology of diseases involving smooth muscle contraction, particularly in the context of asthma and other inflammatory conditions. The protocols outlined in these application notes provide a robust framework for researchers to investigate the biological effects of this important lipid mediator and to screen for potential therapeutic agents that target the cysteinyl leukotriene pathway. Careful attention to experimental detail and appropriate data analysis will ensure the generation of reliable and reproducible results.
References
- 1. Leukotriene C4 enhances the contraction of porcine tracheal smooth muscle through the activation of Y-27632, a rho kinase inhibitor, sensitive pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological study of the contractile activity of leukotriene C4 and D4 on isolated human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific receptors for leukotriene C4 on a smooth muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific receptors for leukotriene C4 on a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purified 11-trans-Leukotriene C4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of 11-trans-Leukotriene C4, its commercial availability, and detailed protocols for its use in common experimental assays.
Introduction to this compound
This compound (11-trans-LTC4) is a geometric isomer of Leukotriene C4 (LTC4), characterized by a trans configuration at the C-11 double bond.[1] LTC4 is a potent inflammatory mediator of the cysteinyl leukotriene (CysLT) family, which also includes Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4).[2] These molecules are significant in the pathophysiology of asthma and other allergic hypersensitivity reactions, where they induce bronchoconstriction and increase vascular permeability.[3]
11-trans-LTC4 is formed through the temperature-dependent isomerization of LTC4 during storage and is also produced in smaller quantities relative to LTC4 by certain cells, such as human mast cells (HMC-1 line) and equine eosinophils.[1] Notably, it is not typically produced in human neutrophils or RBL-1 cells.[1] Research indicates that 11-trans-LTC4 is nearly equipotent with LTC4 in its biological activity, including the contraction of guinea pig ileum and lung parenchyma.[1] This functional similarity is supported by radioligand binding assays, which show comparable binding affinities of LTC4 and 11-trans-LTC4 to cysteinyl leukotriene receptors.[1] Specifically, the pKi values for LTC4 and 11-trans-LTC4 have been determined to be 6.42 and 6.58, respectively, using a guinea pig ileum receptor preparation.[1]
Commercial Suppliers of Purified this compound
Several commercial suppliers offer purified this compound, typically as a solution in ethanol. The quality and formulation may vary, so it is essential to consult the supplier's documentation for specific details.
| Supplier | Product Name | CAS Number | Purity | Formulation | Available Sizes |
| Cayman Chemical | 11-trans Leukotriene C4 | 74841-69-3 | ≥97% | A solution in ethanol | 25 µg, 50 µg, 100 µg |
| Bertin Bioreagent | 11-trans Leukotriene C4 | 74841-69-3 | ≥97% | A solution in ethanol | 25 µg, 50 µg, 100 µg |
| Cambridge Bioscience | 11-trans Leukotriene C4 | 74841-69-3 | ≥97% | A solution in ethanol | 50 µg |
Quantitative Data Summary
This table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₃₀H₄₇N₃O₉S | Cayman Chemical[1], Cambridge Bioscience[4] |
| Molecular Weight | 625.8 g/mol | Cayman Chemical[1], Cambridge Bioscience[4] |
| Purity | ≥97% | Cayman Chemical[1], Cambridge Bioscience[4] |
| UV Maximum (λmax) | 280 nm in ethanol | Cayman Chemical[1] |
| Storage Temperature | -20°C | Cayman Chemical[1] |
| Stability | ≥ 1 year at -20°C | Cayman Chemical[1] |
| Solubility (Ethanol) | ≥50 mg/mL | Cayman Chemical[1] |
| Solubility (DMSO) | ≥50 mg/mL | Cayman Chemical[1] |
| Solubility (PBS, pH 7.2) | ~0.1 mg/mL | Cayman Chemical[1] |
| Receptor Binding Affinity (pKi) | 6.58 (guinea pig ileum CysLT receptor) | Cayman Chemical[1] |
Signaling Pathway and Experimental Workflows
Cysteinyl Leukotriene Signaling Pathway
11-trans-LTC4, as an isomer of LTC4, is expected to act through the same signaling pathway. CysLTs exert their effects by binding to G-protein coupled receptors, primarily CysLT1R and CysLT2R.[5] This binding initiates a downstream signaling cascade leading to physiological responses such as smooth muscle contraction and inflammation.
Caption: Cysteinyl Leukotriene signaling pathway initiated by ligand binding.
Experimental Workflow: Smooth Muscle Contraction Assay
The following diagram illustrates a typical workflow for assessing the contractile effect of 11-trans-LTC4 on smooth muscle tissue strips.
Caption: Workflow for a smooth muscle contraction assay.
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay
This protocol is adapted from standard methods for assessing the contractility of LTC4 and is suitable for 11-trans-LTC4 given its equipotent activity.[1][6]
Objective: To determine the dose-dependent contractile response of smooth muscle tissue to purified this compound.
Materials:
-
Purified this compound (from a commercial supplier)
-
Ethanol (for stock solution)
-
Krebs-Henseleit Buffer (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM Glucose)
-
Isolated smooth muscle tissue (e.g., guinea pig tracheal rings or ileum strips)
-
Organ bath system with force/displacement transducer
-
Carbogen gas (95% O₂, 5% CO₂)
-
Data acquisition system
Procedure:
-
Preparation of 11-trans-LTC4 Stock Solution:
-
Dissolve the purified 11-trans-LTC4 in ethanol to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
On the day of the experiment, perform serial dilutions in Krebs-Henseleit buffer to achieve the desired final concentrations. Note: Minimize the final ethanol concentration in the organ bath to <0.1% to avoid solvent effects.
-
-
Tissue Preparation and Mounting:
-
Isolate smooth muscle tissue (e.g., guinea pig trachea) and cut into rings or strips of appropriate size.[7]
-
Mount the tissue strips in an organ bath containing Krebs-Henseleit buffer, continuously aerated with carbogen gas and maintained at 37°C.[7]
-
Connect the tissue to a force transducer to record isometric contractions.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60-90 minutes under a determined optimal resting tension.
-
During equilibration, wash the tissue with fresh Krebs-Henseleit buffer every 15-20 minutes.
-
-
Assessing Contractile Response:
-
After equilibration, induce a reference contraction with a known agonist (e.g., carbachol or histamine) to ensure tissue viability.[6]
-
Wash the tissue and allow it to return to baseline tension.
-
Add 11-trans-LTC4 to the organ bath in a cumulative, dose-dependent manner (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).
-
Allow the contraction to reach a stable plateau at each concentration before adding the next dose.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contraction at each 11-trans-LTC4 concentration as a percentage of the maximum reference contraction.
-
Plot the concentration of 11-trans-LTC4 against the percentage of maximal contraction.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a general competitive ELISA for the quantification of leukotrienes. While specific kits for 11-trans-LTC4 are not commonly available, some LTC4 ELISA kits may exhibit cross-reactivity. It is critical to validate the assay or consult the manufacturer's data sheet regarding cross-reactivity with 11-trans-LTC4.[8][9] Some suppliers note that no significant cross-reactivity is observed with "analogues," but specific data for the 11-trans isomer is often not provided.[8]
Objective: To quantify the concentration of this compound in biological samples (e.g., cell culture supernatants).
Principle: This assay is based on the competition between unlabeled leukotriene in the sample and a fixed amount of enzyme-conjugated leukotriene (tracer) for a limited number of binding sites on a specific antibody. The amount of tracer bound to the antibody is inversely proportional to the concentration of leukotriene in the sample.[10]
Materials:
-
Leukotriene C4 ELISA Kit (select a kit and verify potential cross-reactivity)
-
Purified this compound (for standard curve)
-
Biological samples (e.g., cell culture supernatants)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 405-420 nm).[2]
-
Adjustable pipettes and tips
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, buffers, and standards as described in the ELISA kit manual.
-
If using purified 11-trans-LTC4 as the standard, prepare a standard curve by performing serial dilutions in the assay buffer to cover the expected range of the assay (e.g., from 10 pg/mL to 5000 pg/mL).[9]
-
-
Sample Preparation:
-
Centrifuge samples (e.g., cell culture media) to remove any particulate matter.
-
If necessary, dilute samples in the provided assay buffer to ensure the concentration falls within the range of the standard curve.[10]
-
-
Assay Performance (refer to specific kit manual for volumes and incubation times):
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated leukotriene (tracer) to each well.
-
Add the specific antibody to each well.
-
Incubate the plate (e.g., for 18 hours at 4°C).[9]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate (e.g., 90-120 minutes) to allow for color development.[9]
-
Stop the reaction by adding the stop solution. The color will typically change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 412 nm).
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by any dilution factor used during sample preparation.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. novamedline.com [novamedline.com]
- 3. researchgate.net [researchgate.net]
- 4. 11-trans Leukotriene C4 - Cayman Chemical [bioscience.co.uk]
- 5. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological study of the contractile activity of leukotriene C4 and D4 on isolated human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene C4 enhances the contraction of porcine tracheal smooth muscle through the activation of Y-27632, a rho kinase inhibitor, sensitive pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for 11-trans-Leukotriene C4 Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-trans-Leukotriene C4 (11-trans-LTC4) is a significant isomer of Leukotriene C4 (LTC4), a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. LTC4 is known to undergo a slow, temperature-dependent isomerization to 11-trans-LTC4 during storage.[1][2] While produced in smaller quantities than LTC4 in certain cells like human mast cells and equine eosinophils, 11-trans-LTC4 demonstrates nearly equipotent biological activity in contracting guinea pig parenchymal and ileum tissues.[1][2] Given its biological relevance and potential for formation during storage of LTC4 standards, accurate handling and storage of 11-trans-LTC4 standards are crucial for reliable experimental outcomes in inflammation research, asthma studies, and drug development.
This document provides detailed protocols and data for the proper handling and storage of this compound standards to ensure their stability and integrity.
Quantitative Data Summary
The following table summarizes the key quantitative data for the handling and storage of this compound standards.
| Parameter | Value | Source(s) |
| Storage Temperature | As received: -20°C or -80°C | [1][3] |
| Stock Solutions (in organic solvent): -80°C for up to 6 months; -20°C for up to 1 month | [3] | |
| Long-Term Stability | ≥ 1 year at -20°C (as supplied) | [1] |
| Solubility | ||
| Dimethylformamide (DMF) | ~50 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~50 mg/mL | |
| Ethanol | ~50 mg/mL | |
| PBS (pH 7.2) | ~0.1 mg/mL | |
| Shipping Condition | Typically on wet or blue ice | [1][3] |
Experimental Protocols
Receiving and Initial Storage
Upon receipt, immediately transfer the this compound standard to a freezer set to the recommended storage temperature, typically -20°C or -80°C, as indicated on the product data sheet.[1][3] Avoid repeated freeze-thaw cycles of the original vial.
Reconstitution of this compound Standard
This protocol assumes the standard is provided as a solid or a pre-dissolved solution in a carrier solvent.
Materials:
-
This compound standard
-
High-purity organic solvent (e.g., Ethanol, DMF, or DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Gas-tight syringe
-
Amber glass vials or cryovials
Procedure:
-
Equilibration: Allow the vial of the 11-trans-LTC4 standard to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture, which can degrade the standard.
-
Solvent Addition: Using a gas-tight syringe, carefully add the desired volume of a high-purity organic solvent (e.g., ethanol) to the vial to achieve the target stock concentration. For example, to prepare a 1 mg/mL stock solution from 25 µg of the standard, add 25 µL of the solvent.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the standard. To enhance solubility, the tube may be warmed to 37°C and briefly sonicated in an ultrasonic bath.[3]
-
Inert Atmosphere: If possible, purge the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Preparation of Aliquots and Working Solutions
To avoid repeated freeze-thaw cycles of the main stock solution, it is highly recommended to prepare single-use aliquots.
Procedure:
-
Aliquoting: Immediately after reconstitution, dispense the stock solution into smaller, single-use amber glass vials or cryovials. The volume of each aliquot should be sufficient for a single experiment.
-
Inert Atmosphere: Purge the headspace of each aliquot vial with an inert gas before sealing.
-
Storage of Aliquots: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]
-
Preparation of Working Solutions: For aqueous-based experiments, a freshly prepared working solution should be made from a thawed aliquot. Due to the lower solubility in aqueous buffers like PBS, it is advisable to first dilute the organic stock solution in a miscible solvent before adding it to the aqueous buffer. Avoid concentrations above the solubility limit in PBS (~0.1 mg/mL) to prevent precipitation.[1]
Visualization of Workflow
Caption: Recommended workflow for handling this compound.
Best Practices and Troubleshooting
-
Avoid Repeated Freeze-Thaw Cycles: This is a critical factor in preventing the degradation of the standard. Aliquoting is the most effective way to mitigate this.[3]
-
Use High-Purity Solvents: Impurities in solvents can react with and degrade the leukotriene standard.
-
Protect from Light: Leukotrienes can be light-sensitive. Store standards and solutions in amber vials to protect them from light.
-
Minimize Exposure to Air: The polyunsaturated fatty acid structure of leukotrienes makes them susceptible to oxidation. Working under an inert atmosphere whenever possible is recommended.
-
Troubleshooting - Inconsistent Results: If you observe inconsistent experimental results, consider the stability of your standard. It may be necessary to use a fresh vial or prepare new stock solutions and aliquots. Check for proper storage conditions and handling procedures.
-
Troubleshooting - Precipitation in Aqueous Solutions: If you observe precipitation when preparing aqueous working solutions, you have likely exceeded the solubility limit. Prepare a more dilute working solution or adjust the buffer composition if possible.
By adhering to these handling and storage protocols, researchers can ensure the integrity and stability of their this compound standards, leading to more accurate and reproducible experimental results.
References
Experimental Models for Studying 11-trans-Leukotriene C4 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-trans-Leukotriene C4 (11-trans-LTC4) is a geometric isomer of Leukotriene C4 (LTC4), a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. While LTC4 has been extensively studied in the context of asthma, allergic reactions, and cardiovascular diseases, research specifically focusing on the in vivo biological activities of 11-trans-LTC4 is limited. 11-trans-LTC4 is formed in smaller quantities than LTC4 by certain immune cells, such as human mast cells and equine eosinophils, and can also be generated through the isomerization of LTC4 during storage.[1][2] In vitro studies have demonstrated that 11-trans-LTC4 is nearly equipotent to LTC4 in contracting guinea pig airway and intestinal smooth muscle, suggesting it may have significant, and as yet underexplored, physiological and pathological roles.[1][2]
This document provides a guide for researchers interested in studying the in vivo effects of 11-trans-LTC4. Due to the scarcity of established in vivo models specifically for this isomer, the following sections detail proposed experimental models adapted from well-established protocols for LTC4. These protocols are intended to serve as a starting point for investigating the biological functions of 11-trans-LTC4.
Signaling Pathway
11-trans-LTC4 is presumed to exert its effects through the same receptors as LTC4, namely the cysteinyl leukotriene receptors, CysLT1 and CysLT2. This is supported by in vitro radioligand binding assays using guinea pig ileum, which show that 11-trans-LTC4 and LTC4 have similar binding affinities for these receptors.[1][2][3] The activation of these G-protein coupled receptors initiates a signaling cascade that leads to downstream cellular responses.
Caption: Proposed signaling pathway for this compound.
Comparative Data: 11-trans-LTC4 vs. LTC4 (in vitro)
The following table summarizes the available quantitative data comparing the in vitro activities of 11-trans-LTC4 and LTC4. This data is crucial for designing initial in vivo dose-response studies.
| Parameter | 11-trans-LTC4 | LTC4 | Species/Tissue | Reference |
| Receptor Binding Affinity (pKi) | 6.58 | 6.42 | Guinea Pig Ileum | [1] |
| Smooth Muscle Contraction | Nearly equipotent | Standard | Guinea Pig Parenchyma | [1][2] |
| Smooth Muscle Contraction | Nearly equipotent | Standard | Guinea Pig Ileum | [1][2] |
Experimental Models and Protocols
Given the lack of specific in vivo models for 11-trans-LTC4, the following protocols are adapted from established LTC4 research. It is recommended to perform pilot studies to determine the optimal dosage and time course for 11-trans-LTC4 in these models.
Model 1: Guinea Pig Model of Bronchoconstriction
This model is proposed based on the potent contractile activity of 11-trans-LTC4 on guinea pig airway smooth muscle in vitro.[1][2]
Objective: To assess the bronchoconstrictor effects of 11-trans-LTC4 in vivo.
Experimental Workflow:
Caption: Workflow for the guinea pig bronchoconstriction model.
Detailed Protocol:
-
Animal Preparation:
-
Anesthetize adult male Dunkin-Hartley guinea pigs (300-400g) with an appropriate anesthetic (e.g., urethane, 1.5 g/kg, intraperitoneally).
-
Perform a tracheostomy and insert a tracheal cannula.
-
Connect the animal to a small animal ventilator, maintaining a constant tidal volume (e.g., 1 ml/100g body weight) and frequency (e.g., 60 breaths/min).
-
Cannulate the jugular vein for intravenous administration of test compounds.
-
Measure pulmonary inflation pressure or airway resistance as an index of bronchoconstriction.
-
-
Administration of 11-trans-LTC4:
-
Dissolve 11-trans-LTC4 in a suitable vehicle (e.g., saline with a small amount of ethanol). Prepare a range of doses based on the known potency of LTC4 (e.g., 0.1 - 10 µg/kg).
-
After establishing a stable baseline of airway pressure, administer a bolus injection of the 11-trans-LTC4 solution or vehicle via the jugular vein cannula.
-
-
Data Collection and Analysis:
-
Continuously record airway pressure for a defined period after injection (e.g., 15 minutes) or until the response returns to baseline.
-
The primary endpoint is the peak increase in airway pressure from baseline.
-
Construct dose-response curves for 11-trans-LTC4 and compare them to those of LTC4 to determine relative potency.
-
Model 2: Mouse Model of Vascular Permeability
This model is adapted from studies demonstrating that LTC4 increases vascular permeability, a key feature of inflammation.
Objective: To determine if 11-trans-LTC4 increases vascular permeability in vivo.
Experimental Workflow:
Caption: Workflow for the mouse vascular permeability model.
Detailed Protocol:
-
Animal and Reagent Preparation:
-
Use adult mice (e.g., C57BL/6, 8-10 weeks old).
-
Prepare a solution of Evans Blue dye (e.g., 1% in sterile saline).
-
Prepare intradermal injection solutions of 11-trans-LTC4 at various concentrations (e.g., 10 - 1000 pmol/site) and a vehicle control.
-
-
Experimental Procedure:
-
Anesthetize the mice.
-
Inject Evans Blue dye intravenously via the tail vein (e.g., 50 µl of 1% solution).
-
Immediately after, inject 11-trans-LTC4 or vehicle intradermally into shaved dorsal skin (e.g., 20 µl per site).
-
After a set time (e.g., 30 minutes), euthanize the animals.
-
Collect skin punch biopsies from the injection sites.
-
-
Quantification of Dye Extravasation:
-
Incubate each skin biopsy in formamide (e.g., 500 µl) at 60°C for 24 hours to extract the Evans Blue dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at approximately 620 nm.
-
Calculate the amount of extravasated dye using a standard curve of Evans Blue in formamide.
-
Compare the results from 11-trans-LTC4-treated sites to vehicle-treated sites.
-
Concluding Remarks
The study of this compound in vivo represents a nascent area of research with the potential to uncover novel aspects of inflammatory and allergic diseases. The experimental models and protocols outlined in this document provide a foundational framework for initiating such investigations. Researchers are encouraged to perform careful dose-response and time-course studies to validate these adapted models for 11-trans-LTC4. Comparative studies with LTC4 will be essential to delineate the unique and overlapping biological functions of this understudied lipid mediator.
References
- 1. The biologically active leukotrienes. Biosynthesis, metabolism, receptors, functions, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The implication of aberrant NRF2 activation in management of female cancers [frontiersin.org]
- 3. Local effects of synthetic leukotrienes (LTC4, LTD4, LTE4, and LTB4) in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 11-trans-Leukotriene C4 using High-Pressure Liquid Chromatography
Abstract
This document provides a detailed methodology for the purification of 11-trans-Leukotriene C4 (11-trans-LTC4), a biologically significant isomer of Leukotriene C4 (LTC4), using high-pressure liquid chromatography (HPLC). The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and lipid biochemistry. This guide covers sample preparation using solid-phase extraction (SPE), followed by a semi-preparative reversed-phase HPLC protocol for the isolation of 11-trans-LTC4. Additionally, this document includes a summary of the relevant biological pathways and a graphical representation of the experimental workflow.
Introduction
Leukotrienes are potent inflammatory mediators derived from the enzymatic oxidation of arachidonic acid.[1] Leukotriene C4 is a key member of the cysteinyl leukotrienes, which are involved in the pathophysiology of various inflammatory diseases, including asthma.[2] this compound is a geometric isomer of LTC4 that can form during storage or be produced biologically in certain cell types.[1][3] Given its similar biological potency to LTC4, the ability to isolate pure 11-trans-LTC4 is crucial for accurate biological and pharmacological studies.[1] This application note describes a robust method for the purification of 11-trans-LTC4 from biological or synthetic sources using a combination of solid-phase extraction and semi-preparative reversed-phase HPLC.
Biological Pathway: Biosynthesis of Cysteinyl Leukotrienes
The biosynthesis of leukotrienes is initiated by the action of 5-lipoxygenase (5-LO) on arachidonic acid, leading to the formation of the unstable intermediate, Leukotriene A4 (LTA4).[4] LTA4 can then be converted to Leukotriene B4 (LTB4) or conjugated with glutathione by LTC4 synthase to form LTC4.[1][5] LTC4 is subsequently metabolized to LTD4 and LTE4.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Prior to HPLC purification, it is essential to enrich the sample for leukotrienes and remove interfering substances. Solid-phase extraction is a widely used technique for this purpose.[6]
Materials:
-
C18 SPE Cartridge
-
Methanol
-
Deionized Water
-
Acidified Water (pH 3.5 with acetic acid)
-
Nitrogen gas stream
-
Vortex mixer
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the aqueous sample containing leukotrienes to approximately pH 3.5 with acetic acid. Load the acidified sample onto the conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of acidified water followed by 5 mL of 15% aqueous methanol to remove polar impurities.
-
Elution: Elute the leukotrienes from the cartridge with 2 mL of methanol.
-
Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 200 µL) of the initial HPLC mobile phase. Vortex briefly to ensure complete dissolution.
Semi-Preparative HPLC Purification of this compound
This protocol is designed for the separation and purification of 11-trans-LTC4 from other leukotrienes and impurities.
Instrumentation and Columns:
-
A semi-preparative HPLC system equipped with a gradient pump, an autosampler, a UV detector, and a fraction collector is recommended.
-
Column: Reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: Water/Acetonitrile/Trifluoroacetic Acid (TFA) (80:20:0.05, v/v/v)
-
Mobile Phase B: Acetonitrile/Trifluoroacetic Acid (TFA) (100:0.05, v/v)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 4.0 mL/min |
| Detection | 280 nm[1] |
| Injection Volume | 100 - 500 µL |
| Column Temperature | Ambient |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 100 | 0 |
| 5 | 100 | 0 |
| 35 | 50 | 50 |
| 40 | 0 | 100 |
| 45 | 0 | 100 |
| 46 | 100 | 0 |
| 55 | 100 | 0 |
Fraction Collection: Collect fractions corresponding to the elution of the 11-trans-LTC4 peak. The identity and purity of the collected fractions should be confirmed by analytical HPLC and/or mass spectrometry.
Experimental Workflow
The overall workflow for the purification of 11-trans-LTC4 is depicted below.
Data Presentation
The following table summarizes the expected retention times for LTC4 and its isomers based on analytical separations, which can be used as a reference for fraction collection during semi-preparative purification. Actual retention times may vary depending on the specific HPLC system and column used.
| Compound | Expected Retention Time (min) |
| Leukotriene C4 (LTC4) | ~25.5 |
| This compound | ~27.0 |
| Other Isomers/Impurities | Variable |
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound. The combination of solid-phase extraction for sample cleanup and semi-preparative reversed-phase HPLC allows for the isolation of this important lipid mediator with high purity, enabling further investigation of its biological functions. The provided diagrams and protocols serve as a comprehensive guide for researchers in the field.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Purification of leukotriene B4 by semi-preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-trans Leukotriene C4 - Biochemicals - CAT N°: 20230 [bertin-bioreagent.com]
- 4. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
Immunoaffinity Capture of 11-trans-Leukotriene C4 from Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene C4 (LTC4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. It is a key player in inflammatory responses, particularly in the context of asthma and allergic reactions, where it induces bronchoconstriction and increases vascular permeability. 11-trans-Leukotriene C4 (11-trans-LTC4) is a geometric isomer of LTC4. While produced in smaller quantities in certain cell types, 11-trans-LTC4 is nearly equipotent to LTC4 in some biological activities, such as the contraction of guinea pig parenchymal and ileum smooth muscle.[1] Given their significant biological roles, the accurate and sensitive quantification of these eicosanoids in tissue samples is crucial for advancing our understanding of their function in health and disease.
This document provides detailed application notes and a comprehensive protocol for the immunoaffinity capture of 11-trans-LTC4 from tissue samples. Immunoaffinity capture offers a highly specific method for isolating target analytes from complex biological matrices, leading to cleaner samples and more reliable downstream analysis by techniques such as mass spectrometry or enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway of Cysteinyl Leukotrienes
Cysteinyl leukotrienes (CysLTs), including LTC4 and its metabolites LTD4 and LTE4, exert their effects by binding to specific G-protein coupled receptors, primarily CysLT1 and CysLT2. This binding initiates a signaling cascade that leads to various physiological responses. The pathway is a critical target for therapeutic intervention in inflammatory diseases.
Caption: Signaling pathway of cysteinyl leukotrienes.
Experimental Protocols
I. Tissue Homogenization
This protocol is adapted from the method described for leukotriene analysis in brain tissue.
Materials:
-
Tissue sample (e.g., lung, spleen)
-
Precellys® Tissue Homogenizer (or similar bead-based homogenizer)
-
7 mL Precellys® Tubes with 2.8 mm ceramic beads
-
Homogenization Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)
-
Protease and phosphatase inhibitor cocktail
-
Centrifuge
Procedure:
-
Excise the tissue of interest and immediately place it on ice.
-
Weigh the tissue and transfer it to a pre-chilled 7 mL Precellys® tube containing ceramic beads.
-
Add ice-cold Homogenization Buffer to the tube. A general starting point is a 1:4 (w/v) ratio of tissue to buffer.
-
Add protease and phosphatase inhibitors to the buffer according to the manufacturer's instructions.
-
Homogenize the tissue using the Precellys® homogenizer. A typical setting is two cycles of 30 seconds at 5,000 rpm with a 30-second rest on ice between cycles.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the tissue lysate, and proceed to the immunoaffinity capture step.
II. Immunoaffinity Capture of 11-trans-LTC4
This protocol is a generalized procedure based on established immunoaffinity chromatography principles. The user will need an antibody that cross-reacts with 11-trans-LTC4. While some polyclonal anti-LTC4 antibodies may exhibit cross-reactivity with analogues, it is recommended to validate the chosen antibody for its ability to bind 11-trans-LTC4.
Materials:
-
Anti-LTC4 antibody (validated for cross-reactivity with 11-trans-LTC4)
-
Protein A/G agarose beads or similar affinity support
-
Immunoaffinity columns (e.g., empty polypropylene columns)
-
Binding/Wash Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Internal standard (e.g., deuterated 11-trans-LTC4)
Procedure:
-
Antibody Immobilization:
-
Incubate the anti-LTC4 antibody with Protein A/G agarose beads in a microcentrifuge tube for 1-2 hours at 4°C with gentle rotation. The ratio of antibody to beads should be optimized based on the antibody's concentration and binding capacity of the beads.
-
Wash the antibody-bead complex three times with ice-cold Binding/Wash Buffer to remove any unbound antibody.
-
-
Sample Loading:
-
Add an internal standard to the tissue lysate to monitor recovery efficiency.
-
Add the tissue lysate to the antibody-bead complex and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the binding of 11-trans-LTC4.
-
-
Washing:
-
Transfer the bead-lysate slurry to an empty immunoaffinity column.
-
Wash the beads extensively with 5-10 column volumes of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins and other contaminants.
-
-
Elution:
-
Elute the bound 11-trans-LTC4 by adding 3-5 column volumes of Elution Buffer to the column. Collect the eluate in a microcentrifuge tube containing Neutralization Buffer to immediately neutralize the low pH of the eluent.
-
-
Sample Preparation for Downstream Analysis:
-
The eluted sample can be dried under a stream of nitrogen and reconstituted in a suitable solvent for analysis by LC-MS/MS or ELISA.
-
Experimental Workflow
The following diagram illustrates the key steps in the immunoaffinity capture of 11-trans-LTC4 from tissue samples.
Caption: Workflow for immunoaffinity capture of 11-trans-LTC4.
Data Presentation
The following tables summarize quantitative data comparing immunoaffinity (IA) capture with the more traditional solid-phase extraction (SPE) method for the analysis of leukotrienes in brain tissue homogenates. While this data is for LTC4 and other major leukotrienes, it provides a valuable reference for the expected performance of immunoaffinity capture for 11-trans-LTC4.
Table 1: Comparison of Leukotriene Levels in Brain Homogenate (pg/mg wet weight of tissue)
| Analyte | Immunoaffinity (IA) Enrichment | Solid-Phase Extraction (SPE) | % Difference (IA vs. SPE) |
| LTC4 | ~0.020 - 0.089 | Below Limit of Detection | ~40% higher with IA |
| LTD4 | ~0.045 - 0.1085 | Similar to IA | < 15% |
| LTE4 | ~0.020 - 0.087 | Similar to IA | < 15% |
| LTB4 | ~0.023 - 0.188 | Below Limit of Detection | Measurable only with IA |
Data adapted from Cayman Chemical Application Note on Immunoaffinity Mass Spectrometry for Leukotriene Analysis in Brain.
Table 2: Performance Characteristics of Immunoaffinity (IA) vs. Solid-Phase Extraction (SPE)
| Parameter | Immunoaffinity (IA) Enrichment | Solid-Phase Extraction (SPE) |
| Recovery of LTC4 | >90% | <50% |
| Specificity | High | Lower (potential for matrix interference) |
| Workflow | Simplified and reproducible | More complex, requires optimization |
| Sensitivity | Improved for low-abundance analytes | Lower, may not detect very low levels |
Data adapted from Cayman Chemical Application Note on Immunoaffinity Mass Spectrometry for Leukotriene Analysis in Brain.
Conclusion
Immunoaffinity capture is a powerful technique for the selective isolation of 11-trans-LTC4 from complex tissue samples. This method offers significant advantages over traditional solid-phase extraction, including higher recovery, improved specificity, and enhanced sensitivity, particularly for low-abundance analytes. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals working to elucidate the role of 11-trans-LTC4 in various physiological and pathological processes. Successful implementation of this technique will depend on the careful selection and validation of an antibody with sufficient cross-reactivity for 11-trans-LTC4.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing 11-trans-Leukotriene C4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of 11-trans-Leukotriene C4 (11-trans-LTC4) mass spectrometry (MS) analysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of 11-trans-LTC4, offering potential causes and solutions in a direct question-and-answer format.
FAQ 1: Why am I observing poor signal intensity or no detectable peak for 11-trans-LTC4?
Possible Causes and Solutions:
-
Low Analyte Concentration: 11-trans-LTC4 is often present at very low concentrations in biological matrices.[1] Ensure your sample preparation includes an effective concentration step.
-
Inefficient Ionization: The choice of ionization technique significantly impacts signal intensity.[2] Negative-ion electrospray ionization (ESI) is commonly used and highly sensitive for leukotrienes.[3][4]
-
Suboptimal MS Parameters: The mass spectrometer needs to be properly tuned and calibrated for your specific analyte.[2] Regularly perform mass calibration with appropriate standards to ensure mass accuracy.[2]
-
Sample Degradation: LTC4 can isomerize to 11-trans-LTC4 during storage, but both can be unstable.[5][6] Ensure samples are stored at -20°C or lower and handle them on ice to minimize degradation.[7]
-
Instrument Contamination: Contaminants in the system can lead to ion suppression, reducing the signal of your target analyte.
Troubleshooting Workflow for Low Signal Intensity
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Facile preparation of leukotrienes C4, D4 and E4 containing carbon-13 and nitrogen-15 for quantification of cysteinyl leukotrienes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a highly sensitive liquid chromatography-mass spectrometry method to quantify plasma leukotriene E4 and demonstrate pharmacological suppression of endogenous 5-LO pathway activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 11-trans Leukotriene C4 - Biochemicals - CAT N°: 20230 [bertin-bioreagent.com]
- 7. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 11-trans-Leukotriene C4 ELISA Kits
Welcome to the Technical Support Center for 11-trans-Leukotriene C4 (11-trans-LTC4) ELISA Kits. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of these kits.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound is a biologically active geometric isomer of Leukotriene C4 (LTC4).[1] Leukotrienes are inflammatory mediators derived from arachidonic acid.[2][3] Like LTC4, 11-trans-LTC4 is a potent constrictor of smooth muscle and is involved in inflammatory and allergic responses.[1] Measuring 11-trans-LTC4 can be important in studies related to asthma, allergic rhinitis, and other inflammatory conditions.
Q2: What is the principle of the 11-trans-LTC4 ELISA assay?
A2: The most common format for 11-trans-LTC4 ELISA is a competitive immunoassay. In this assay, 11-trans-LTC4 in the sample competes with a fixed amount of labeled 11-trans-LTC4 (e.g., conjugated to an enzyme like HRP) for binding to a limited number of antibodies coated on the microplate wells. The amount of labeled 11-trans-LTC4 that binds to the antibody is inversely proportional to the concentration of 11-trans-LTC4 in the sample. After a wash step to remove unbound components, a substrate is added, and the resulting color change is measured spectrophotometrically.
Q3: What types of samples can be used with this kit?
A3: Typical samples include cell culture supernatants, plasma, serum, urine, and other biological fluids.[4] It is crucial to follow the kit's specific instructions for sample collection, preparation, and storage to ensure accurate results.
Q4: How should I prepare my standards?
A4: It is critical to prepare the standards precisely as described in the kit manual. Lyophilized standards should be reconstituted with the specified diluent and allowed to dissolve completely. Serial dilutions should be made carefully using fresh pipette tips for each dilution to avoid cross-contamination.
Q5: What is the typical assay range and sensitivity of an 11-trans-LTC4 ELISA kit?
A5: The assay range and sensitivity can vary between manufacturers. However, a typical competitive ELISA for LTC4 may have a detection range of approximately 17 pg/mL to 5,000 pg/mL, with a sensitivity (Lower Limit of Detection) around 7.4 pg/mL.[5] Always refer to the kit-specific manual for precise values.
Troubleshooting Guides
Problem 1: High Background
High background is characterized by high absorbance readings in the zero standard (blank) wells, which can mask the signal from the samples and reduce the dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time during washes. Ensure complete aspiration of wash buffer from the wells after each wash.[6] |
| Contaminated Reagents or Buffers | Use fresh, sterile pipette tips for each reagent. Prepare fresh wash and dilution buffers. Ensure the substrate solution is colorless before use. |
| Improper Blocking | Increase the blocking incubation time or consider using a different blocking buffer if permitted by the kit protocol. |
| Excessive Antibody or Conjugate Concentration | Ensure that the detection antibody and enzyme conjugate are diluted according to the kit's instructions. |
| Prolonged Incubation Times | Adhere strictly to the incubation times specified in the protocol. |
| Cross-Contamination | Be careful not to splash reagents between wells. Use fresh plate sealers for each incubation step. |
Problem 2: Low or No Signal
This issue is indicated by very low absorbance readings across the entire plate, including the standards.
| Possible Cause | Recommended Solution |
| Incorrect Reagent Preparation or Omission of a Reagent | Double-check that all reagents were prepared correctly and added in the proper sequence. |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components. Ensure that all reagents have been stored at the recommended temperatures. |
| Insufficient Incubation Times or Incorrect Temperature | Follow the protocol's incubation times and temperature requirements. Allow all reagents to reach room temperature before use.[7] |
| Inactivated Enzyme Conjugate | Protect the HRP conjugate from light. Do not use sodium azide as a preservative in buffers, as it inhibits HRP activity. |
| Incorrect Wavelength Reading | Ensure the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB). |
Problem 3: Poor Standard Curve
A poor standard curve can be identified by a low R-squared value (<0.98), poor linearity, or flat curve.
| Possible Cause | Recommended Solution |
| Improper Standard Preparation | Ensure accurate pipetting when preparing the serial dilutions of the standard. Vortex or mix each dilution thoroughly before proceeding to the next. |
| Pipetting Errors | Use calibrated pipettes and fresh tips for each standard and sample. Pre-rinse pipette tips with the reagent before dispensing.[7] |
| Incorrect Assay Procedure | Review the protocol to ensure all steps were performed correctly, including incubation times and temperatures. |
| Contamination of Reagents | Use fresh reagents and avoid cross-contamination. |
Problem 4: Poor Replicates
Poor replicates are indicated by a high coefficient of variation (CV%) between duplicate or triplicate wells.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure consistent pipetting technique. Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| Incomplete Washing | Make sure that all wells are washed uniformly and completely aspirated. |
| Well-to-Well Contamination | Be careful to avoid splashing and use fresh plate sealers. |
| Bubbles in Wells | Inspect the plate for bubbles before reading and remove them if present. |
| Edge Effects | To minimize edge effects, you can fill the outer wells with buffer or sample diluent and not use them for data analysis. |
Experimental Protocols & Visualizations
Typical Experimental Workflow
The following diagram outlines the general steps for a competitive 11-trans-LTC4 ELISA.
Caption: General experimental workflow for a competitive 11-trans-LTC4 ELISA.
This compound Signaling Pathway
11-trans-LTC4, being a geometric isomer of LTC4, is believed to exert its biological effects through the same signaling pathways. It binds to cysteinyl leukotriene receptors (CysLT1 and CysLT2), which are G-protein coupled receptors.
Caption: Simplified signaling pathway of this compound via CysLT receptors.
Disclaimer: This technical support guide is for informational purposes only and should not replace the specific instructions provided with your ELISA kit. Always refer to the manufacturer's protocol for detailed procedures and recommendations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 3. Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Leukotriene C4 (LTC4) Elisa Kit – AFG Scientific [afgsci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C30H47N3O9S | CID 5283134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Leukotriene C4 (LT-C4) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
Technical Support Center: Leukotriene C4 (LTC4) Handling and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Leukotriene C4 (LTC4) to prevent its isomerization to 11-trans-LTC4.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of LTC4 during storage?
A1: During storage, LTC4 can undergo a slow, temperature-dependent isomerization to form its C-11 double bond isomer, 11-trans-Leukotriene C4 (11-trans-LTC4).[1][2] This isomerization can affect the biological activity and experimental results, as 11-trans-LTC4 may have different potency and receptor binding characteristics.
Q2: What are the recommended storage conditions for LTC4 to minimize isomerization?
A2: To ensure the stability of LTC4 for at least one year, it is recommended to store it at -20°C or lower, with -80°C being preferable for long-term storage.[1] LTC4 is typically supplied as a solution in an organic solvent, such as ethanol.[1][2]
Q3: How should I handle LTC4 solutions to prevent degradation?
A3: It is crucial to minimize exposure to higher temperatures and light. When preparing aliquots or using the solution, allow the vial to equilibrate to room temperature before opening to prevent condensation. After use, tightly seal the vial and promptly return it to the recommended storage temperature. For repeated use, preparing single-use aliquots is advisable to avoid multiple freeze-thaw cycles.
Q4: Can I use antioxidants to prevent the isomerization of LTC4?
A4: While antioxidants such as Butylated Hydroxytoluene (BHT) and α-tocopherol are commonly used to prevent the oxidation of lipids, their specific efficacy in preventing the cis-trans isomerization of LTC4 during storage is not well-documented in the available literature.[3][4][5][6][7] The primary documented factor influencing this isomerization is temperature.
Q5: How can I verify the integrity of my LTC4 sample?
A5: The most reliable method to assess the purity of your LTC4 sample and quantify the extent of isomerization is by using analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9][10] This method can effectively separate LTC4 from its 11-trans isomer, allowing for accurate quantification of each compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with LTC4 | Isomerization of LTC4 to 11-trans-LTC4 due to improper storage or handling. | 1. Verify the storage conditions of your LTC4 stock. 2. Analyze an aliquot of your LTC4 stock solution using RP-HPLC to determine the ratio of LTC4 to 11-trans-LTC4. 3. If significant isomerization has occurred, it is recommended to use a fresh, properly stored vial of LTC4. |
| Loss of LTC4 potency | Degradation of LTC4 due to multiple freeze-thaw cycles or prolonged exposure to room temperature. | 1. Prepare single-use aliquots from a fresh stock solution to minimize freeze-thaw cycles. 2. Keep the LTC4 solution on ice during experimental setup and return it to the recommended storage temperature as soon as possible. |
| Precipitate observed in the LTC4 solution upon thawing | The solvent may have evaporated, or the solubility of LTC4 may have decreased at lower temperatures. | 1. Gently warm the vial to room temperature and vortex briefly to redissolve the precipitate. 2. If the precipitate persists, it may indicate degradation, and the sample should be analyzed for purity. |
Quantitative Data Summary
The isomerization of LTC4 to 11-trans-LTC4 is a slow, temperature-dependent process. While specific kinetic data on the rate of isomerization under various conditions is not extensively available in the reviewed literature, the following table summarizes the known stability information.
| Storage Temperature | Solvent | Reported Stability | Notes |
| -20°C | Ethanol | ≥ 1 year | Isomerization is slow but may occur over extended periods. |
| -80°C | Ethanol | ≥ 1 year | Preferred for long-term storage to minimize isomerization. |
Experimental Protocols
Protocol 1: Preparation of LTC4 Stock Solutions
-
Materials:
-
Lyophilized LTC4 or LTC4 in a sealed ampule.
-
Anhydrous ethanol (or other recommended solvent).
-
Inert gas (e.g., argon or nitrogen).
-
Amber glass vials with Teflon-lined caps.
-
-
Procedure:
-
Allow the vial/ampule of LTC4 to equilibrate to room temperature before opening.
-
If working with a lyophilized powder, carefully open the vial under a stream of inert gas.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration.
-
Gently vortex the vial until the LTC4 is completely dissolved.
-
To minimize exposure to air and light, work quickly and in a dimly lit area if possible.
-
If desired, dispense single-use aliquots into amber glass vials under an inert gas atmosphere.
-
Tightly seal the vials and store them at -80°C.
-
Protocol 2: Monitoring LTC4 Isomerization by RP-HPLC
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column is commonly used.
-
-
Mobile Phase (Isocratic):
-
A typical mobile phase consists of a mixture of methanol, water, and acetic acid, adjusted to an appropriate pH. The exact composition may need to be optimized for your specific column and system to achieve baseline separation of LTC4 and 11-trans-LTC4.
-
-
Detection:
-
Set the UV detector to 280 nm, which is the characteristic absorbance maximum for the conjugated triene system of leukotrienes.
-
-
Procedure:
-
Prepare a standard solution of 11-trans-LTC4 if available to determine its retention time.
-
Dilute an aliquot of your LTC4 stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to LTC4 and 11-trans-LTC4 based on their retention times.
-
Quantify the area under each peak to determine the relative percentage of each isomer.
-
Visualizations
Caption: Biosynthesis and signaling pathway of Leukotriene C4.
Caption: Recommended workflow for LTC4 storage and handling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11-trans Leukotriene C4 - Cayman Chemical [bioscience.co.uk]
- 3. Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. | Semantic Scholar [semanticscholar.org]
- 4. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of antioxidants in the analysis of vitamins A and E in mammalian plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 11-trans-Leukotriene C4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the quantification of 11-trans-Leukotriene C4 (11-trans-LTC4) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect 11-trans-LTC4 quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 11-trans-LTC4, due to the presence of co-eluting compounds from the biological sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] In complex matrices like plasma, phospholipids are a major contributor to matrix effects in LC-MS/MS analysis.[3]
Q2: What are the primary strategies to minimize matrix effects in 11-trans-LTC4 analysis?
A2: The primary strategies involve a combination of:
-
Effective Sample Preparation: To remove interfering substances from the matrix before analysis.[1]
-
Optimized Chromatographic Separation: To separate 11-trans-LTC4 from co-eluting matrix components.
-
Use of Internal Standards: Specifically, stable isotope-labeled internal standards (SIL-IS) are the gold standard to compensate for matrix effects.[4]
Q3: How should I collect and store my biological samples to ensure the stability of 11-trans-LTC4?
A3: Leukotrienes are unstable and susceptible to degradation.[5] For plasma samples, it is recommended to collect blood using EDTA or heparin as an anticoagulant and to process it quickly.[3] Samples should be assayed immediately or stored at -80°C, where they are stable for approximately six months.[6] Avoid repeated freeze-thaw cycles.[3] To prevent ex vivo formation of eicosanoids, inhibitors of oxidation like butylated hydroxytoluene (BHT) can be added during extraction.[7]
Q4: What is the most effective sample preparation technique for reducing matrix effects when analyzing 11-trans-LTC4 in plasma?
A4: Solid-phase extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating eicosanoids like 11-trans-LTC4 from biological matrices.[8] SPE can significantly reduce matrix components, especially phospholipids, leading to a cleaner extract and minimized ion suppression.[8] For plasma, a reversed-phase SPE sorbent (e.g., C8 or C18) is commonly employed.[9]
Troubleshooting Guides
Issue 1: Poor Sensitivity and Inconsistent Results
Possible Cause: Significant ion suppression due to matrix effects.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation:
-
If you are using a simple protein precipitation method, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[4]
-
Specialized phospholipid removal plates or cartridges can be very effective in reducing this major source of interference.[8]
-
-
Optimize Chromatography:
-
Ensure that your chromatographic method provides adequate separation of 11-trans-LTC4 from the regions where significant matrix effects occur. This can be assessed using a post-column infusion experiment.[1]
-
Adjusting the mobile phase gradient or using a different stationary phase might improve separation.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS of 11-trans-LTC4 will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data analysis.[4] This is the most reliable way to compensate for unavoidable matrix effects.
-
Issue 2: Analyte Degradation
Possible Cause: Improper sample handling and storage.
Troubleshooting Steps:
-
Review Sample Collection and Storage Protocol:
-
Maintain a Cold Chain:
-
Keep samples on ice during processing to minimize enzymatic degradation.
-
Issue 3: High Background Noise in Chromatogram
Possible Cause: Contamination from the sample matrix or the LC-MS system.
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
As with ion suppression, a more effective sample preparation method like SPE will reduce the amount of non-volatile matrix components that can contaminate the ion source.[8]
-
-
System Maintenance:
-
Regularly clean the ion source of the mass spectrometer.
-
Use a guard column to protect the analytical column from strongly retained matrix components.
-
Ensure the purity of solvents and reagents used in the mobile phase and for sample preparation.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 11-trans-LTC4 from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add the stable isotope-labeled internal standard (e.g., 11-trans-LTC4-d5).
-
Acidify the plasma sample to pH ~3.5 with a dilute acid (e.g., 1 M HCl or formic acid). This is crucial for efficient retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a C8 SPE cartridge (e.g., 100 mg) by sequentially passing:
-
3 mL of methanol
-
3 mL of ultrapure water
-
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge to remove interfering substances:
-
3 mL of ultrapure water
-
3 mL of 5% methanol in water
-
-
-
Elution:
-
Elute the 11-trans-LTC4 and the internal standard with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Representative LC-MS/MS Parameters for 11-trans-LTC4 Quantification
These parameters are a starting point and should be optimized for your specific instrument and application.
-
LC System: A UHPLC system is recommended for better resolution and sensitivity.
-
Analytical Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm (e.g., 50 mm x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions: These need to be optimized by infusing a standard solution of 11-trans-LTC4 and its SIL-IS.
Quantitative Data Summary
The following table summarizes representative data on the impact of different sample preparation methods on matrix effects for a related cysteinyl leukotriene, LTE4, in plasma. While specific values for 11-trans-LTC4 may differ, the trend highlights the importance of effective sample cleanup.
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) | Recovery (%) | Reference |
| Protein Precipitation | LTE4 | Plasma | 45-60 (Suppression) | >85 | [2] |
| Liquid-Liquid Extraction | LTE4 | Plasma | 20-35 (Suppression) | 70-85 | [2] |
| Solid-Phase Extraction | LTE4 | Plasma | <15 (Minimal Effect) | >90 | [2] |
Visualizations
Caption: Experimental workflow for 11-trans-LTC4 quantification.
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene E4 plasma levels in adult asthmatic patients with variable disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biocompare.com [biocompare.com]
- 9. mdpi.com [mdpi.com]
stability of 11-trans-Leukotriene C4 in different biological matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-trans-Leukotriene C4 (11-trans-LTC4). This resource provides essential information on the stability of 11-trans-LTC4 in various biological matrices, along with troubleshooting guides and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (11-trans-LTC4) is a geometric isomer of Leukotriene C4 (LTC4), a potent inflammatory mediator derived from arachidonic acid. LTC4 can undergo a slow, temperature-dependent isomerization to 11-trans-LTC4 during storage.[1][2][3][4] Like other cysteinyl leukotrienes, 11-trans-LTC4 is susceptible to both enzymatic and chemical degradation in biological samples, which can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the main factors that affect the stability of 11-trans-LTC4 in biological matrices?
A2: The stability of 11-trans-LTC4 is primarily affected by:
-
Enzymatic Degradation: In biological matrices like plasma and urine, LTC4 (and likely its isomer, 11-trans-LTC4) is rapidly metabolized by enzymes such as γ-glutamyl transpeptidase and dipeptidases into LTD4 and subsequently to the more stable LTE4.[5][6]
-
Temperature: Higher temperatures accelerate both enzymatic degradation and chemical isomerization. Therefore, it is crucial to keep samples cold during collection and processing and to store them at -80°C for long-term stability.
-
pH: Cysteinyl leukotrienes are known to be unstable in acidic conditions. Maintaining a neutral pH is important during sample handling and storage.
-
Oxidation: Eicosanoids, including leukotrienes, are susceptible to oxidation. Minimizing exposure to air and light, and considering the use of antioxidants, can help preserve sample integrity.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of many analytes, including eicosanoids.[7][8] It is highly recommended to aliquot samples into single-use volumes before freezing.
Q3: What are the recommended storage conditions for samples containing 11-trans-LTC4?
A3: For optimal stability, samples should be processed immediately after collection. If immediate analysis is not possible, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[9][10][11] Storage at -80°C has been shown to be effective for the long-term stability of related leukotrienes for up to six months.[10][11] Avoid storage at -20°C, as this temperature may not be sufficient to prevent degradation.
Q4: Can I use commercially available ELISA kits to measure 11-trans-LTC4?
A4: Commercially available ELISA kits are typically designed for LTC4 or total cysteinyl leukotrienes.[9][12] The cross-reactivity of these kits with 11-trans-LTC4 should be verified with the manufacturer. For specific and accurate quantification of 11-trans-LTC4, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are generally preferred.
Troubleshooting Guides
Sample Collection and Handling
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable 11-trans-LTC4 levels in freshly collected samples. | Rapid enzymatic degradation at room temperature. | Collect samples on ice and process them as quickly as possible. Add a cocktail of enzyme inhibitors (e.g., serine-borate complex to inhibit γ-glutamyl transpeptidase) to the collection tubes. |
| High variability between replicate samples. | Inconsistent handling procedures. | Standardize the entire collection and processing workflow. Ensure all samples are treated identically regarding time on ice, centrifugation speed and temperature, and time before freezing. |
| Sample hemolysis. | Mechanical stress during blood collection. | Use a larger gauge needle and avoid vigorous mixing of the blood collection tube. Hemolysis can release enzymes that may affect analyte stability. |
Sample Storage
| Issue | Possible Cause | Recommended Solution |
| Analyte degradation over time despite storage at -80°C. | Oxidation or residual enzymatic activity. | Before freezing, purge the headspace of the storage vial with an inert gas like argon or nitrogen to minimize oxidation.[13] Ensure samples are stored in tightly sealed containers. Consider adding an antioxidant like butylated hydroxytoluene (BHT). |
| Loss of analyte after thawing. | Degradation during the thawing process. | Thaw samples rapidly in a room temperature water bath to minimize the time spent at intermediate temperatures where enzymatic activity can resume. Avoid slow thawing on ice. |
| Inconsistent results from samples stored for the same duration. | Sample aliquoting and freeze-thaw cycles. | Aliquot samples into single-use tubes immediately after processing and before the initial freezing. This avoids the detrimental effects of multiple freeze-thaw cycles.[7][8] |
Sample Analysis (HPLC/LC-MS)
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape or splitting peaks. | Mismatch between injection solvent and mobile phase. | The sample should be reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Baseline noise or drift. | Contaminated mobile phase, column, or detector. | Use high-purity solvents and filter all mobile phases. Regularly flush the HPLC system and column. Ensure the detector lamp is stable. |
| Inaccurate quantification. | Matrix effects in mass spectrometry. | Use a stable isotope-labeled internal standard for 11-trans-LTC4 if available. Perform a matrix effect evaluation during method development. Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. |
| Isomer interference. | Co-elution of LTC4 and 11-trans-LTC4. | Optimize the chromatographic method to achieve baseline separation of the isomers. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry. |
Quantitative Data on Leukotriene C4 Stability
While specific quantitative stability data for 11-trans-LTC4 is limited in the literature, the following table summarizes the stability of its parent compound, LTC4, in human urine. It is reasonable to assume that 11-trans-LTC4 exhibits similar susceptibility to enzymatic degradation.
| Biological Matrix | Analyte | Incubation Conditions | Half-life (t½) | Reference |
| Human Urine | LTC4 | Physiological conditions | ~0.5 hours (conversion to LTD4) | [13] |
| Human Urine | LTD4 | Physiological conditions | ~6 hours (conversion to LTE4) | [13] |
Note: At the end of a 22-hour incubation under physiological conditions, less than 10% of the initial LTC4 was detectable in fresh human urine.[13]
Experimental Protocols
Protocol for Sample Collection and Processing
This protocol provides a general guideline for collecting and processing biological samples to maximize the stability of 11-trans-LTC4.
1. Plasma Collection:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin) on ice.
-
To inhibit enzymatic activity, consider adding a γ-glutamyl transpeptidase inhibitor (e.g., serine-borate mixture) to the collection tube.
-
Centrifuge the blood at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Immediately transfer the plasma supernatant to clean polypropylene tubes.
-
For immediate analysis, proceed to the extraction step. For storage, snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C.
2. Urine Collection:
-
Collect urine in a sterile container and immediately place it on ice.
-
Adjust the pH to neutral (pH 7.0) if necessary, as acidic conditions can promote degradation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Transfer the supernatant to clean polypropylene tubes.
-
For immediate analysis, proceed to the extraction step. For storage, snap-freeze the urine aliquots in liquid nitrogen and store them at -80°C.
3. Tissue Homogenate Preparation:
-
Excise the tissue of interest and immediately rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Weigh the tissue and homogenize it in ice-cold buffer (e.g., PBS or Tris buffer) containing a cocktail of protease and phosphatase inhibitors. The buffer-to-tissue ratio should be optimized for the specific tissue type.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
For immediate analysis, proceed to the extraction step. For storage, snap-freeze the homogenate aliquots in liquid nitrogen and store them at -80°C.
Protocol for Solid-Phase Extraction (SPE) of 11-trans-LTC4
This protocol is a general method for extracting leukotrienes from biological fluids.
1. Sample Pre-treatment:
-
Thaw frozen samples rapidly in a room temperature water bath.
-
Acidify the sample (e.g., plasma, urine) to approximately pH 3.5 with a dilute acid (e.g., formic acid).
-
Add an appropriate internal standard (e.g., a stable isotope-labeled LTC4) to the sample.
2. SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by washing sequentially with methanol and then with water or an appropriate acidic buffer.
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 15% methanol in water) to remove polar impurities.
5. Elution:
-
Elute the leukotrienes from the cartridge with a stronger organic solvent, such as methanol or acetonitrile.
6. Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for HPLC or LC-MS analysis.
Visualizations
References
- 1. atsjournals.org [atsjournals.org]
- 2. Measurements of leukotrienes in human plasma by solid phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid method for automated on-line extraction and fractionation of plasma leukotrienes and 12-hydroxy-5,8,10,14-eicosatetraenoic acids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Cysteinyl leukotrienes: multi-functional mediators in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Stability and analysis of eicosanoids and docosanoids in tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Effects of sample processing, time and storage condition on cysteinyl leukotrienes in exhaled breath condensate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Leukotriene Extraction Protocols
Welcome to the technical support center for leukotriene extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the extraction of leukotrienes from biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Sample Handling and Stability
Question: My leukotriene recovery is low and inconsistent. Could my sample handling and storage be the issue?
Answer: Yes, improper sample handling and storage is a primary source of variability and low recovery of leukotrienes. These lipid mediators are sensitive to degradation.
-
Sample Collection: Minimize the time between sample collection and processing. For blood samples, promptly separate plasma or serum.
-
Storage Temperature: Leukotrienes are unstable in plasma when stored at -20°C for extended periods and can be subject to the formation of stereoisomers.[1] For long-term stability, samples should be stored at -80°C.[2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation.[3] Aliquot samples into single-use volumes to avoid this.
-
Antioxidants: While the stability of some leukotrienes like LTE4 is not significantly enhanced by antioxidants, for other leukotrienes, the addition of antioxidants like butylated hydroxytoluene (BHT) to the collection tubes can be considered to prevent oxidative degradation.[2]
-
pH: Acidification of the sample prior to extraction can improve the recovery of some acid-labile eicosanoids.[4]
Question: How long can I store my samples before extraction?
Answer: For optimal results, process samples as soon as possible. If immediate extraction is not feasible:
-
Short-term (up to 6 hours): Samples can be kept on a benchtop at room temperature.[3]
-
Long-term: For storage up to several months, -80°C is recommended.[2] One study showed that LTB4 in human plasma was stable for at least 198 days at -20°C, but this may not apply to all leukotrienes.[3] After solid-phase extraction, storing the sample in 0.2% formic acid in methanol at -80°C has been shown to significantly improve the stability of endogenous cysteinyl leukotrienes for up to 6 months.[5][6]
Solid-Phase Extraction (SPE) Troubleshooting
Question: I'm experiencing low recovery of my target leukotriene with SPE. What are the common causes and how can I fix it?
Answer: Low recovery in SPE is a frequent issue with several potential causes. A systematic approach to troubleshooting is essential. The first step is to determine where the analyte is being lost by collecting and analyzing fractions from each step of the SPE process (load, wash, and elution).
Troubleshooting Low SPE Recovery
| Potential Cause | Explanation | Solution(s) |
| Incorrect Sorbent Choice | The sorbent's chemistry (e.g., reversed-phase, ion-exchange) is not appropriate for your leukotriene's properties. | Ensure the sorbent chemistry matches the analyte. For nonpolar leukotrienes, a C18 reversed-phase sorbent is common.[7] |
| Improper Column Conditioning/Equilibration | The sorbent is not properly wetted, leading to inconsistent interactions with the sample. The column may have dried out before sample loading. | Condition the column with an organic solvent (e.g., methanol) to activate the sorbent, followed by an equilibration step with a solution similar in composition to your sample matrix.[8][9] |
| Sample Overload | The amount of sample or analyte loaded exceeds the binding capacity of the SPE cartridge. | Decrease the sample volume or use a cartridge with a larger sorbent mass.[9] |
| Inappropriate Sample pH | The pH of the sample may prevent the analyte from being in its desired ionic state for retention on the sorbent. | Adjust the sample pH to ensure the leukotriene is in a neutral form for reversed-phase SPE or charged for ion-exchange SPE. |
| High Flow Rate | The sample is passing through the cartridge too quickly, not allowing for sufficient interaction between the analyte and the sorbent. | Decrease the flow rate during sample loading, washing, and elution. A flow rate of 1-2 mL/min is a good starting point. |
| Wash Solvent is Too Strong | The wash solvent is eluting the analyte of interest along with the interferences. | Use a weaker wash solvent. You can test the strength by analyzing the wash fraction for your analyte. |
| Elution Solvent is Too Weak | The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). Ensure the elution volume is sufficient to completely elute the analyte. |
| Analyte Breakthrough During Loading | The analyte is not retained by the sorbent and is found in the fraction that passes through during sample loading. | This could be due to an incorrect sorbent, improper conditioning, or a sample solvent that is too strong. Re-evaluate these parameters. |
Question: My SPE results are not reproducible. What could be causing this variability?
Answer: Poor reproducibility can stem from inconsistencies in the SPE procedure.
-
Inconsistent Flow Rates: Use a vacuum manifold or automated system to maintain consistent flow rates between samples.
-
Column Drying: Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps.
-
Variable Sample Pre-treatment: Ensure all samples are treated identically before loading onto the SPE cartridge.
-
Batch-to-Batch Sorbent Variability: If you suspect this, test a new lot of SPE cartridges.
Liquid-Liquid Extraction (LLE) Troubleshooting
Question: I'm having trouble with emulsion formation during my LLE protocol. How can I prevent or break up emulsions?
Answer: Emulsion formation is a common problem in LLE, especially with complex biological matrices like plasma that contain high levels of lipids and proteins.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times.
-
"Salting Out": Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and disrupt the emulsion.
-
Centrifugation: Spinning the sample in a centrifuge can help to separate the layers.
-
Addition of a Different Organic Solvent: A small amount of a different, more polar organic solvent can sometimes break an emulsion.
-
Filtration: Passing the emulsified layer through a bed of glass wool can help to break it up.
Question: My recovery with LLE is poor. What factors should I consider?
Answer: Several factors can influence LLE recovery.
-
Solvent Choice: The organic solvent should have a high affinity for the leukotriene and be immiscible with the aqueous phase. A common choice for leukotriene extraction is methyl tertiary-butyl ether (MTBE).[3]
-
pH Adjustment: The pH of the aqueous phase is critical. For acidic analytes like leukotrienes, the pH should be adjusted to be at least two units below their pKa to ensure they are in their neutral, more organic-soluble form.[10]
-
Partition Coefficient: The analyte must have a favorable partition coefficient (LogP) to move from the aqueous to the organic phase.
-
Extraction Volume and Repetitions: Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.
-
Phase Separation: Ensure complete separation of the aqueous and organic layers to avoid losing analyte at the interface.
Quantitative Data Summary
The recovery of leukotrienes can vary significantly depending on the extraction method, the specific leukotriene, and the biological matrix. The following table summarizes reported recovery rates from various studies.
| Leukotriene | Extraction Method | Matrix | Recovery Rate (%) | Reference |
| LTB4 | Solid-Phase Extraction | Human Plasma | ~80% | [11] |
| LTC4 | Solid-Phase Extraction | Human Plasma | 47-50% | [11] |
| LTD4 | Solid-Phase Extraction | Human Plasma | 47-50% | [11] |
| LTE4 | Solid-Phase Extraction | Human Plasma | 47-50% | [11] |
| LTB4 | Liquid-Liquid Extraction | Human Plasma | 86.4 - 103.2% | |
| LTC4 | Single-step Organic Extraction | Biological Matrices | 89.7 ± 1.0% | [4] |
| LTB4 | Single-step Organic Extraction | Biological Matrices | 93.7 ± 1.4% | [4] |
| LTD4 | Single-step Organic Extraction | Biological Matrices | 92.8 ± 1.4% | [4] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Leukotrienes from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg/1 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Formic Acid
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Acidify the plasma sample (e.g., 500 µL) by adding a small volume of formic acid to a final concentration of ~0.1-1%.
-
Vortex briefly and centrifuge to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water (acidified to the same pH as the sample) through the cartridge.
-
Ensure the sorbent does not dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.
-
Follow with a wash of 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the leukotrienes from the cartridge with 1 mL of methanol or another suitable organic solvent (e.g., acetonitrile).
-
Collect the eluate in a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Leukotrienes from Cell Culture Supernatant
Materials:
-
Methyl tertiary-butyl ether (MTBE) (HPLC grade)
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Formic Acid
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Collect the cell culture supernatant.
-
Acidify the supernatant to a pH of approximately 3.0-3.5 with formic acid.
-
-
Extraction:
-
Add 2 volumes of a suitable organic solvent mixture (e.g., MTBE/Hexane, 1:1 v/v) to 1 volume of the acidified supernatant in a glass tube.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.
-
-
Phase Separation and Collection:
-
Carefully collect the upper organic layer containing the leukotrienes and transfer it to a clean tube.
-
Avoid disturbing the aqueous layer and any precipitated material at the interface.
-
For improved recovery, the extraction of the aqueous layer can be repeated with a fresh portion of the organic solvent, and the organic phases can be pooled.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Leukotriene Biosynthesis and Signaling Pathway
Caption: Leukotriene biosynthesis from arachidonic acid and subsequent receptor signaling.
Experimental Workflow for Leukotriene Extraction
Caption: General experimental workflow for leukotriene extraction and analysis.
References
- 1. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-step organic extraction of leukotrienes and related compounds and their simultaneous analysis by high-performance liquid chromatography. [folia.unifr.ch]
- 5. Effects of sample processing, time and storage condition on cysteinyl leukotrienes in exhaled breath condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sample processing, time and storage condition on cysteinyl leukotrienes in exhaled breath condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. Liquid-liquid extraction [scioninstruments.com]
- 11. Measurements of leukotrienes in human plasma by solid phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing background noise in 11-trans-Leukotriene C4 assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to help minimize background noise and ensure accurate, reproducible results in 11-trans-Leukotriene C4 (LTC4) assays.
Troubleshooting Guide
This section addresses specific issues that can lead to high background noise during your experiments.
Q1: What are the most common causes of high background noise in my 11-trans-LTC4 ELISA?
High background can obscure results and reduce assay sensitivity. The most common causes stem from non-specific binding, insufficient washing, and issues with reagents.
Summary of Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) | Reference |
| Insufficient Washing | Increase the number and/or duration of wash steps. Ensure complete removal of wash buffer after each step by inverting and blotting the plate on absorbent paper. Use an automated plate washer for greater force and consistency.[1][2][3] | [1][2][3][4] |
| Non-Specific Binding | Increase the blocking incubation period or try a different blocking agent (e.g., 5-10% normal serum from the species of the detection antibody).[5][6] Ensure the blocking buffer covers the entire well surface. | [2][5][6][7] |
| Reagent Issues | Bring all reagents to room temperature before use unless the protocol specifies otherwise.[1] Check for reagent contamination and expiration dates.[3] Avoid repeated freeze-thaw cycles of samples and reagents.[1] | [1][3] |
| High Antibody Concentration | The concentration of the primary or secondary antibody may be too high. Optimize concentrations by performing a titration (checkerboard) experiment. | [2][6] |
| Substrate Issues | The substrate may have been exposed to light or contaminated.[4][8] Ensure the substrate is stored properly and is colorless before use. Reduce the substrate incubation time. | [4][6][8] |
| Sample Matrix Effects | Components in the sample matrix (e.g., plasma, serum) can interfere with the assay.[9] Dilute samples to reduce these effects or consider sample purification.[1][9] | [1][9] |
Q2: My background is high even after optimizing washing and blocking. What else could be the problem?
If standard troubleshooting fails, consider issues related to your samples, reagents, or experimental technique.
-
Sample Preparation and Handling : Leukotriene C4 is rapidly metabolized in some sample types, like plasma.[9] Samples should be assayed immediately after collection or stored at -80°C for stability.[9] Avoid organic solvents in the final sample preparation, as they can interfere with the assay.[9] For complex matrices like plasma, purification may be necessary to remove interfering substances.[9]
-
Pipetting Technique : Improper pipetting can lead to cross-contamination or inaccurate volumes. Always change pipette tips between different samples, standards, and reagents.[1] Use a multichannel pipette for dispensing to ensure consistency across the plate.[1]
-
Incubation Conditions : Ensure that the incubation times and temperatures are consistent and follow the protocol.[3] Deviations can lead to increased non-specific binding. Sealing plates during incubation can prevent evaporation, which can concentrate reagents and lead to edge effects.[7]
-
Plate Reader Settings : Verify that the correct wavelength (typically 450 nm for TMB substrates) is selected on the plate reader.[4][10]
Q3: How do I properly prepare my samples to avoid matrix effects?
Sample matrix effects are a significant source of background noise. The preparation method depends on the sample type.
-
Cell Culture Supernatants : These are often the most straightforward samples. Generally, they can be assayed without purification. However, it is best practice to dilute the standards in the same culture medium used for your cells to account for any media components that might interfere.[9]
-
Plasma : This is a complex matrix containing substances that can interfere with the assay.[9] Plasma should be collected using EDTA or heparin as an anticoagulant.[4] Due to rapid LTC4 metabolism, plasma levels are typically very low, and a sample purification and concentration step is often required.[9]
-
Serum : Allow samples to clot for two hours at room temperature or overnight at 4°C before centrifugation.[4] Like plasma, serum is a complex matrix, and purification may be necessary.
-
Tissue Homogenates : The preparation will vary depending on the tissue type.[4] It's crucial to develop a consistent homogenization and clarification protocol.
A simple way to test for matrix effects is to perform a serial dilution of your sample. If the calculated LTC4 concentrations correlate well (e.g., differ by 20% or less) after correcting for the dilution factor, purification may not be required. If they do not, purification is advised.[9]
Experimental Protocols
Protocol: Optimized Plate Washing Procedure to Minimize Background
Insufficient washing is a primary cause of high background.[1][3][5] This protocol provides a robust washing procedure for competitive ELISA formats.
Materials:
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Automated plate washer or multichannel pipette
-
Clean, absorbent paper towels
Procedure:
-
Aspiration : At the end of an incubation step, completely aspirate the contents of all wells.
-
First Wash : Immediately dispense at least 300 µL of wash buffer into each well. For best results, use an automated plate washer to ensure consistent and forceful dispensing, which helps to dislodge non-specifically bound material.[1]
-
First Soak : Allow the wash buffer to soak in the wells for at least 30 seconds.[1] This gives the buffer time to solubilize and remove unbound reagents.
-
Aspiration : Aspirate the wash buffer from the wells.
-
Repeat : Repeat steps 2-4 for a total of 3-5 wash cycles. Increasing the number of washes can often significantly reduce background.[7]
-
Final Wash and Blot : After the final wash and aspiration, invert the microplate and firmly tap it against a stack of clean, absorbent paper towels to remove any residual buffer.[1][2] Do not allow the plate to dry out for an extended period before adding the next reagent.[1]
Visual Guides
Diagram: Competitive ELISA Workflow for LTC4
Diagram: Troubleshooting High Background Noise
// Nodes start [label="High Background\nNoise Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_wash [label="Review Washing Protocol", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; improve_wash [label="Increase wash steps/duration.\nEnsure complete buffer removal.", fillcolor="#FFFFFF", fontcolor="#202124"]; check_block [label="Review Blocking Step", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; improve_block [label="Increase blocking time or\nchange blocking agent.", fillcolor="#FFFFFF", fontcolor="#202124"]; check_reagents [label="Check Reagents & Samples", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; fix_reagents [label="Check antibody concentrations.\nPrepare fresh reagents.\nConsider sample purification.", fillcolor="#FFFFFF", fontcolor="#202124"]; check_tech [label="Review Assay Technique", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; fix_tech [label="Verify pipetting, incubation times,\nand plate reader settings.", fillcolor="#FFFFFF", fontcolor="#202124"]; end_ok [label="Background Noise\nMinimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_wash; check_wash -> improve_wash [label="Insufficient?"]; improve_wash -> check_block; check_wash -> check_block [label="Sufficient"]; check_block -> improve_block [label="Insufficient?"]; improve_block -> check_reagents; check_block -> check_reagents [label="Sufficient"]; check_reagents -> fix_reagents [label="Problem Found?"]; fix_reagents -> check_tech; check_reagents -> check_tech [label="No obvious issue"]; check_tech -> fix_tech [label="Problem Found?"]; fix_tech -> end_ok; check_tech -> end_ok [label="No obvious issue"]; }
Caption: A logical workflow for troubleshooting high background in immunoassays.
Frequently Asked Questions (FAQs)
Q1: Why is a competitive ELISA format used for 11-trans-LTC4?
Small molecules like leukotrienes are difficult to assay using a traditional sandwich ELISA because they are too small to be bound by two different antibodies simultaneously. A competitive assay is ideal for quantifying such small antigens. [5]In this format, the LTC4 in the sample competes with a labeled, known amount of LTC4 for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of LTC4 in the sample. [11] Q2: What is the difference between Leukotriene C4 and this compound?
This compound is a geometric isomer of Leukotriene C4, differing in the configuration of the double bond at the C-11 position. [12]LTC4 can slowly convert to 11-trans-LTC4 during storage, which is an important consideration for sample handling and stability. [12]Biologically, 11-trans-LTC4 is nearly as potent as LTC4 in some systems. [12] Q3: Can I use water from my lab's deionization system for preparing buffers?
It is highly recommended to use 'UltraPure' water that is free of trace organic contaminants. [9]Standard deionized, distilled, or even HPLC-grade water may not be sufficient and can introduce contaminants that increase background noise. [9]Using water purified with activated carbon filters or other organic scavengers is the best practice. [9] Q4: How should I prepare my standard curve for a competitive LTC4 assay?
Always prepare fresh standards for each assay. A bulk standard is typically diluted to create a working solution, which is then serially diluted to generate the standard curve. [9][11]It is critical to use the same diluent for the standards as you use for your samples (e.g., if assaying cell culture supernatants, use the same culture medium to dilute the standards). [9]This helps to normalize any matrix effects between the standards and the samples.
Q5: My negative control wells have a high signal. What does this indicate?
High signal in negative control (or "non-specific binding," NSB) wells, which contain all reagents except the primary antibody, points to a problem with non-specific binding of the enzyme-conjugated tracer to the plate itself. [11]This issue can typically be resolved by optimizing your blocking and washing steps. [2][7]Ensure the blocking buffer is effective and that washing is thorough enough to remove any unbound conjugate.
References
- 1. Top 10 Tips for ELISA [jacksonimmuno.com]
- 2. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. Human Leukotriene C4 (LTC4) Elisa Kit – AFG Scientific [afgsci.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. biocompare.com [biocompare.com]
- 8. sinogeneclon.com [sinogeneclon.com]
- 9. novamedline.com [novamedline.com]
- 10. assets.exkitstore.com [assets.exkitstore.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
selecting the right internal standard for 11-trans-LTC4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 11-trans-leukotriene C4 (11-trans-LTC4).
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for the quantification of 11-trans-LTC4 by LC-MS?
A1: The ideal internal standard for the analysis of 11-trans-LTC4 is a stable isotope-labeled (SIL) version of the analyte. The most suitable and commercially available option is Leukotriene C4-d5 (LTC4-d5).[1][2] Since 11-trans-LTC4 is a geometric isomer of LTC4, their physicochemical properties are very similar. This ensures that LTC4-d5 will behave almost identically to 11-trans-LTC4 during sample extraction, chromatography, and ionization, thus effectively compensating for any variability in the analytical process.
Q2: Will LTC4-d5 co-elute with 11-trans-LTC4?
A2: Geometric isomers like LTC4 and 11-trans-LTC4 can often be separated on high-efficiency reversed-phase columns (e.g., C18). However, the small difference in retention time between the analyte and the deuterated internal standard is generally acceptable for LC-MS/MS analysis, as the mass spectrometer can distinguish between them based on their mass-to-charge ratios. In many cases, they may co-elute or elute very closely, which is advantageous for correcting matrix effects.
Q3: Are there any alternative internal standards if LTC4-d5 is not available?
A3: While a SIL internal standard is strongly recommended, a structural analog can be used as an alternative if LTC4-d5 is unavailable. A suitable analog should have similar chemical properties, including extraction recovery and ionization efficiency. Potential candidates could include other deuterated cysteinyl leukotrienes like LTD4-d5 or LTE4-d5. However, it is crucial to validate the performance of any structural analog to ensure it accurately reflects the behavior of 11-trans-LTC4.
Q4: What are the key considerations when preparing plasma samples for 11-trans-LTC4 analysis?
A4: Due to the complexity of plasma and the low endogenous concentrations of leukotrienes, a robust sample preparation method is essential. Solid-phase extraction (SPE) is the most common and effective technique for extracting and concentrating cysteinyl leukotrienes from plasma.[3][4] Key considerations include:
-
Protein Precipitation: Initially treating the plasma with a solvent like methanol or acetonitrile helps to remove proteins.
-
SPE Sorbent: A reversed-phase sorbent, such as C18, is typically used.
-
pH Adjustment: Acidifying the sample before loading onto the SPE cartridge can improve the retention of the acidic leukotrienes.
-
Washing and Elution: A well-optimized wash step is crucial to remove interfering substances, followed by elution with an appropriate organic solvent.
Internal Standard Selection
The selection of an appropriate internal standard is critical for accurate and precise quantification in LC-MS analysis. The following table summarizes the key properties of the recommended internal standard for 11-trans-LTC4.
| Internal Standard | Molecular Formula | Molecular Weight ( g/mol ) | Mass-to-Charge Ratio (m/z) of [M-H]⁻ | Key Features |
| Leukotriene C4-d5 (LTC4-d5) | C₃₀H₄₂D₅N₃O₉S | 630.8 | 629.3 | Stable isotope-labeled analog of LTC4, co-elutes or elutes closely with 11-trans-LTC4, compensates for matrix effects and procedural losses.[1][2] |
| Leukotriene D4-d5 (LTD4-d5) | C₂₅H₃₅D₅N₂O₆S | 501.7 | 500.2 | Structural analog, may have different retention time and ionization efficiency compared to 11-trans-LTC4. |
| Leukotriene E4-d5 (LTE4-d5) | C₂₃H₃₂D₅NO₅S | 444.6 | 443.2 | Structural analog, more stable than LTC4 and LTD4, but may exhibit different analytical behavior. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 11-trans-LTC4 from Human Plasma
This protocol provides a general procedure for the extraction of 11-trans-LTC4 from plasma using a C18 SPE cartridge. Optimization may be required based on specific laboratory conditions and equipment.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add 2 mL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 4°C for 10 minutes at 10,000 x g.
-
Transfer the supernatant to a clean tube.
-
Add the known amount of LTC4-d5 internal standard to the supernatant.
-
Acidify the supernatant to approximately pH 4 with dilute formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Wash the cartridge with 3 mL of 15% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the 11-trans-LTC4 and the internal standard with 2 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: A generalized workflow for the analysis of 11-trans-LTC4 from plasma.
Caption: The metabolic pathway leading to the formation of cysteinyl leukotrienes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Extra-column dead volume. | 1. Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress silanol activity. Consider using an end-capped column. 2. Dilute the sample or inject a smaller volume. 3. Check all fittings and connections for proper installation. |
| Low Signal Intensity / Ion Suppression | 1. Co-eluting matrix components suppressing the ionization of the analyte. 2. Inefficient desolvation in the ion source. 3. Suboptimal MS/MS parameters. | 1. Improve sample cleanup by optimizing the SPE wash steps. Adjust the chromatographic gradient to separate the analyte from the interfering region.[5] 2. Optimize ion source parameters such as gas flow and temperature. 3. Perform a compound optimization to determine the optimal precursor/product ion transitions and collision energy. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Incomplete removal of matrix components. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Enhance the SPE cleanup procedure, potentially by adding an additional wash step or trying a different sorbent. |
| Inconsistent Results | 1. Variability in sample preparation. 2. Inconsistent injection volume. 3. Instability of the analyte. | 1. Ensure consistent timing and technique for all sample preparation steps. Use an automated liquid handler if available. 2. Check the autosampler for proper function and ensure there are no air bubbles in the syringe. 3. Keep samples at a low temperature (e.g., 4°C) in the autosampler and analyze them as quickly as possible after preparation. 11-trans-LTC4 can be formed from LTC4 during storage.[6][7] |
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Measurements of leukotrienes in human plasma by solid phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene E4 plasma levels in adult asthmatic patients with variable disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 11-trans Leukotriene C4 - Cayman Chemical [bioscience.co.uk]
Technical Support Center: Measurement of Endogenous 11-trans-Leukotriene C4
Welcome to the technical support center for the analysis of endogenous 11-trans-Leukotriene C4 (11-trans-LTC4). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the unique challenges associated with measuring this lipid mediator.
Introduction to the Challenges
Measuring endogenous levels of 11-trans-LTC4 and its parent molecule, LTC4, presents significant analytical challenges. These molecules are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2] The primary difficulties in their quantification stem from:
-
Chemical Instability: LTC4 can undergo slow, temperature-dependent isomerization to its C-11 double bond isomer, 11-trans-LTC4, during sample collection, processing, and storage.[3][4] This can lead to an overestimation of endogenous 11-trans-LTC4 and an underestimation of native LTC4.
-
Low Endogenous Concentrations: Cysteinyl leukotrienes are typically present in biological fluids at very low levels (pg/ml), requiring highly sensitive analytical methods.[5][6][7]
-
Rapid Metabolism: In vivo, LTC4 is quickly converted to its metabolites, LTD4 and LTE4, resulting in a very short half-life in circulation.[2][8] For this reason, urinary LTE4 is often measured as a more stable indicator of systemic cysteinyl leukotriene production.[9][10][11]
-
Matrix Effects: Biological samples like plasma and urine contain numerous substances that can interfere with analytical assays, necessitating robust sample purification procedures.
This guide will help you navigate these complexities to obtain accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 11-trans-LTC4 and how is it formed?
A1: 11-trans-LTC4 is a geometric isomer of Leukotriene C4 (LTC4).[3] It can be formed endogenously in small amounts in certain cell types, such as human mast cells and equine eosinophils.[4] However, a significant challenge is that the biologically more abundant LTC4 can spontaneously convert to 11-trans-LTC4 after sample collection (ex vivo) if not handled and stored properly.[3][4]
Q2: Which analytical method is best for measuring 11-trans-LTC4?
A2: The choice depends on your specific research needs.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is considered the gold standard. It offers high specificity and sensitivity, and it can differentiate between LTC4 and its 11-trans isomer.[12][13] Accurate quantification requires the use of stable isotope-labeled internal standards.[14]
-
ELISA (Enzyme-Linked Immunosorbent Assay) is a high-throughput method suitable for analyzing large numbers of samples.[10][15] However, ELISA antibodies may exhibit cross-reactivity with LTC4 and other related metabolites, which can sometimes lead to higher reported concentrations compared to LC-MS/MS.[15] It is crucial to validate the specificity of any ELISA kit for your sample type.
Q3: How critical is sample handling and storage?
A3: It is absolutely critical. Improper handling is a major source of error. To minimize the artificial formation of 11-trans-LTC4 from LTC4, samples should be processed immediately after collection. If immediate analysis is not possible, they must be snap-frozen and stored at -80°C.[3][15] Repeated freeze-thaw cycles must be avoided.[16]
Q4: Should I measure 11-trans-LTC4 in plasma or urine?
A4: Both matrices can be used, but they provide different information.
-
Plasma/Serum: Levels reflect real-time, systemic production but are challenging to measure due to extremely low concentrations and rapid metabolism.[6][7]
-
Urine: Measuring the more stable downstream metabolite, LTE4 (which can also exist as an 11-trans isomer), provides an integrated measure of cysteinyl leukotriene production over time.[9][11] This is often a more robust and noninvasive approach.
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Reagents not at room temperature. | Allow all kit components to equilibrate to room temperature for at least 20 minutes before use.[17] |
| Expired or improperly stored reagents. | Verify the expiration date on the kit. Ensure all components were stored at the recommended temperature (-80°C for the kit, 4°C for diluted buffers).[15][17] | |
| Incorrect reagent preparation or addition. | Double-check all dilution calculations and ensure reagents were added in the correct order as specified in the protocol.[17] | |
| Inadequate water quality. | Use only "UltraPure" water (deionized and free of organic contaminants) for all buffer and reagent preparations.[1][15] | |
| High Background | Insufficient washing. | Ensure vigorous and complete washing of all wells between steps. Increase the soak time during wash steps if necessary.[17] |
| Cross-contamination between wells. | Use fresh pipette tips for each standard and sample. Use fresh plate sealers for each incubation step.[17] | |
| Sample matrix interference. | Purify the sample prior to analysis using solid-phase extraction (SPE) or evaluate different sample dilutions.[1] | |
| Poor Standard Curve | Improper standard dilution. | Prepare fresh standards for each assay. Ensure accurate pipetting and thorough mixing at each serial dilution step.[15] |
| Pipetting inaccuracies. | Calibrate pipettes regularly. Pre-rinse pipette tips with the solution being transferred. | |
| Incorrect plate reader settings. | Ensure the reader is set to the correct wavelength (e.g., 405-420 nm) as specified by the kit manufacturer.[15] | |
| Poor Replicates | Pipetting inconsistency. | Be consistent with the speed and pressure of your pipetting. Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| Inconsistent incubation times/temperatures. | Ensure all wells are incubated for the same duration. Avoid placing the plate in areas with temperature gradients. | |
| Edge effects on the plate. | Ensure the plate is properly sealed during incubations to prevent evaporation from the outer wells. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Solution |
| No/Low Analyte Signal | Analyte concentration is below the limit of detection (LOD). | Concentrate the sample during the extraction step or use a larger sample volume if possible. |
| Analyte degradation during sample preparation. | Keep samples on ice throughout the extraction process. Minimize the time between extraction and analysis. The instability of leukotrienes in plasma has been documented.[12] | |
| Poor recovery from solid-phase extraction (SPE). | Optimize the SPE protocol (e.g., conditioning, wash, and elution solvents). Ensure the sorbent is appropriate for lipid extraction. | |
| Ion suppression from matrix components. | Improve sample cleanup. Adjust the chromatographic gradient to separate the analyte from interfering compounds. Use a stable isotope-labeled internal standard to correct for suppression. | |
| Poor Peak Shape | Incompatible injection solvent. | The final sample solvent should be as similar as possible to the initial mobile phase of the LC gradient. |
| Column overload or degradation. | Dilute the sample. If the problem persists, wash or replace the analytical column. | |
| Irreproducible Results | Inconsistent sample handling. | Standardize the entire workflow from collection to analysis. Avoid any variations in timing, temperature, or reagents. |
| Analyte instability in the autosampler. | Keep the autosampler temperature low (e.g., 4°C). Analyze samples as quickly as possible after placing them in the autosampler. | |
| Isomerization during processing. | Ensure all steps are performed quickly and at low temperatures to prevent ex vivo conversion of LTC4 to 11-trans-LTC4. |
Quantitative Data Summary
The following tables summarize reference concentrations of cysteinyl leukotrienes found in various biological fluids. Note that values can vary significantly based on the population studied and the analytical method used.
Table 1: Cysteinyl Leukotriene Levels in Human Samples
| Analyte | Matrix | Subject Group | Concentration | Analytical Method |
| LTE4 | Urine | Healthy Adults | ~57 pg/mL[18] | Immunoenzymatic Method |
| LTE4 | Urine | Reference Range | ≤104 pg/mg creatinine[11] | Not Specified |
| LTC4 | Plasma | Healthy Children (Non-atopic) | 0.031 ± 0.013 pmol/mL[6] | Radioimmunoassay (RIA) |
| LTC4 | Plasma | Asthmatic Children (Attack) | 0.134 ± 0.017 pmol/mL[6] | RIA |
| LTC4 | Plasma | Severe Asthmatics | 0.27 ± 0.11 pmol/mL[7] | RIA |
| LTC4 | BALF | Atopic Asthmatics (Baseline) | 64 ± 18 pg/mL[5] | HPLC |
| LTC4 | BALF | Atopic Asthmatics (Post-Allergen) | 616 ± 193 pg/mL[5] | HPLC |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
Protocol 1: General Workflow for Sample Preparation and Storage
This protocol is essential for preserving the integrity of endogenous leukotrienes and minimizing ex vivo isomerization.
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). For urine, collect a mid-stream sample.
-
Immediate Processing: Process samples immediately in a cold environment (e.g., on ice).
-
Centrifugation (for Plasma): Centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate plasma.[16]
-
Aliquoting: Immediately transfer the plasma or urine into pre-chilled, labeled cryovials.
-
Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to an -80°C freezer for long-term storage.[15]
-
Thawing: When ready for analysis, thaw samples quickly in a cool water bath and keep them on ice until extraction. Avoid repeated freeze-thaw cycles.[16]
Protocol 2: General Method for Competitive ELISA
This protocol is based on commercially available LTC4 ELISA kits and illustrates the general principle.[15][19] Always follow the specific instructions provided with your kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This includes diluting concentrated buffers with ultrapure water and preparing a serial dilution of the LTC4 standard.[15]
-
Plate Loading:
-
Add 50 µL of the prepared standards or samples to the appropriate wells of the antibody-precoated microplate.
-
Add 50 µL of the LTC4-acetylcholinesterase (AChE) conjugate (Tracer) to each well.
-
Add 50 µL of the LTC4 Antiserum to each well.
-
-
Incubation: Cover the plate with a sealer and incubate, often overnight (e.g., 18 hours) at 4°C or for a shorter period (e.g., 2 hours) at room temperature, as specified by the manufacturer.
-
Washing: Wash the plate multiple times (e.g., 5 times) with the provided Wash Buffer to remove all unbound reagents.
-
Development: Add 200 µL of the development reagent (e.g., Ellman's Reagent) to each well and incubate in the dark for the recommended time (e.g., 60-90 minutes).
-
Reading: Read the absorbance of each well using a microplate reader set to the specified wavelength (e.g., 412 nm).[18]
-
Calculation: The intensity of the color is inversely proportional to the amount of LTC4 in the sample.[18] Calculate the concentration of LTC4 in your samples by comparing their absorbance to the standard curve, typically using a four-parameter logistic (4-PL) curve fit.[16]
Visualizations
Caption: Biosynthesis of LTC4 and its isomerization to 11-trans-LTC4.
Caption: General workflow for measuring endogenous leukotrienes.
Caption: A logic diagram for troubleshooting common ELISA issues.
References
- 1. novamedline.com [novamedline.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0005095) [hmdb.ca]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Elevated levels of leukotriene C4 in bronchoalveolar lavage fluid from atopic asthmatics after endobronchial allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene C4 in children with atopic asthma. I. Plasma levels in acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of immunoreactive leukotriene C4 in blood of asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The measurement of cysteinyl leukotrienes in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of urinary leukotrienes by reversed-phase liquid chromatography and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The measurement of leukotrienes in urine as diagnostic option in systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Facile preparation of leukotrienes C4, D4 and E4 containing carbon-13 and nitrogen-15 for quantification of cysteinyl leukotrienes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. assets.exkitstore.com [assets.exkitstore.com]
- 17. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. eurannallergyimm.com [eurannallergyimm.com]
- 19. Human Leukotriene C4 (LTC4) Elisa Kit – AFG Scientific [afgsci.com]
protocol for preventing degradation of 11-trans-Leukotriene C4 in samples
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to prevent the degradation of 11-trans-Leukotriene C4 (11-trans-LTC4) in biological samples, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Q2: What are the primary factors that cause 11-trans-LTC4 degradation?
The degradation of 11-trans-LTC4 and related cysteinyl leukotrienes is primarily caused by:
-
Oxidation: Leukotrienes are prone to oxidative degradation, especially in the presence of reactive oxygen species (ROS) or ferrous iron.[4] This can lead to the formation of sulfoxides and other inactive products.[4][5]
-
Enzymatic Activity: Enzymes present in biological samples, such as myeloperoxidase (MPO) found in monocytes and neutrophils, can rapidly degrade LTC4.[6][7][8] This degradation is dependent on hydrogen peroxide (H2O2).[6][7]
-
Acidic pH: An acidic environment can accelerate the degradation of the molecule.[4]
-
Temperature: Higher temperatures increase the rate of both chemical and enzymatic degradation, as well as isomerization.[1][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the integrity of the analyte and should be avoided.[3]
Q3: How should I collect blood samples to ensure 11-trans-LTC4 stability?
For plasma collection, it is recommended to use tubes containing an anticoagulant such as EDTA or heparin.[9] EDTA is often preferred as it can chelate metal ions like ferrous iron that may catalyze degradation.[4] Samples should be placed on ice immediately after collection and processed as quickly as possible, ideally within 30 minutes.
Q4: Are there any specific additives or inhibitors that can be added to samples?
Yes, adding stabilizers during sample collection and processing is crucial.
-
Antioxidants: To prevent oxidative degradation, antioxidants like butylated hydroxytoluene (BHT) or indomethacin can be added to samples.
-
Enzyme Inhibitors: To block enzymatic degradation by peroxidases, inhibitors such as azide or catalase can be used.[5][6]
-
Metal Chelators: Using EDTA as an anticoagulant helps by chelating ferrous ions that can induce degradation.[4]
Q5: What is the optimal procedure for storing samples long-term?
For long-term storage, samples should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[10] At this temperature, the stability of LTC4 is maintained for at least one year.[10] Storage at -20°C is suitable for shorter periods, up to one month.[3]
Troubleshooting Guide
This guide addresses the common issue of low or undetectable levels of 11-trans-LTC4 in experimental samples.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable 11-trans-LTC4 levels | Oxidative Degradation: The sample was exposed to air or contaminating metal ions for a prolonged period.[4] | Add an antioxidant such as butylated hydroxytoluene (BHT) or indomethacin to the sample immediately after collection. Use collection tubes with EDTA to chelate metal ions.[4] |
| Enzymatic Degradation: Endogenous enzymes like myeloperoxidase in plasma or cell lysates degraded the analyte.[6][8] | Process samples on ice and add peroxidase inhibitors like azide or catalase.[5][6] Separate plasma from cells promptly. | |
| Improper Storage Temperature: Samples were stored at 4°C or -20°C for an extended period, leading to chemical degradation and isomerization.[1][3] | For long-term storage, immediately snap-freeze aliquots in liquid nitrogen and store them at -80°C.[10] | |
| Acidic pH During Extraction: The sample pH dropped during processing or extraction, causing acid-catalyzed degradation.[4] | Ensure that all buffers and solvents used during extraction are at a neutral or slightly alkaline pH. If acidification is necessary for extraction, perform the step quickly on ice. | |
| Repeated Freeze-Thaw Cycles: The same sample aliquot was frozen and thawed multiple times.[3] | Prepare single-use aliquots of the sample immediately after initial processing to avoid the need for re-freezing. |
Experimental Protocol: Plasma Collection and Processing
This protocol provides a detailed methodology for collecting and processing blood plasma to maximize the stability of 11-trans-LTC4.
1. Materials and Reagents
-
Blood collection tubes containing K2-EDTA
-
Antioxidant/Inhibitor Cocktail (e.g., containing BHT and a protease inhibitor)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Refrigerated centrifuge
-
Cryogenic vials
-
Ice bucket
2. Blood Collection
-
Collect whole blood directly into pre-chilled K2-EDTA tubes.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tube on ice immediately to minimize enzymatic activity.
3. Sample Processing
-
Process the blood sample within 30 minutes of collection.
-
Centrifuge the EDTA tube at 1,000-2,000 x g for 15 minutes at 4°C.[11] This will separate the plasma from the blood cells.
-
Carefully aspirate the upper plasma layer using a clean pipette, being careful not to disturb the buffy coat (the thin layer of white blood cells).
-
Transfer the plasma to a new pre-chilled polypropylene tube.
-
(Optional but Recommended) Add the Antioxidant/Inhibitor Cocktail according to the manufacturer's instructions to prevent oxidation and enzymatic degradation.
4. Storage
-
Aliquot the final plasma sample into single-use cryogenic vials. This is critical to prevent degradation from repeated freeze-thaw cycles.[3]
-
Snap-freeze the vials in liquid nitrogen or place them immediately in a -80°C freezer for long-term storage.
Data Summary: Storage Recommendations
| Parameter | Temperature | Duration | Key Considerations |
| Sample Processing | 2-8°C (On Ice) | < 30 minutes | Minimize ex-vivo formation and degradation. |
| Short-Term Storage | -20°C | Up to 1 month | Suitable for temporary storage before analysis.[3] |
| Long-Term Storage | -80°C | ≥ 1 year | Optimal for preserving analyte integrity.[10] Avoid freeze-thaw cycles by aliquoting. |
Workflow and Pathway Diagrams
The following diagrams illustrate the recommended experimental workflow and the major degradation pathways for 11-trans-LTC4.
Caption: Recommended workflow for blood plasma collection and processing.
Caption: Major factors leading to 11-trans-LTC4 degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. Decomposition of leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative inactivation of leukotriene C4 by stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative degradation of leukotriene C4 by human monocytes and monocyte- derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative degradation of leukotriene C4 by human monocytes and monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human Leukotriene C4 (LTC4) Elisa Kit – AFG Scientific [afgsci.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Improving Reproducibility of 11-trans-Leukotriene C4 Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 11-trans-Leukotriene C4 (11-trans-LTC4) measurements.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of 11-trans-LTC4 using immunoassay and mass spectrometry techniques.
Immunoassay Troubleshooting
Issue 1: High Inter-assay or Intra-assay Variability
| Potential Cause | Recommendation |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard and sample. Pre-rinse tips with the solution to be pipetted. |
| Temperature Fluctuations | Allow all reagents and samples to equilibrate to room temperature before use. Ensure consistent incubation temperatures. |
| Improper Plate Washing | Ensure all wells are completely filled and aspirated during each wash step. Avoid cross-contamination between wells. |
| Reagent Degradation | Store reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Issue 2: Inaccurate Results (Higher or Lower than Expected)
| Potential Cause | Recommendation |
| Cross-reactivity with other Leukotrienes | Be aware of the cross-reactivity profile of the antibody used. Some LTC4 antibodies exhibit high cross-reactivity with 11-trans-LTC4 (86-100%).[1] If measuring specifically 11-trans-LTC4, ensure the antibody is specific or that LTC4 is chromatographically separated prior to immunoassay. |
| Matrix Effects | Biological matrices can interfere with antibody-antigen binding. Perform spike and recovery experiments and serial dilutions to assess for matrix effects. If significant interference is observed, sample purification using solid-phase extraction (SPE) may be necessary. |
| Sample Degradation | LTC4 can be enzymatically converted to LTD4 and LTE4 in biological fluids like urine.[2] Collect and process samples promptly. Store samples at -80°C for long-term stability. |
| Isomerization of LTC4 | LTC4 can undergo temperature-dependent isomerization to 11-trans-LTC4 during storage.[3][4] To minimize this, keep samples on ice during processing and store at -80°C immediately after collection. |
Mass Spectrometry (LC-MS/MS) Troubleshooting
Issue 1: Poor Peak Shape or Resolution between LTC4 and 11-trans-LTC4
| Potential Cause | Recommendation |
| Inappropriate LC Column | Use a high-resolution reversed-phase column (e.g., C18) with a small particle size (e.g., ≤1.8 µm) to achieve optimal separation of the isomers. |
| Suboptimal Mobile Phase Gradient | Optimize the gradient elution profile (e.g., water with a low concentration of a weak acid like formic acid and acetonitrile or methanol) to maximize the separation between the LTC4 and 11-trans-LTC4 peaks. |
| Flow Rate too High | A lower flow rate can improve peak resolution. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommendation |
| Ion Suppression from Matrix Components | Complex biological matrices can suppress the ionization of the target analyte.[5][6][7][8][9] Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. The use of a stable isotope-labeled internal standard (e.g., LTC4-d5) can help to compensate for matrix effects. |
| Suboptimal MS Parameters | Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow rates) and collision energy for the specific MRM transitions of 11-trans-LTC4. |
| Analyte Degradation | Ensure proper sample handling and storage as described in the immunoassay section to prevent degradation. |
Issue 3: Inability to Distinguish between LTC4 and 11-trans-LTC4
| Potential Cause | Recommendation |
| Co-elution of Isomers | As mentioned, optimize the chromatographic separation to ensure baseline resolution between LTC4 and 11-trans-LTC4. |
| Identical MRM Transitions | While the precursor ion mass will be the same, the fragmentation pattern upon collision-induced dissociation (CID) may differ. A predicted GC-MS fragmentation pattern for 11-trans-LTC4 suggests potential unique fragment ions. However, experimental validation of distinct LC-MS/MS fragmentation patterns is crucial. Without distinct fragments, chromatographic separation is the only reliable method for differentiation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure it accurately?
This compound (11-trans-LTC4) is a geometric isomer of Leukotriene C4 (LTC4), a potent inflammatory mediator involved in various physiological and pathological processes, including asthma and allergic reactions.[3][4] LTC4 can convert to the more stable 11-trans-LTC4 isomer, which retains significant biological activity.[3][4] Accurate measurement is crucial to understand its contribution to inflammatory responses and for the development of targeted therapies.
Q2: How can I prevent the formation of 11-trans-LTC4 from LTC4 in my samples?
The isomerization of LTC4 to 11-trans-LTC4 is often temperature-dependent.[3][4] To minimize this conversion, it is critical to:
-
Keep biological samples on ice immediately after collection.
-
Process samples as quickly as possible.
-
Store samples at -80°C for long-term storage.
For cellular studies, the addition of a hypochlorous acid scavenger like L-serine to the cell culture medium can prevent the oxidative metabolism of cysteinyl leukotrienes.[8]
Q3: My immunoassay results for LTC4 are consistently high. Could this be due to the presence of 11-trans-LTC4?
Yes, this is a strong possibility. Many commercially available LTC4 immunoassay kits use polyclonal or monoclonal antibodies that can have significant cross-reactivity with 11-trans-LTC4.[1] If your experimental conditions could lead to the formation of 11-trans-LTC4, your immunoassay may be detecting both isomers, leading to an overestimation of LTC4. To confirm this, you would need to use a method that can separate the two isomers, such as LC-MS/MS.
Q4: What are the key considerations for developing a reliable LC-MS/MS method for 11-trans-LTC4?
The key considerations are:
-
Chromatographic Separation: Achieving baseline separation of 11-trans-LTC4 from LTC4 is paramount for accurate quantification.
-
Sample Preparation: A robust solid-phase extraction (SPE) protocol is necessary to remove interfering matrix components and concentrate the analyte.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., LTC4-d5) is essential to correct for matrix effects and variations in sample processing and instrument response.
-
MS/MS Parameter Optimization: Fine-tuning of the mass spectrometer settings, including the selection of specific and sensitive multiple reaction monitoring (MRM) transitions, is critical. While a predicted fragmentation pattern for 11-trans-LTC4 exists, experimental verification is necessary to identify unique fragment ions that can differentiate it from LTC4.
Visualizations
Signaling Pathway and Isomerization
Caption: Biosynthesis of LTC4 and its isomerization to 11-trans-LTC4.
General Experimental Workflow
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Enzyme immunometric assay for leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The extraction of leukotrienes (LTC4, LTD4, and LTE4) from tissue fluids: the metabolism of these mediators during IgE-dependent hypersensitivity reactions in lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and release of leukotriene C4 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 11-trans-LTC4 and LTC4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 11-trans-Leukotriene C4 (11-trans-LTC4) and Leukotriene C4 (LTC4). Both are potent lipid mediators involved in inflammatory and allergic responses. Understanding the nuanced differences in their activities is crucial for research and the development of targeted therapeutics.
At a Glance: Key Comparisons
| Feature | 11-trans-LTC4 | LTC4 |
| Chemical Structure | A geometric isomer of LTC4 with a trans configuration at the C-11 double bond. | The cis isomer at the C-11 double bond. |
| Receptor Binding Affinity (pKi) | 6.58 (guinea pig ileum)[1] | 6.42 (guinea pig ileum)[1] |
| Smooth Muscle Contraction | Nearly equipotent to LTC4 in guinea pig parenchyma and ileum.[1] | Potent contractile agonist in various smooth muscle tissues. |
Receptor Binding Affinity
Radioligand binding assays using guinea pig ileum as a source of cysteinyl leukotriene (CysLT) receptors have demonstrated that 11-trans-LTC4 and LTC4 exhibit remarkably similar binding affinities. The pKi values, which represent the negative logarithm of the inhibitory constant (Ki), are very close, indicating that the geometric difference at the C-11 position does not significantly alter the molecule's ability to bind to the receptor.[1]
Table 1: Receptor Binding Affinity of 11-trans-LTC4 and LTC4
| Compound | Tissue/Receptor Preparation | pKi | Reference |
| 11-trans-LTC4 | Guinea Pig Ileum | 6.58 | [1] |
| LTC4 | Guinea Pig Ileum | 6.42 | [1] |
Functional Activity: Smooth Muscle Contraction
Both 11-trans-LTC4 and LTC4 are potent contractile agonists in smooth muscle tissues, a key factor in the pathophysiology of asthma and other inflammatory conditions. Studies on isolated guinea pig parenchymal and ileal smooth muscle have shown that 11-trans-LTC4 is nearly equipotent to LTC4 in inducing contraction.[1] This suggests that despite the stereochemical difference, the overall molecular conformation of 11-trans-LTC4 allows for effective activation of the CysLT receptors, leading to a comparable biological response in these tissues.
Signaling Pathways
Both LTC4 and its isomer, 11-trans-LTC4, are believed to exert their effects primarily through the cysteinyl leukotriene receptors, CysLT1R and CysLT2R. Upon binding, they initiate a cascade of intracellular signaling events.
Caption: LTC4/11-trans-LTC4 Signaling Pathway leading to smooth muscle contraction.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity of a ligand to its receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Receptor Preparation: A crude membrane preparation from guinea pig ileal longitudinal muscle is typically used.
-
Incubation: The membrane preparation is incubated with a fixed concentration of radiolabeled LTC4 (e.g., [³H]LTC4) and varying concentrations of the unlabeled competitor (either LTC4 or 11-trans-LTC4). The incubation is carried out at a controlled temperature (e.g., 4°C) until equilibrium is reached.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor, from which the Ki and pKi values are calculated.
Smooth Muscle Contraction Assay (Isolated Tissue Bath)
This bioassay measures the contractile response of smooth muscle tissue to an agonist.
Detailed Methodology:
-
Tissue Preparation: A strip of guinea pig ileum or lung parenchyma is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Agonist Addition: Cumulative concentrations of either LTC4 or 11-trans-LTC4 are added to the organ bath.
-
Response Measurement: The isometric contractions of the smooth muscle are recorded using a force transducer.
-
Data Analysis: Concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) can be determined to compare the potency of the two compounds.
In Vivo Activity
Currently, there is a lack of publicly available literature directly comparing the in vivo physiological effects of 11-trans-LTC4 and LTC4. In vivo studies on LTC4 have demonstrated its role in bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment.[2][3] Given the similar in vitro receptor binding and functional activities, it is plausible that 11-trans-LTC4 would elicit comparable in vivo responses, but further research is required to confirm this.
Conclusion
The available evidence strongly suggests that 11-trans-LTC4 is a biologically active isomer of LTC4 with comparable potency in terms of receptor binding and smooth muscle contraction in guinea pig tissues. This indicates that the cis/trans isomerization at the C-11 position does not abrogate its biological activity. For researchers in drug development, this highlights the importance of considering the biological activity of isomers that may be present as impurities or degradation products in LTC4 preparations. Further studies, particularly in vivo and in human tissues, are warranted to fully elucidate the comparative pharmacology of these two important lipid mediators.
References
Cross-Reactivity of Leukotriene C4 Antibodies: A Comparative Analysis with the 11-trans Isomer
For researchers in immunology, allergy, and inflammatory diseases, accurate quantification of leukotriene C4 (LTC4) is critical. As a potent inflammatory mediator, understanding its concentration in biological samples provides key insights into various pathological processes. However, the specificity of the antibodies used in immunoassays is a crucial factor that can influence the accuracy of these measurements. A significant challenge arises from the potential cross-reactivity of LTC4 antibodies with its isomers, particularly the 11-trans-leukotriene C4 (11-trans-LTC4), a geometric isomer that can be present in biological samples. This guide provides a comparative analysis of the cross-reactivity of different LTC4 antibody-based assays with 11-trans-LTC4, supported by experimental data and detailed protocols.
Quantitative Cross-Reactivity Data
The degree of cross-reactivity of an antibody with related but structurally different molecules is a critical performance parameter. Below is a summary of reported cross-reactivity data for a radioimmunoassay (RIA) based LTC4 antibody and a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
| Assay Type | Antibody Type | Analyte | Cross-Reactivity (%) |
| Radioimmunoassay (RIA) | Polyclonal (Rabbit) | Leukotriene C4 (LTC4) | 100 |
| This compound | 86 - 100 [1] | ||
| Leukotriene D4 (LTD4) | < 1[1] | ||
| Leukotriene E4 (LTE4) | < 1[1] | ||
| ELISA | Monoclonal | Leukotriene C4 (LTC4) | 100 |
| This compound | Not Reported | ||
| Leukotriene C4 methyl ester | 37[2] | ||
| Leukotriene B4 (LTB4) | 1.2[2] | ||
| Leukotriene E4 (LTE4) | 0.16[2] | ||
| Leukotriene D4 (LTD4) | < 0.01[2] |
Note: The data highlights a significant finding: the polyclonal antibody used in the described radioimmunoassay shows a very high degree of cross-reactivity with the 11-trans isomer of LTC4.[1] This suggests that this particular assay may not distinguish between LTC4 and its 11-trans isomer. For the commercial ELISA kit, cross-reactivity data for the 11-trans isomer is not provided in the publicly available datasheet, a common omission that researchers should be aware of.
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpreting the results and designing future experiments.
Radioimmunoassay (RIA) for LTC4
This competitive assay was developed for the direct measurement of LTC4.
Antigen Preparation and Immunization:
-
Leukotriene C4 is acetylated.
-
The acetylated LTC4 is then coupled to polyamino bovine serum albumin (BSA) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling agent.
-
The resulting conjugate is emulsified in complete or incomplete Freund's adjuvant.
-
New Zealand white rabbits are immunized with the conjugate to produce polyclonal antibodies.[1]
Assay Procedure:
-
A fixed amount of radiolabeled LTC4 (tracer) and the antibody are incubated with either a standard solution of unlabeled LTC4 or the unknown sample.
-
The unlabeled LTC4 in the standard or sample competes with the radiolabeled LTC4 for binding to the limited number of antibody binding sites.
-
After incubation, the antibody-bound fraction is separated from the free fraction.
-
The radioactivity of the antibody-bound fraction is measured.
-
The concentration of LTC4 in the sample is determined by comparing the reduction in binding of the radiolabeled LTC4 with a standard curve.
Cross-Reactivity Determination: To determine cross-reactivity, various concentrations of related compounds (e.g., 11-trans-LTC4, LTD4, LTE4) are used to displace the radiolabeled LTC4 from the antibody. The concentration of the cross-reactant that causes 50% displacement is compared to the concentration of LTC4 that causes 50% displacement.
Enzyme-Linked Immunosorbent Assay (ELISA) for LTC4
This is a competitive assay format commonly used in commercial kits.
Assay Principle:
-
A microplate is pre-coated with an antibody specific for LTC4.
-
Standards or samples are added to the wells, followed by the addition of a fixed concentration of HRP-conjugated LTC4.
-
During incubation, the LTC4 in the sample and the HRP-conjugated LTC4 compete for binding to the antibody.
-
The wells are washed to remove unbound components.
-
A substrate solution (TMB) is added, which develops a color in proportion to the amount of HRP-conjugated LTC4 bound.
-
The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of LTC4 in the sample is inversely proportional to the color intensity and is calculated from a standard curve.
Visualizing Experimental and Biological Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow of a competitive immunoassay for LTC4 quantification.
Caption: Simplified pathway of LTC4 biosynthesis and signaling.
References
11-trans-Leukotriene C4: A Potential but Unvalidated Biomarker for Sepsis Compared to Established Markers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 11-trans-Leukotriene C4 with Procalcitonin, C-reactive Protein, Lactate, and Interleukin-6 for the Diagnosis and Prognosis of Sepsis.
Sepsis remains a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. The timely and accurate diagnosis of sepsis is critical for improving patient outcomes. While several biomarkers are currently used in clinical practice, the search for novel, more specific, and sensitive markers is ongoing. This guide provides a comparative analysis of this compound (11-t-LTC4) against established sepsis biomarkers: Procalcitonin (PCT), C-reactive protein (CRP), Lactate, and Interleukin-6 (IL-6).
Executive Summary
Currently, there is a lack of direct scientific evidence validating this compound (11-t-LTC4) as a standalone biomarker for sepsis. However, its parent compound, Leukotriene C4 (LTC4), and the broader family of cysteinyl leukotrienes (CysLTs) are potent pro-inflammatory mediators known to be involved in the pathophysiology of sepsis. Studies on LTC4 suggest its potential as a prognostic marker in critically ill patients. This guide will, therefore, extrapolate the potential of 11-t-LTC4 based on the existing knowledge of CysLTs in sepsis, while providing a direct comparison with established biomarkers for which extensive experimental data exists.
Performance Comparison of Sepsis Biomarkers
The following table summarizes the key performance characteristics of 11-t-LTC4 (based on LTC4 and CysLT data) and the established sepsis biomarkers.
| Biomarker | Type | Primary Role in Sepsis | Advantages | Disadvantages |
| This compound (11-t-LTC4) | Lipid Mediator | Pro-inflammatory, vascular permeability | More stable than LTC4, potentially reflects a key inflammatory pathway. | Not validated for sepsis , short half-life of parent compound, complex measurement. |
| Procalcitonin (PCT) | Prohormone | Indicator of bacterial infection | High specificity for bacterial vs. non-bacterial inflammation, guides antibiotic stewardship.[1][2][3] | Less sensitive in early sepsis, can be elevated in non-infectious conditions (e.g., trauma, surgery).[4] |
| C-reactive Protein (CRP) | Acute-phase protein | General marker of inflammation | Widely available, cost-effective, good sensitivity.[5][6] | Low specificity, slow kinetics (rises and falls slowly).[5][6][7] |
| Lactate | Metabolite | Indicator of tissue hypoperfusion and metabolic stress | Strong prognostic value for mortality, included in Sepsis-3 definition of septic shock.[8][9][10] | Not specific for infection, can be elevated in other conditions causing shock or hypoperfusion.[11] |
| Interleukin-6 (IL-6) | Cytokine | Early pro-inflammatory cytokine | Rises very early in response to infection, reflects the severity of the inflammatory response.[12][13][14] | Short half-life, not routinely available in all labs, can be elevated in non-infectious inflammatory states.[15] |
Quantitative Data on Sepsis Biomarker Performance
| Biomarker | Parameter | Value | Population | Reference |
| Procalcitonin (PCT) | Sensitivity | 87.30% | Culture-negative sepsis | [1] |
| Specificity | 78.26% | Culture-negative sepsis | [1] | |
| AUROC | 0.86 | Culture-negative sepsis | [1] | |
| Cut-off | >1.3 ng/mL | Culture-negative sepsis | [1] | |
| Sensitivity | 98.47% | Culture-positive sepsis | [1] | |
| Specificity | 89.13% | Culture-positive sepsis | [1] | |
| AUROC | 0.96 | Culture-positive sepsis | [1] | |
| Cut-off | >2.20 ng/mL | Culture-positive sepsis | [1] | |
| C-reactive Protein (CRP) | Sensitivity | 84.3% | Sepsis in ICU | [7] |
| Specificity | 46.15% | Sepsis in ICU | [7] | |
| AUROC | 0.683 | Sepsis in ICU | [7] | |
| Cut-off | >50 mg/L | Sepsis in ICU | [7] | |
| Lactate | Cut-off for septic shock | >2 mmol/L | Sepsis | [8][9] |
| Associated with increased mortality | >4 mmol/L | Sepsis | [8] | |
| Interleukin-6 (IL-6) | AUROC (vs. CRP & NLR) | 86% | Neonatal sepsis | [12] |
| AUROC (vs. PCT) | 74% | Neonatal sepsis | [12] | |
| Sensitivity (bacterial vs. non-bacterial) | 86% | Children | ||
| Specificity (bacterial vs. non-bacterial) | 82% | Children | ||
| AUROC (bacterial vs. non-bacterial) | 0.91 | Children | [14] | |
| Sensitivity (bacterial vs. non-bacterial) | 88% | Pregnant women | ||
| Specificity (bacterial vs. non-bacterial) | 91% | Pregnant women | ||
| AUROC (bacterial vs. non-bacterial) | 0.94 | Pregnant women | [14] | |
| Leukotriene C4 (LTC4) | Correlation | Correlated with sepsis severity score in surviving patients. | Critically ill patients with sepsis/SIRS | [1] |
| Observation | LTC4 generation was impaired in septic patients who did not survive. | Critically ill patients with sepsis/SIRS | [1] |
Signaling Pathways and Experimental Workflows
Cysteinyl Leukotriene Synthesis and Signaling Pathway
The following diagram illustrates the biosynthesis of cysteinyl leukotrienes, including LTC4, and their subsequent signaling, which is a key inflammatory pathway potentially relevant to sepsis.
Caption: Biosynthesis and signaling pathway of cysteinyl leukotrienes.
Experimental Workflow for Biomarker Validation
This diagram outlines a typical experimental workflow for validating a novel biomarker like 11-t-LTC4 for sepsis.
Caption: A typical workflow for the validation of a novel sepsis biomarker.
Experimental Protocols
Measurement of this compound
While specific protocols for 11-t-LTC4 in septic patient samples are not established, the measurement would likely follow established methods for leukotriene analysis in biological fluids.
Principle: Quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
Methodology:
-
Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Solid-Phase Extraction (SPE):
-
Thaw plasma samples on ice.
-
Acidify the plasma to pH ~3.5.
-
Apply the sample to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interfering substances.
-
Elute the leukotrienes with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Detect and quantify 11-t-LTC4 using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 11-t-LTC4 would be used for quantification, with a stable isotope-labeled internal standard for accuracy.
-
Measurement of Procalcitonin (PCT)
Principle: Immunoassay (e.g., automated immunoluminometric assay).
Methodology:
-
Sample Collection: Collect serum or plasma.
-
Analysis: Use a commercially available automated immunoassay analyzer. The assay typically involves a sandwich immunoassay format where PCT in the sample binds to two different antibodies, one of which is labeled for detection (e.g., with a chemiluminescent or fluorescent tag). The signal generated is proportional to the concentration of PCT in the sample.
Measurement of C-reactive Protein (CRP)
Principle: Immunoassay (e.g., immunoturbidimetric or immunonephelometric assay).
Methodology:
-
Sample Collection: Collect serum or plasma.
-
Analysis: Use a standard clinical chemistry analyzer. The assay measures the turbidity or light scattering caused by the formation of immune complexes between CRP in the sample and anti-CRP antibodies coated on latex particles. The degree of turbidity or light scattering is proportional to the CRP concentration.
Measurement of Lactate
Principle: Enzymatic assay.
Methodology:
-
Sample Collection: Collect whole blood (arterial or venous) in a tube containing a glycolysis inhibitor (e.g., sodium fluoride).
-
Analysis: Use a blood gas analyzer or a clinical chemistry analyzer. The assay is based on the enzymatic conversion of lactate to pyruvate by lactate oxidase or lactate dehydrogenase, which produces a detectable signal (e.g., a change in absorbance or an electrical current) that is proportional to the lactate concentration.
Measurement of Interleukin-6 (IL-6)
Principle: Immunoassay (e.g., enzyme-linked immunosorbent assay [ELISA] or automated chemiluminescent immunoassay).
Methodology:
-
Sample Collection: Collect serum or plasma.
-
Analysis:
-
ELISA: A multi-step manual or semi-automated process involving the capture of IL-6 by an antibody coated on a microplate, followed by the addition of a detection antibody and a substrate that produces a colorimetric signal.
-
Automated Immunoassay: A more rapid and standardized method available on various immunoassay platforms, typically using a sandwich immunoassay principle with chemiluminescent or fluorescent detection.
-
Conclusion
The validation of this compound as a biomarker for sepsis is still in a nascent stage. While the foundational knowledge of cysteinyl leukotrienes in inflammation and sepsis provides a strong rationale for further investigation, there is currently no direct evidence to support its clinical use. In contrast, PCT, CRP, lactate, and IL-6 are well-established biomarkers with defined roles in the diagnosis, management, and prognostication of sepsis. Future research should focus on prospective clinical studies to evaluate the diagnostic and prognostic performance of 11-t-LTC4 in septic patients, directly comparing it with the current standard of care. Such studies will be crucial to determine if 11-t-LTC4, either alone or in combination with other markers, can improve the clinical management of this complex and deadly syndrome.
References
- 1. Cysteinyl-leukotriene generation as a biomarker for survival in the critically ill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of immunoreactive leukotriene C4 in blood of asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biologically active leukotrienes. Biosynthesis, metabolism, receptors, functions, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Detection of leukotriene C4 in human periradicular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 9. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Leukotrienes in Inflammation | Semantic Scholar [semanticscholar.org]
- 11. Urinary Cysteinyl Leukotrienes as Biomarkers of Endothelial Activation, Inflammation and Oxidative Stress and Their Relationship with Organ Dysfunction in Human Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of peptidoleukotrienes in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Structural basis for synthesis of inflammatory mediators by human leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Leukotriene Profiles in Inflammatory Diseases: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Leukotrienes, a family of potent inflammatory lipid mediators, play a pivotal role in the pathogenesis of a range of inflammatory diseases. Derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism, these molecules are key drivers of the inflammatory cascade, contributing to symptoms and disease progression in conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease (IBD).[1][2] This guide provides a comparative analysis of leukotriene profiles in these diseases, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.
Comparative Analysis of Leukotriene Levels
The concentration and specific profile of leukotrienes can vary significantly across different inflammatory diseases, reflecting the underlying pathophysiology and the specific immune cells involved. The following table summarizes quantitative data from various studies, highlighting these differences. It is important to note that direct comparisons should be made with caution due to variations in patient populations, disease activity, and analytical methods used across studies.
| Disease | Leukotriene | Biological Sample | Patient Population | Mean/Median Concentration (Patient) | Mean/Median Concentration (Control) | Key Findings & Citation |
| Asthma | LTE4 | Urine | Adults with asthma | Increased levels correlated with disease severity | Lower in healthy controls | Urinary LTE4 is a reliable biomarker for systemic cysteinyl-leukotriene production.[3][4][5] |
| LTB4 | Sputum | Severe asthmatics | Significantly higher levels | Lower in healthy controls | Elevated LTB4 in sputum is associated with neutrophilic inflammation in severe asthma.[6][7] | |
| CysLTs | Bronchoalveolar Lavage (BAL) Fluid | Asthmatic patients | Elevated concentrations | Undetectable or very low | Increased CysLTs in the airways contribute to bronchoconstriction and inflammation.[4][8] | |
| Rheumatoid Arthritis (RA) | LTB4 | Synovial Fluid | Patients with active RA | High concentrations present | Not typically measured in healthy synovial fluid | LTB4 is a potent chemoattractant for neutrophils, driving joint inflammation.[9][10] |
| LTC4/LTD4/LTE4 | Synovial Fluid | K/BxN mice (arthritis model) | 139 ± 9 pg/g tissue | Not detected | Cysteinyl leukotrienes are also elevated in arthritic joints, contributing to inflammation.[11] | |
| Inflammatory Bowel Disease (IBD) | LTE4 | Urine | Patients with active Crohn's Disease (CD) and Ulcerative Colitis (UC) | CD: 52.0 pg/mg creatinine, UC: 64.1 pg/mg creatinine | 32.3 pg/mg creatinine | Urinary LTE4 levels are significantly increased in patients with active IBD and correlate with disease activity.[3] |
| LTE4 | Urine | Children with active Crohn's Disease | 160.5 ± 59.4 pg/ml | 45.0 ± 10.9 pg/ml | Measurement of urinary LTE4 is a useful non-invasive marker for disease activity in pediatric Crohn's disease.[12] |
Experimental Protocols
Accurate quantification of leukotrienes is crucial for understanding their role in disease. The following are detailed methodologies for key experiments cited in the literature.
Enzyme-Linked Immunosorbent Assay (ELISA) for Leukotriene Measurement
ELISA is a widely used immunological assay for quantifying specific leukotrienes in biological samples.[13]
-
Principle: This method utilizes a specific antibody that binds to the target leukotriene. The antibody is linked to an enzyme, and in the presence of a substrate, a colored product is formed. The intensity of the color is proportional to the concentration of the leukotriene.
-
Sample Preparation: Biological fluids such as urine, plasma, or sputum supernatant are collected.[3][14] Depending on the sample and the specific ELISA kit, a purification step such as solid-phase extraction may be required to remove interfering substances.
-
Assay Procedure:
-
A microplate pre-coated with a capture antibody specific for the target leukotriene is used.
-
Standards and prepared samples are added to the wells and incubated.
-
The wells are washed to remove unbound substances.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added and incubated.
-
After another washing step, a substrate solution is added, leading to a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the leukotriene in the samples is then determined by interpolating their absorbance values on the standard curve.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)
HPLC-MS/MS is a highly sensitive and specific method for the quantification of individual leukotrienes.[3][13]
-
Principle: HPLC separates the different leukotrienes in a sample based on their physicochemical properties. The separated molecules are then ionized and detected by a mass spectrometer, which identifies them based on their mass-to-charge ratio.
-
Sample Preparation:
-
Internal standards (deuterated leukotrienes) are added to the biological samples for accurate quantification.
-
Solid-phase extraction is typically performed to purify and concentrate the leukotrienes from the sample matrix.
-
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
A gradient of mobile phases (e.g., a mixture of water, acetonitrile, and an acid like formic acid) is used to elute the leukotrienes at different retention times.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in negative ion mode is commonly used to ionize the leukotrienes.
-
Tandem mass spectrometry (MS/MS) is employed for selective and sensitive detection using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each leukotriene are monitored.
-
-
Data Analysis: The concentration of each leukotriene is calculated by comparing the peak area of the endogenous leukotriene to the peak area of its corresponding internal standard.
Visualizing the Pathways
Understanding the signaling pathways and experimental workflows is essential for contextualizing the role of leukotrienes.
Caption: Leukotriene biosynthetic and signaling pathway.
Caption: General workflow for leukotriene profile analysis.
Conclusion
The comparative analysis of leukotriene profiles reveals distinct patterns in asthma, rheumatoid arthritis, and inflammatory bowel disease, underscoring their differential roles in the pathophysiology of these conditions. While cysteinyl leukotrienes are prominent in the allergic inflammation of asthma and IBD, LTB4 is a key driver of the neutrophil-mediated inflammation characteristic of severe asthma and rheumatoid arthritis.[4][9][15] The standardized and robust analytical methods outlined provide the foundation for further research into the therapeutic potential of targeting the leukotriene pathway in these and other inflammatory diseases. The continued investigation into these potent lipid mediators holds promise for the development of more targeted and effective anti-inflammatory therapies.
References
- 1. The role of leukotrienes in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotrienes and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary leukotriene E4 excretion: a biomarker of inflammatory bowel disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Leukotrienes and Leukotriene Modifiers in Asthma [mdpi.com]
- 5. atsjournals.org [atsjournals.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Leukotriene B4 levels in sputum from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotrienes and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Leukotriene B4, a mediator of inflammation present in synovial fluid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophil-derived leukotriene B4 is required for inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Levels of peptidoleukotriene E4 are elevated in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leukotrienes: Structure, Functions, and Modulation Strategies - Creative Proteomics Blog [creative-proteomics.com]
- 14. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of leukotrienes in immunopathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing 11-trans-Leukotriene C4 from Isomers by Tandem Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, accurate identification of leukotriene isomers is critical for understanding their distinct biological activities and for the development of targeted therapeutics. This guide provides a comparative analysis of 11-trans-Leukotriene C4 and its isomers using tandem mass spectrometry (MS/MS), supported by experimental data and detailed protocols.
Leukotrienes are potent inflammatory mediators derived from arachidonic acid. Subtle changes in their stereochemistry, such as the cis/trans geometry of their double bonds, can significantly impact their biological function. This compound is a geometric isomer of the biologically more potent Leukotriene C4 (LTC4), which contains a cis-11 double bond. Distinguishing between these and other isomers is a common analytical challenge. Tandem mass spectrometry (MS/MS) offers a powerful solution by providing structural information through characteristic fragmentation patterns.
Comparative Analysis of MS/MS Fragmentation
The key to differentiating leukotriene C4 isomers by MS/MS lies in the relative abundances of their characteristic fragment ions. While the isomers share many common fragments, the stereochemistry of the double bonds can influence the stability of the precursor and fragment ions, leading to discernible differences in the mass spectrum.
Below is a table summarizing the key diagnostic fragment ions for this compound and its parent isomer, Leukotriene C4, as observed in negative ion mode electrospray ionization tandem mass spectrometry. The data for this compound is derived from publicly available spectra, while the data for Leukotriene C4 is based on fragmentation patterns described in the literature.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragmentation | This compound (Relative Abundance) | Leukotriene C4 (Expected Relative Abundance) | Diagnostic Utility |
| 624.3 | 495.2 | Loss of glutamic acid (-129 Da) | ~15% | Variable, often lower than 11-trans | Differences in the stability of the γ-glutamyl bond cleavage can be indicative. |
| 624.3 | 474.2 | Cleavage of the C5-C6 bond and loss of the glutathione moiety | Present | Present | A common fragment for cysteinyl leukotrienes. |
| 624.3 | 343.2 | Cleavage of the C-S bond with charge retention on the fatty acid backbone | Present | Present | Indicates the fatty acid core structure. |
| 624.3 | 272.1 | Cleavage of the glutathione moiety at the Cys-Gly bond | Present, often abundant | Present, often abundant | A major and characteristic fragment. |
Note: Relative abundances are approximate and can vary depending on the specific instrumentation and experimental conditions. The data for this compound is based on experimental evidence from the Human Metabolome Database (HMDB) and PubChem, while the expected relative abundance for Leukotriene C4 is inferred from fragmentation behavior reported in scientific literature. A direct, side-by-side experimental comparison under identical conditions would provide the most definitive differentiation.
Experimental Protocol
This section details a representative method for the analysis of leukotriene C4 isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): Biological samples (e.g., plasma, cell culture supernatant) are acidified (e.g., with formic acid to pH ~3.5) and loaded onto a C18 SPE cartridge.
-
Washing: The cartridge is washed with a low-percentage organic solvent (e.g., 15% methanol in water) to remove salts and other polar interferences.
-
Elution: The leukotrienes are eluted with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is used for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 80% B over 10 minutes is typically used to separate the isomers.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Precursor Ion Selection: The [M-H]⁻ ion of Leukotriene C4 (m/z 624.3) is selected in the first quadrupole.
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell using an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to produce a stable and informative fragmentation pattern.
-
Fragment Ion Detection: The resulting fragment ions are detected in the third quadrupole or the high-resolution mass analyzer. Multiple Reaction Monitoring (MRM) is often used on triple quadrupole instruments for targeted quantification.
Visualizing the Workflow
The following diagram illustrates the general workflow for distinguishing leukotriene C4 isomers using LC-MS/MS.
Caption: Workflow for the differentiation of Leukotriene C4 isomers.
Signaling Pathway Context
Leukotriene C4 is synthesized through the 5-lipoxygenase (5-LO) pathway and plays a crucial role in inflammatory and allergic responses by binding to cysteinyl leukotriene receptors (CysLTs). The geometric configuration of the double bonds in the fatty acid backbone is critical for this receptor binding and subsequent signaling.
A Head-to-Head Comparison of 11-trans-Leukotriene C4 ELISA Kits for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of inflammatory and allergic response pathways, accurate quantification of lipid mediators is paramount. Among these, Leukotriene C4 (LTC4) and its isomers, such as 11-trans-LTC4, play a crucial role. This guide provides a head-to-head comparison of commercially available ELISA kits for the detection of LTC4, with a special focus on their potential to measure the 11-trans isomer.
Leukotriene C4 is a potent pro-inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It is a key player in the pathophysiology of asthma, allergic rhinitis, and other inflammatory diseases. 11-trans-LTC4 is a geometric isomer of LTC4 that can be formed non-enzymatically and may possess distinct biological activities. Therefore, the ability to differentiate or collectively measure these isomers is critical for accurate research outcomes. This guide aims to provide an objective comparison of popular LTC4 ELISA kits to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of LTC4 ELISA Kits
The following table summarizes the key performance characteristics of LTC4 ELISA kits from prominent manufacturers. It is important to note that while these kits are designed to quantify LTC4, their cross-reactivity with 11-trans-LTC4 is a critical and often undefined parameter.
| Feature | Cayman Chemical | MyBioSource | Assay Genie |
| Product Name | Leukotriene C4 ELISA Kit | Human Leukotriene C4 (LTC4) ELISA Kit | LTC4 (Cysteinyl Leukotrienes C4) ELISA Kit |
| Catalog Number | 501070 | MBS730206 | AEFI01037 |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sample Type | Culture Media, Plasma, Serum, Urine, and other biological fluids | Serum, plasma, cell culture supernatants, body fluid and tissue homogenate | Serum, plasma, tissue homogenates and other biological fluids |
| Sensitivity | 21.2 pg/mL (80% B/B0) | 1.0 pg/mL | < 9.375 pg/mL |
| Assay Range | 17.1 - 5,000 pg/mL | Not Specified | 15.625 - 1000 pg/mL |
| Cross-reactivity with 11-trans-LTC4 | Not specified in the manual. | Not specified. The manual states no significant cross-reactivity with analogues. | Not specified. |
| Cross-reactivity (other) | LTC4 (100%), LTC4 methyl ester (37%), LTD4 (<0.01%), LTE4 (0.16%)[1] | No significant cross-reactivity or interference between LTC4 and analogues was observed.[2] | Not specified. |
| Incubation Time | 18 hours | 1 hour | Not specified |
| Species Reactivity | Human, Mouse, Rat, and others | Human | Not specified |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the Leukotriene C4 signaling pathway and a general experimental workflow for a competitive ELISA.
Caption: The Leukotriene C4 signaling cascade.
Caption: A generalized workflow for a competitive ELISA.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized procedures based on the manufacturers' instructions. For specific details, always refer to the manual provided with the kit.
General Competitive ELISA Protocol (as exemplified by Cayman Chemical's LTC4 ELISA Kit)[3]
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This includes the reconstitution of lyophilized components and the preparation of serial dilutions for the standard curve.
-
Standard and Sample Addition: Pipette 100 µL of the standard or sample into the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 50 µL of the enzyme-conjugated LTC4 to each well.
-
Incubation: Cover the plate and incubate for the time specified in the manual (e.g., 18 hours at 4°C for the Cayman Chemical kit).
-
Washing: After incubation, wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add 200 µL of the substrate solution to each well.
-
Signal Development: Incubate the plate for the recommended time to allow for color development.
-
Stop Reaction: Add 50 µL of the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the specified wavelength (e.g., 405-420 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of LTC4 in the unknown samples.
Sample Preparation Guidelines
Proper sample preparation is critical for accurate measurements. Here are some general recommendations:
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge to separate the plasma.
-
Serum: Allow blood to clot at room temperature, then centrifuge to separate the serum.
-
Cell Culture Supernatants: Collect the media and centrifuge to remove cells and debris.
-
Tissue Homogenates: Homogenize the tissue in an appropriate buffer and centrifuge to clarify the lysate.
It is recommended to perform a pilot experiment with a few samples to determine the optimal dilution factor that will bring the LTC4 concentration within the assay's detection range.
Conclusion
The selection of an appropriate 11-trans-LTC4 ELISA kit requires careful consideration of its performance characteristics, particularly its specificity and cross-reactivity with the target isomer. While several manufacturers offer reliable LTC4 ELISA kits, the specific cross-reactivity with 11-trans-LTC4 is often not provided. For research focused specifically on this isomer, it is imperative to either obtain this information directly from the manufacturer or to perform thorough in-house validation. For general LTC4 quantification, the kits from Cayman Chemical, MyBioSource, and Assay Genie offer a range of sensitivities and protocols to suit different research needs. Researchers should weigh the importance of sensitivity, incubation time, and sample compatibility when making their selection.
References
The Correlation of Cysteinyl Leukotriene Levels with Disease Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the correlation between cysteinyl leukotriene levels, including the isomer 11-trans-Leukotriene C4 (11-trans-LTC4), and the severity of various inflammatory diseases. While direct quantitative data for 11-trans-LTC4 remains limited in current literature, this document summarizes the established relationship between the canonical cysteinyl leukotrienes (LTC4, LTD4, and LTE4) and disease progression, offering a basis for future research into the specific role of 11-trans-LTC4.
Introduction to this compound
Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from arachidonic acid, playing a significant role in the pathophysiology of diseases such as asthma and cardiovascular conditions.[1][2] this compound is a geometric isomer of LTC4, differing in the configuration of the C-11 double bond. It can be formed endogenously in smaller quantities compared to LTC4 in certain cell types, such as human mast cells and equine eosinophils, and can also arise from the isomerization of LTC4 during storage.[3] Notably, 11-trans-LTC4 has been shown to be nearly equipotent to LTC4 in inducing contractions of guinea pig ileum and parenchymal tissues, suggesting its potential biological relevance in inflammatory responses.[3]
Quantitative Correlation of Cysteinyl Leukotrienes with Disease Severity
While specific data correlating 11-trans-LTC4 levels with disease severity are not yet widely available, extensive research has established a clear relationship between the levels of total cysteinyl leukotrienes (CysLTs) and the severity of several inflammatory diseases, most notably asthma.
| Disease | Biomarker | Sample Type | Correlation with Severity | Reference |
| Asthma | Immunoreactive LTC4 | Plasma | Plasma levels were highest in severe asthma, followed by moderate and slight asthma, and were lowest in patients without an attack and healthy adults.[4] | [4] |
| Acute Asthma | Urinary LTE4 | Urine | Urinary LTE4 levels were significantly increased during acute asthma exacerbations compared to levels after two weeks of treatment. A significant correlation was observed between the improvement in lung function (FEV1) and the decline in urinary LTE4 levels.[5] | [5] |
| Atopic Asthma | LTC4 | Bronchoalveolar Lavage Fluid (BALF) | Following allergen challenge, LTC4 levels were significantly elevated in atopic asthmatics compared to baseline and to control groups. | [6] |
| Systemic Mastocytosis | Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) | Urine | Patients with systemic mastocytosis, regardless of symptom intensity, showed significantly higher urinary excretion of CysLTs compared to healthy controls.[7] | [7] |
Experimental Protocols
Accurate quantification of leukotrienes is critical for correlating their levels with disease severity. The following are detailed methodologies for the measurement of cysteinyl leukotrienes in biological samples. These protocols can be adapted for the specific measurement of 11-trans-LTC4, provided appropriate standards and validation are performed.
Sample Preparation: Solid Phase Extraction (SPE) for Plasma
This protocol is suitable for the extraction and purification of leukotrienes from plasma prior to analysis by immunoassay or mass spectrometry.
-
Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.
-
Sample Acidification: Acidify the plasma sample to a pH of approximately 3.5 with a suitable buffer or dilute acid.
-
Loading: Apply the acidified plasma sample to the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of ultrapure water, followed by 5 mL of a low-percentage organic solvent wash (e.g., 15% methanol) to remove polar impurities.
-
Elution: Elute the leukotrienes from the cartridge with 2-5 mL of methanol.
-
Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate buffer for subsequent analysis (e.g., EIA buffer for immunoassay or a mobile phase-compatible solvent for LC-MS).
Quantification: Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple leukotrienes.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid or acetic acid to improve ionization.
-
Flow Rate: Optimized based on the column dimensions and particle size.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for leukotrienes.
-
Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Internal Standards: Stable isotope-labeled internal standards for each leukotriene (e.g., d4-LTC4) should be added to the samples at the beginning of the extraction process to correct for matrix effects and variations in extraction recovery and instrument response.
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of standards of known concentrations.
-
The concentration of each leukotriene in the samples is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve. The lower limit of quantification (LLOQ) for LTE4 has been reported to be as low as 19.5 pg/mL in human sputum.[8]
-
Visualizations
Cysteinyl Leukotriene Biosynthesis and Signaling Pathway
Caption: Biosynthesis and signaling of cysteinyl leukotrienes.
Experimental Workflow for Leukotriene Quantification
Caption: General workflow for leukotriene quantification.
Conclusion
The quantification of cysteinyl leukotrienes serves as a valuable tool for assessing the severity of inflammatory diseases, particularly asthma. While direct evidence linking 11-trans-LTC4 to disease progression is currently lacking, its structural similarity and comparable in vitro potency to LTC4 suggest it may also play a role in inflammatory processes. Further research employing sensitive and specific analytical methods, such as UHPLC-MS/MS, is warranted to elucidate the specific contribution of 11-trans-LTC4 to disease pathogenesis and its potential as a novel biomarker for disease severity. The protocols and pathways outlined in this guide provide a framework for undertaking such investigations.
References
- 1. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotrienes in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Measurement of immunoreactive leukotriene C4 in blood of asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increase in urinary leukotriene LTE4 levels in acute asthma: correlation with airflow limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of peptidoleukotrienes in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The measurement of leukotrienes in urine as diagnostic option in systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of cysteinyl leukotrienes and leukotriene B₄ in human sputum using ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potency of 11-trans-LTC4 and Other Cysteinyl Leukotrienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological potency of 11-trans-Leukotriene C4 (11-trans-LTC4) against other key cysteinyl leukotrienes (CysLTs), namely Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the signaling pathways involved to offer an objective resource for researchers in inflammation, respiratory diseases, and drug development.
Cysteinyl leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses.[1][2] Their effects are mediated through specific G-protein coupled receptors, primarily CysLT1R and CysLT2R.[3][4] Understanding the relative potencies of different CysLT isomers and metabolites is critical for dissecting their physiological roles and for the development of targeted therapeutics. 11-trans-LTC4 is a geometric isomer of LTC4, and its biological activity is of significant interest for a comprehensive understanding of the CysLT system.[5][6]
Quantitative Comparison of Biological Potency
The biological activity of CysLTs is typically quantified through receptor binding affinity (Ki), the concentration required to elicit a half-maximal response in a functional assay (EC50), or the concentration of an antagonist required to inhibit a response by half (IC50). The available data, primarily from studies on guinea pig tissues, provides a foundational comparison of 11-trans-LTC4 and other CysLTs.
Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand is incubated with a preparation of membranes containing the receptor of interest, and the displacement of the radiolabeled ligand by an unlabeled competitor is measured.
Table 1: Receptor Binding Affinities of Cysteinyl Leukotrienes
| Compound | Receptor Preparation | pKi | Ki (nM) | Reference |
| 11-trans-LTC4 | Guinea Pig Ileum | 6.58 | 263 | [3][5][6] |
| LTC4 | Guinea Pig Ileum | 6.42 | 380 | [3][5][6] |
| LTC4 | DDT1 MF-2 Smooth Muscle Cells | - | 4.4 | [7] |
| LTD4 | DDT1 MF-2 Smooth Muscle Cells | - | >1000 | [7] |
| LTE4 | DDT1 MF-2 Smooth Muscle Cells | - | >1000 | [7] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Functional Potency in Smooth Muscle Contraction
The contractile activity of CysLTs on smooth muscle, particularly in the airways and gastrointestinal tract, is a key measure of their biological potency. Organ bath assays are used to measure the isometric contraction of isolated tissue strips in response to agonist stimulation.
Table 2: Functional Potency of Cysteinyl Leukotrienes in Smooth Muscle Contraction
| Compound | Tissue Preparation | Potency Comparison | Reference |
| 11-trans-LTC4 | Guinea Pig Parenchyma | Nearly equipotent to LTC4 | [5][6] |
| 11-trans-LTC4 | Guinea Pig Ileum | Nearly equipotent to LTC4 | [5][6] |
| LTC4 vs LTD4 vs LTE4 | Guinea Pig Trachea | LTD4 > LTC4 > LTE4 (CysLT1R mediated) | [4] |
| LTC4 vs LTD4 vs LTE4 | General (CysLT2R) | LTC4 = LTD4 > LTE4 | [4] |
Table 3: Agonist Potency at Human CysLT Receptors
| Receptor | Agonist Rank Order of Potency | EC50 (nM) - LTC4 | EC50 (nM) - LTD4 | Reference |
| CysLT1R | LTD4 > LTC4 > LTE4 | ~10 | ~1 | [8] |
| CysLT2R | LTC4 = LTD4 > LTE4 | ~10 | ~10 | [8] |
Signaling Pathways of Cysteinyl Leukotrienes
CysLTs exert their effects by binding to CysLT1 and CysLT2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events that ultimately lead to the characteristic physiological responses.
Upon agonist binding, both CysLT1R and CysLT2R can couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a key event in smooth muscle contraction and cellular activation.[9] DAG, in conjunction with calcium, activates protein kinase C (PKC).
In some cell types, CysLT receptors can also couple to Gi/o proteins, which can lead to the inhibition of adenylyl cyclase and modulation of other signaling pathways.[3] Furthermore, CysLT receptor activation can lead to the transactivation of other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and the activation of mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, which are involved in cell proliferation and inflammation.[2][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays used to determine the biological potency of cysteinyl leukotrienes.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity of unlabeled CysLTs by measuring their ability to compete with a radiolabeled CysLT for binding to CysLT receptors.
Detailed Steps:
-
Receptor Preparation: Homogenize tissue (e.g., guinea pig ileum) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of radiolabeled CysLT (e.g., [3H]LTC4), and increasing concentrations of the unlabeled competitor CysLTs (11-trans-LTC4, LTC4, LTD4, LTE4).
-
Incubation: Incubate the mixture at a defined temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a beta-scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation by CysLTs.
Detailed Steps:
-
Cell Preparation: Plate cells expressing the CysLT receptor of interest in a multi-well plate and allow them to adhere.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a suitable buffer. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.
-
Assay: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading.
-
Agonist Addition: Add varying concentrations of the CysLT agonists to the wells.
-
Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration to obtain a dose-response curve and calculate the EC50 value.
Smooth Muscle Contraction Assay (Organ Bath)
This ex vivo assay directly measures the contractile response of isolated smooth muscle tissue to CysLTs.
Detailed Steps:
-
Tissue Preparation: Isolate a segment of smooth muscle tissue, such as the guinea pig trachea, and prepare it as a ring or strip.
-
Mounting: Suspend the tissue in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: Apply a resting tension to the tissue and allow it to equilibrate for a period of time until a stable baseline is achieved.
-
Agonist Addition: Add CysLT agonists in a cumulative manner, increasing the concentration in the organ bath at set intervals.
-
Measurement: Record the isometric tension generated by the smooth muscle using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Express the contractile responses as a percentage of the maximum response to a standard agonist (e.g., carbachol or histamine). Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
Conclusion
The available data indicates that 11-trans-LTC4 is a biologically active isomer of LTC4, exhibiting comparable potency in receptor binding and smooth muscle contraction in guinea pig models.[5][6] Its activity relative to LTD4 and LTE4 across different receptor subtypes and in human tissues warrants further investigation to fully elucidate its role in the CysLT signaling network. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies, which are essential for advancing our understanding of inflammatory diseases and developing more effective therapeutic interventions. Further research with a focus on human cell and tissue systems is necessary to build upon the foundational knowledge provided by animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl-Leukotriene Receptors and Cellular Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Leukotriene B4-induced homologous desensitization of calcium mobilization and phosphoinositide metabolism in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling cysteinyl leukotrienes and their receptors in inflammation through the brain-gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of cysteinyl leukotrienes in airway inflammation, smooth muscle function, and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Biologically Derived 11-trans-Leukotriene C4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic and biologically derived 11-trans-Leukotriene C4 (11-trans-LTC4), a critical isomer of the inflammatory mediator Leukotriene C4 (LTC4). Understanding the similarities and differences between these two sources is crucial for researchers selecting reagents for in vitro and in vivo studies in areas such as asthma, allergic rhinitis, and other inflammatory diseases.
I. Overview of this compound
11-trans-LTC4 is a geometric isomer of LTC4, formed either through biological processes or as a result of isomerization during storage.[1][2] Like LTC4, it is a member of the cysteinyl leukotriene family, which are potent lipid mediators of inflammation.[3][4] This guide will explore the characteristics of 11-trans-LTC4 obtained from both chemical synthesis and biological systems.
II. Comparison of Synthetic and Biologically Derived 11-trans-LTC4
The choice between synthetic and biologically derived 11-trans-LTC4 depends on the specific requirements of the research, including the need for high purity, specific activity, and the absence of potential biological contaminants.
| Feature | Synthetic this compound | Biologically Derived this compound |
| Origin | Produced through multi-step organic chemical synthesis. | Produced in smaller quantities relative to LTC4 in certain cells, such as ionophore-stimulated human mast cell lines (HMC-1) and equine eosinophils. It is not significantly produced in human neutrophils or RBL-1 cells.[1][2] It can also form from the isomerization of biologically produced LTC4.[1][2] |
| Purity | Commercially available at high purity, typically ≥97%.[2][5] The manufacturing process allows for rigorous purification to remove isomers and other reaction byproducts. | Purity can be variable and depends heavily on the isolation and purification techniques employed. Co-purification with other lipids and cellular components is a significant challenge. |
| Stability | Generally stable for at least one year when stored as a solution in ethanol at -20°C.[2] LTC4 is known to undergo slow, temperature-dependent isomerization to 11-trans-LTC4 during storage.[1][2] | Stability is a concern due to the potential for degradation by enzymes present in the biological matrix from which it is isolated. Storage conditions are critical to prevent further isomerization or degradation. |
| Structural Confirmation | Structure is confirmed by standard analytical chemistry techniques such as mass spectrometry and NMR. | Fast atom bombardment mass spectrometry (FAB-MS) has confirmed that biologically derived LTC4 has a molecular weight of 625, identical to that of synthetic LTC4.[6] The primary difference observed was in the abundance of sodium adducts, likely due to differences in salt content from purification.[6] |
III. Biological Activity and Performance Data
Both synthetic and biologically derived 11-trans-LTC4 are biologically active, exerting their effects through cysteinyl leukotriene receptors (CysLT1R and CysLT2R).[3][4] Available data suggests that their biological potency is comparable.
| Parameter | Synthetic 11-trans-LTC4 | Biologically Derived 11-trans-LTC4 | Reference |
| Receptor Binding Affinity (pKi) | 6.58 (guinea pig ileum) | Not directly reported, but LTC4 has a pKi of 6.42 in the same assay system. | [1][2] |
| Functional Potency | Nearly equipotent with LTC4 for contraction of guinea pig parenchyma and ileum. | Nearly equipotent with LTC4 for contraction of guinea pig parenchyma and ileum. | [1][2] |
IV. Experimental Protocols
A. Guinea Pig Ileum Contraction Assay
This bioassay is a classic method to determine the potency of cysteinyl leukotrienes.
1. Preparation of Guinea Pig Ileum:
-
A male guinea pig (250-350 g) is euthanized by a humane method.
-
A segment of the terminal ileum is removed and placed in Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6).
-
The ileum is cleaned of adhering fat and mesentery and cut into segments of approximately 2-3 cm.
2. Experimental Setup:
-
Each ileum segment is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.[7]
-
The tissue is connected to an isometric force transducer to record contractions.
-
An initial tension of 1 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.
3. Protocol:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of 11-trans-LTC4 (synthetic or biologically derived) to the organ bath.
-
The contact time for each concentration should be sufficient to allow the contraction to reach a plateau.
-
The contractile response is measured as the increase in tension from the baseline.
-
Data is typically expressed as a percentage of the maximum contraction induced by a standard agonist like histamine or carbachol.
-
pD2 values (-log EC50) are calculated to compare the potency of the different samples.
B. Receptor Binding Assay
This assay measures the affinity of 11-trans-LTC4 for its receptor, typically CysLT1R.
1. Membrane Preparation:
-
A tissue or cell line expressing CysLT1 receptors (e.g., guinea pig lung membranes, DDT1 MF-2 cells) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
The membrane pellet is resuspended in a suitable assay buffer.
2. Binding Protocol (Filtration Assay):
-
The binding reaction is carried out in a total volume of 250 µL containing:
-
50 µL of radiolabeled ligand (e.g., [3H]LTD4, as a high-affinity CysLT1R ligand).
-
50 µL of competing ligand (unlabeled 11-trans-LTC4, synthetic or biologically derived, at various concentrations).
-
150 µL of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1R antagonist (e.g., MK-571).
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
Competition curves are generated by plotting the percentage of specific binding against the log concentration of the competing ligand.
-
The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
V. Signaling Pathway and Experimental Workflows
Caption: Signaling pathway of this compound via the CysLT1 receptor.
Caption: Comparative experimental workflow for synthetic vs. biologically derived 11-trans-LTC4.
VI. Conclusion
Both synthetic and biologically derived this compound are valuable tools for inflammatory research. Synthetic 11-trans-LTC4 offers the significant advantages of high purity and well-defined stability, making it the preferred choice for quantitative studies where lot-to-lot consistency is critical. Biologically derived 11-trans-LTC4, while more challenging to purify, can be useful for studies aiming to understand its production and metabolism in a more physiological context. The choice between the two will ultimately be dictated by the specific experimental needs and the level of analytical rigor required.
References
- 1. 11-trans Leukotriene C4 - Biochemicals - CAT N°: 20230 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Cysteinyl Leukotrienes in the Pathogenesis and Progression of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Comparison of biological-derived and synthetic leukotriene C4 by fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guinea Pig Ileum [sheffbp.co.uk]
Unraveling the Clinical Significance of 11-trans-Leukotriene C4 Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes, potent lipid mediators derived from arachidonic acid, play a pivotal role in inflammatory and allergic responses. Among them, the cysteinyl leukotrienes (CysLTs), including Leukotriene C4 (LTC4), are well-established as key players in the pathophysiology of diseases such as asthma, allergic rhinitis, and cardiovascular conditions. However, the clinical relevance of its geometric isomer, 11-trans-Leukotriene C4 (11-trans-LTC4), has been less explored. This guide provides a comprehensive comparison of 11-trans-LTC4 and its cis-isomer, LTC4, summarizing their biological activities, formation, and potential clinical implications, supported by experimental data and detailed protocols.
Formation and Isomerization
11-trans-LTC4 is a geometric isomer of LTC4, differing in the configuration of the double bond at the 11th carbon position. It can be formed through two primary mechanisms:
-
Direct Biosynthesis: Some inflammatory cells, such as human mast cell line (HMC-1) and equine eosinophils, can endogenously produce 11-trans-LTC4, although typically in smaller quantities compared to LTC4.[1] Notably, human neutrophils and the rat basophilic leukemia cell line (RBL-1) do not appear to produce this isomer.[1]
-
Isomerization from LTC4: LTC4 can undergo a slow, temperature-dependent isomerization to the more stable 11-trans form during storage and potentially under certain physiological conditions.[1]
Comparative Biological Activity
Experimental data indicates that 11-trans-LTC4 exhibits biological activities that are nearly equipotent to those of LTC4, particularly in its ability to interact with cysteinyl leukotriene receptors (CysLT-Rs) and induce smooth muscle contraction.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. In a competitive binding assay using guinea pig ileum as a source of CysLT receptors, the binding affinities of 11-trans-LTC4 and LTC4 were found to be very similar.
| Ligand | pKi |
| This compound | 6.58 |
| Leukotriene C4 | 6.42 |
Table 1: Comparative receptor binding affinities of 11-trans-LTC4 and LTC4 to cysteinyl leukotriene receptors in guinea pig ileum. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating a higher binding affinity.[1]
Smooth Muscle Contraction
The contractile effects of leukotrienes on airway and other smooth muscles are a hallmark of their pro-inflammatory function. Studies on isolated guinea pig parenchymal and ileum tissues have demonstrated that 11-trans-LTC4 is nearly equipotent with LTC4 in inducing muscle contraction.[1] This suggests that the trans-isomer can contribute significantly to the bronchoconstriction observed in asthmatic responses.
Signaling Pathway and Experimental Workflow
The biological effects of both 11-trans-LTC4 and LTC4 are mediated through their interaction with CysLT receptors, primarily CysLT1R and CysLT2R. This interaction initiates a cascade of intracellular signaling events, leading to the characteristic physiological responses.
The workflow for investigating the clinical relevance of 11-trans-LTC4 involves several key experimental stages, from sample collection to data analysis.
Clinical Relevance and Future Directions
While the in vitro data strongly suggest that 11-trans-LTC4 possesses comparable biological activity to LTC4, its specific clinical relevance remains an area of active investigation. The presence of 11-trans-LTC4 in biological samples could be a result of both direct synthesis and isomerization from LTC4. Therefore, accurately quantifying the levels of both isomers in clinical samples from patients with inflammatory diseases is a critical next step.
Current understanding of the clinical relevance of cysteinyl-leukotrienes as a class:
-
Asthma: CysLTs are potent bronchoconstrictors and are involved in airway inflammation and mucus production. CysLT receptor antagonists are effective in the treatment of asthma.
-
Allergic Rhinitis: CysLTs contribute to nasal congestion and the inflammatory response in allergic rhinitis.
-
Cardiovascular Disease: CysLTs have been implicated in the pathophysiology of atherosclerosis and other cardiovascular diseases.
The key question that remains to be answered is whether 11-trans-LTC4 has a unique and distinct role in these disease processes or if its presence simply reflects the overall CysLT burden. Future research should focus on:
-
Developing and validating sensitive and specific assays to accurately measure 11-trans-LTC4 levels in various biological fluids.
-
Conducting clinical studies to correlate the levels of 11-trans-LTC4 with disease severity and treatment response in inflammatory conditions.
-
Investigating the potential for unique biological effects of 11-trans-LTC4 that may differ from those of LTC4.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation of LTC4 Isomers
This protocol provides a general framework for the separation of 11-trans-LTC4 and LTC4. Optimization may be required based on the specific HPLC system and sample matrix.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile phase: Acetonitrile, Water, Trifluoroacetic acid (TFA)
-
Leukotriene standards (11-trans-LTC4 and LTC4)
-
Extracted and purified biological sample
Procedure:
-
Prepare the Mobile Phase: A common mobile phase for leukotriene separation is a gradient of acetonitrile in water with 0.1% TFA. A typical starting gradient could be 30% acetonitrile, increasing to 70% over 30 minutes.
-
Equilibrate the Column: Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes at a flow rate of 1 ml/min.
-
Prepare Standards and Samples: Reconstitute the leukotriene standards and the dried sample extract in a small volume of the initial mobile phase.
-
Injection: Inject the standards and samples onto the HPLC system.
-
Detection: Monitor the elution of the leukotrienes using a UV detector set at 280 nm.
-
Identification and Quantification: Identify the peaks corresponding to 11-trans-LTC4 and LTC4 by comparing their retention times with those of the standards. Quantify the amounts by integrating the peak areas.
Cysteinyl Leukotriene Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of 11-trans-LTC4 for CysLT receptors.
Materials:
-
Membrane preparation from a source rich in CysLT receptors (e.g., guinea pig ileum, cultured cells expressing the receptor)
-
Radiolabeled LTC4 (e.g., [³H]LTC4)
-
Unlabeled 11-trans-LTC4 and LTC4 (for competition)
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl₂ and CaCl₂)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Membrane Suspension: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Set up the Assay: In a series of tubes, add a fixed amount of the membrane preparation, a fixed concentration of [³H]LTC4, and increasing concentrations of unlabeled 11-trans-LTC4 or LTC4. Include a tube with only [³H]LTC4 and membranes to determine total binding, and a tube with a large excess of unlabeled LTC4 to determine non-specific binding.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 (the concentration of competitor that inhibits 50% of the specific binding) can be determined from this curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a biologically active isomer of LTC4 with comparable receptor binding affinity and smooth muscle contractile potency. While its formation has been demonstrated in certain inflammatory cells, its precise clinical relevance remains to be fully elucidated. The development of specific and sensitive analytical methods to quantify 11-trans-LTC4 in clinical samples is paramount to understanding its role in inflammatory diseases. Further research is warranted to determine if this isomer possesses unique biological functions that could make it a specific therapeutic target. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intriguing biology and potential clinical significance of 11-trans-LTC4.
References
Safety Operating Guide
Navigating the Disposal of 11-trans-Leukotriene C4: A Guide to Safe Laboratory Practices
Immediate Safety and Disposal Procedures
The proper disposal of 11-trans-Leukotriene C4, a C-11 double bond isomer of Leukotriene C4, should be managed as a hazardous chemical waste process.[1][2] Although a specific Safety Data Sheet (SDS) with detailed disposal instructions was not identified, the general principles of chemical waste management provide a clear path forward. It is crucial to treat this compound with care, assuming it may possess hazardous properties, as indicated by the classification of related compounds as dangerous goods for transport.[2]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification: A laboratory chemical is considered waste when it is no longer intended for use.[3] At this point, it must be managed as hazardous waste.[3] Given the lack of specific data, treat this compound as a hazardous substance.
-
Container Selection and Labeling:
-
Container: Use a suitable, leak-proof container with a secure screw-on cap.[4][5] The original manufacturer's container is ideal if it is in good condition.[5] Do not use food containers.[5] Plastic bottles are often preferred over glass to minimize the risk of breakage.
-
Labeling: Affix a "Hazardous Waste" tag to the container.[6] The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3][6]
-
The quantity of waste.
-
The date of waste generation.[6]
-
The place of origin (e.g., department, room number).[6]
-
The Principal Investigator's name and contact information.[6]
-
Appropriate hazard pictograms, if known.
-
-
-
Waste Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[5]
-
Segregate the waste from incompatible materials. For instance, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]
-
Always use secondary containment, such as a lab tray or dishpan, to capture any potential leaks or spills.[4] The secondary container must be chemically compatible with the waste and have a capacity of at least 110% of the primary container's volume.[4]
-
Keep the waste container closed at all times, except when adding waste.[3][4]
-
-
Disposal Request and Collection:
-
Contact your institution's EHS office or the designated hazardous waste management service to request a waste collection.[4][6]
-
Do not dispose of this compound down the drain or in regular trash.[6][7] Chemical waste is regulated by the Environmental Protection Agency (EPA) and requires special disposal methods.[6]
-
For empty containers that held this compound, triple-rinse them with a suitable solvent.[3] The rinsate must be collected and treated as hazardous waste.[3] After triple-rinsing with the solvent and then water, the container may be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible.[3]
-
Quantitative Guidelines for Hazardous Waste Storage:
The following table summarizes key quantitative limits for the storage of hazardous waste in a laboratory setting. Adherence to these limits is crucial for maintaining regulatory compliance.
| Parameter | Guideline | Citation |
| Storage Time Limit | Hazardous waste must be collected within 90 days of the start of accumulation. | [4] |
| Partially Filled Container | A closed, properly labeled, partially filled container may remain in an SAA for up to one year. | [5] |
| Quantity Limit | A maximum of 55 gallons of an individual hazardous waste stream may be accumulated. | [4] |
| Full Container Removal | A full waste container must be removed from the SAA within three days. | [5] |
Experimental Protocols and Workflows
While no specific experimental protocols for the disposal of this compound were found, the logical workflow for its disposal follows a standard hazardous waste management process. The following diagram illustrates the decision-making and procedural steps for researchers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 11-trans-Leukotriene C4
Essential protocols for the safe handling, storage, and disposal of 11-trans-Leukotriene C4 are critical for ensuring laboratory safety and maintaining sample integrity. This guide provides immediate, procedural, and step-by-step instructions tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize exposure risks, prevent sample degradation, and ensure proper disposal of this potent, biologically active lipid.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A minimum set of PPE is required when handling this compound to protect from chemical splashes and potential biological effects.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection. |
| Eye Protection | Safety glasses with side shields | Must be worn at all times. |
| Body Protection | Laboratory coat | To protect skin and clothing from splashes. |
| Foot Protection | Closed-toe shoes | Standard laboratory policy. |
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| In case of skin contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. |
| In case of eye contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| If inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to prevent sample degradation and ensure accurate experimental results. This compound is an unsaturated lipid, making it susceptible to oxidation and hydrolysis.[1][2][3]
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace in a well-ventilated area, preferably within a chemical fume hood.
-
Thawing : Allow the vial of this compound to equilibrate to room temperature before opening. This prevents condensation of moisture into the vial, which can lead to hydrolysis of the lipid.[1][3]
-
Aliquoting and Dilution :
-
Storage :
-
For long-term storage, this compound should be stored at -20°C or below in a glass vial with a Teflon-lined cap.[1][2][3]
-
To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing the vial for storage.[1][2][3]
-
Avoid repeated freeze-thaw cycles. It is best practice to aliquot the solution into single-use volumes.
-
Disposal Plan: Waste Management Protocol
All waste materials contaminated with this compound and its solvent must be treated as hazardous waste.
-
Waste Segregation :
-
Collect all liquid waste containing this compound and its ethanol solvent in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Container Management :
-
Use a container that is compatible with ethanol.
-
Keep the waste container closed except when adding waste.
-
-
Disposal Procedure :
-
Ethanol solutions, especially those containing other chemicals, are prohibited from being disposed of down the drain.[4][5][6]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Dispose of all contaminated consumables (e.g., gloves, pipette tips) in a designated solid hazardous waste container.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 625.8 g/mol | [7][8] |
| Storage Temperature | ≤ -20°C | [1][2][3] |
| Typical Solvent | Ethanol | [8] |
| Ethanol Flash Point | 13 °C (55.4 °F) |
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Leukotriene C4 | C30H47N3O9S | CID 5280493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
